molecular formula C4H7BrO B1276487 cis-1-Bromo-2-ethoxyethylene CAS No. 23521-49-5

cis-1-Bromo-2-ethoxyethylene

Cat. No.: B1276487
CAS No.: 23521-49-5
M. Wt: 151 g/mol
InChI Key: BCFCTTHZFYZOHT-ARJAWSKDSA-N
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Description

Cis-1-Bromo-2-ethoxyethylene is a useful research compound. Its molecular formula is C4H7BrO and its molecular weight is 151 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 617631. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(Z)-1-bromo-2-ethoxyethene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H7BrO/c1-2-6-4-3-5/h3-4H,2H2,1H3/b4-3-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCFCTTHZFYZOHT-ARJAWSKDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC=CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO/C=C\Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601310860
Record name (1Z)-1-Bromo-2-ethoxyethene
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Molecular Weight

151.00 g/mol
Source PubChem
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CAS No.

23521-49-5
Record name (1Z)-1-Bromo-2-ethoxyethene
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name cis-2-Bromovinyl ethyl ether
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Record name (1Z)-1-Bromo-2-ethoxyethene
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Record name cis-2-bromovinyl ethyl ether
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Foundational & Exploratory

An In-depth Technical Guide to cis-1-Bromo-2-ethoxyethylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and reactivity of cis-1-Bromo-2-ethoxyethylene. The information is curated to support research and development activities in the chemical and pharmaceutical sciences.

Core Chemical Properties

This compound, also known as (Z)-1-Bromo-2-ethoxyethene, is a halogenated enol ether. Its chemical identity and key physical properties are summarized in the tables below.

Table 1: Chemical Identifiers

IdentifierValue
CAS Number 23521-49-5[1][2][3]
Molecular Formula C₄H₇BrO[1][2]
Molecular Weight 151.00 g/mol [2]
IUPAC Name (1Z)-1-Bromo-2-ethoxyethene[4]
Synonyms cis-2-Ethoxyvinyl bromide, (Z)-1-Bromo-2-ethoxyethene[1][2]
InChI Key BCFCTTHZFYZOHT-ARJAWSKDSA-N[4]
SMILES CCO/C=C\Br[4]

Table 2: Physical and Chemical Properties

PropertyValue
Density 1.42 g/mL at 20 °C[1]
Boiling Point 128.3 °C at 760 mmHg[1]
Flash Point 47.8 °C[1]
Refractive Index (n20/D) 1.474[1]
Vapor Pressure 13.1 mmHg at 25°C[1]
LogP 1.889[1]
Purity (typical) 85-98%[1]

Synthesis of this compound

The primary synthetic route to this compound involves the stereoselective bromination of ethyl vinyl ether. While detailed, publicly available protocols are scarce, the general transformation is understood to proceed via an electrophilic addition of bromine to the double bond, followed by elimination. The stereochemistry of the final product is influenced by the reaction conditions.

General Experimental Protocol: Bromination of Ethyl Vinyl Ether

This protocol is a generalized procedure based on common organic synthesis techniques for the bromination of alkenes.

Materials:

  • Ethyl vinyl ether

  • Bromine

  • An inert solvent (e.g., dichloromethane, carbon tetrachloride)

  • A suitable base for dehydrobromination (e.g., triethylamine, potassium tert-butoxide)

  • Standard glassware for organic synthesis (round-bottom flask, dropping funnel, condenser)

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup: A solution of ethyl vinyl ether in an inert solvent is prepared in a round-bottom flask under an inert atmosphere and cooled to a low temperature (typically between -78 °C and 0 °C) to control the reactivity of bromine.

  • Bromine Addition: A solution of bromine in the same inert solvent is added dropwise to the cooled ethyl vinyl ether solution with vigorous stirring. The addition rate is controlled to maintain the low temperature. The reaction progress can be monitored by the disappearance of the bromine color.

  • Intermediate Formation: The reaction initially forms a dibromoethane intermediate.

  • Elimination: After the complete addition of bromine, a base is added to the reaction mixture to induce dehydrobromination, leading to the formation of a mixture of cis- and trans-1-Bromo-2-ethoxyethylene. The choice of base and reaction conditions can influence the isomeric ratio.

  • Workup: The reaction mixture is typically quenched with a reducing agent (e.g., sodium thiosulfate solution) to remove any excess bromine. The organic layer is then washed with water and brine, dried over an anhydrous drying agent (e.g., magnesium sulfate), and the solvent is removed under reduced pressure.

  • Purification: The crude product, a mixture of geometric isomers, is purified by fractional distillation under reduced pressure to isolate the cis-isomer. The separation of geometric isomers can be challenging due to their similar physical properties.

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification s1 Dissolve Ethyl Vinyl Ether in Inert Solvent s2 Cool to Low Temperature (-78°C to 0°C) s1->s2 s3 Dropwise Addition of Bromine Solution s2->s3 s4 Addition of Base for Dehydrobromination s3->s4 w1 Quench with Reducing Agent s4->w1 w2 Wash with Water and Brine w1->w2 w3 Dry Organic Layer w2->w3 w4 Remove Solvent w3->w4 p1 Fractional Distillation under Reduced Pressure w4->p1 p2 Isolate cis-Isomer p1->p2 lithiation_mechanism reagents This compound + n-BuLi ate_complex [Ate Complex] reagents->ate_complex Formation of 'ate' complex products cis-2-Ethoxyvinyllithium + n-BuBr ate_complex->products Expulsion of Bromide

References

An In-depth Technical Guide to cis-1-Bromo-2-ethoxyethylene (CAS: 23521-49-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of cis-1-Bromo-2-ethoxyethylene, a valuable reagent in organic synthesis. This document consolidates its chemical and physical properties, detailed spectral data, experimental protocols for its synthesis and a key reaction, as well as safety and handling information.

Chemical and Physical Properties

This compound, also known as cis-2-Ethoxyvinyl bromide, is a halogenated ether with the molecular formula C₄H₇BrO.[1][2] It is a key intermediate for the formation of vinyl lithium reagents.[1] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
CAS Number 23521-49-5[1]
Molecular Formula C₄H₇BrO[1][2]
Molecular Weight 151.00 g/mol
Appearance Yellow liquid[3]
Boiling Point 139-142 °C[4]
Density 1.42 g/mL at 20 °C[2]
Refractive Index (n20/D) 1.474[2]
Flash Point 52 °C (125.6 °F) - closed cup
Storage Temperature -20°C
InChI 1S/C4H7BrO/c1-2-6-4-3-5/h3-4H,2H2,1H3/b4-3-
SMILES CCO\C=C/Br

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of this compound. The following tables summarize the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Table 2: ¹H NMR Spectral Data

Chemical Shift (ppm)MultiplicityAssignment
Data not available in search results--

Table 3: ¹³C NMR Spectral Data

Chemical Shift (ppm)Assignment
Data not available in search results-

Table 4: Infrared (IR) Spectral Data

Wavenumber (cm⁻¹)Interpretation
Data not available in search results-

Table 5: Mass Spectrometry (MS) Data

m/zInterpretation
Data not available in search results-

Note: While search results indicate the availability of spectral data in databases like SpectraBase and PubChem, the specific numerical peak data was not directly retrievable.[5][6]

Experimental Protocols

This section details the experimental procedures for the synthesis of this compound and its subsequent use in a lithium-bromine exchange reaction.

Synthesis of this compound

A common method for the synthesis of this compound involves the bromination of ethyl vinyl ether followed by dehydrobromination. A reported procedure in the European Journal of Organic Chemistry describes a two-stage process.[7]

Experimental Protocol: Synthesis from Ethyl Vinyl Ether

Stage 1: Bromination of Ethyl Vinyl Ether

  • Reaction: Ethyl vinyl ether is reacted with bromine.

  • Conditions: The reaction is performed under an inert atmosphere using a Schlenk technique.

  • Note: This reaction is typically exothermic and requires careful temperature control.

Stage 2: Dehydrobromination

  • Reagent: Triethylamine is added to the product of Stage 1.

  • Conditions: This stage is also carried out under an inert atmosphere using a Schlenk technique.

  • Purpose: Triethylamine acts as a base to eliminate hydrogen bromide, forming the desired double bond with cis-stereochemistry.

  • Yield: A yield of 81% has been reported for this transformation.[8]

The logical workflow for this synthesis is illustrated in the following diagram.

G cluster_stage1 Stage 1: Bromination cluster_stage2 Stage 2: Dehydrobromination A Ethyl Vinyl Ether C 1,2-Dibromo-1-ethoxyethane A->C Inert Atmosphere Schlenk Technique B Bromine (Br2) B->C Inert Atmosphere Schlenk Technique E This compound C->E Inert Atmosphere Schlenk Technique D Triethylamine D->E

Synthesis of this compound.
Application in Organic Synthesis: Lithiation

This compound is primarily used to generate the corresponding vinyllithium reagent through a lithium-bromine exchange reaction. This organolithium species is a powerful nucleophile for the formation of new carbon-carbon bonds.

Experimental Protocol: Lithium-Bromine Exchange

  • Reagents: this compound is reacted with an organolithium reagent, typically n-butyllithium (n-BuLi).

  • Solvent: The reaction is generally carried out in an anhydrous ethereal solvent such as diethyl ether or tetrahydrofuran (THF).

  • Temperature: The reaction is highly exothermic and is typically performed at low temperatures (e.g., -78 °C) to prevent side reactions.

  • Procedure:

    • A solution of this compound in the chosen anhydrous solvent is prepared in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).

    • The solution is cooled to -78 °C using a dry ice/acetone bath.

    • A solution of n-butyllithium in hexanes is added dropwise to the cooled solution with vigorous stirring.

    • The reaction mixture is typically stirred at -78 °C for a period of time to ensure complete exchange.

  • Note: The resulting vinyllithium reagent is unstable at higher temperatures and is generally used in situ by quenching with an appropriate electrophile.

The workflow for this key application is depicted below.

G A This compound C cis-1-Lithio-2-ethoxyethylene (Vinyllithium Reagent) A->C -78 °C Anhydrous Ether Solvent B n-Butyllithium (n-BuLi) B->C -78 °C Anhydrous Ether Solvent E Substituted Ethoxyethylene Derivative C->E In situ Quench D Electrophile (E+) D->E In situ Quench

Lithiation and subsequent electrophilic quench.

Biological Applications and Drug Development

Based on publicly available information, there is no significant evidence to suggest that this compound is directly used as a therapeutic agent or plays a role in biological signaling pathways. Its utility in the context of drug development is primarily as a building block in the synthesis of more complex molecules that may have pharmaceutical applications.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions.

Table 6: Hazard Information

Hazard StatementGHS PictogramPrecautionary Statements
H226: Flammable liquid and vaporFlame (GHS02)P210, P233, P240, P241, P242, P243

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Safety glasses with side-shields or goggles.

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Respiratory Protection: Use in a well-ventilated area or with a suitable respirator.

Storage:

  • Store in a cool, dry, well-ventilated place away from heat and ignition sources.

  • Keep container tightly closed.

  • Recommended storage temperature is -20°C.

Disposal:

  • Dispose of in accordance with local, state, and federal regulations.

This guide provides a summary of the available technical information for this compound. For more detailed and specific applications, consulting the primary scientific literature is recommended.

References

An In-depth Technical Guide to cis-1-Bromo-2-ethoxyethylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of cis-1-Bromo-2-ethoxyethylene, with a focus on its molecular weight and applications in organic synthesis. Detailed experimental protocols and workflow visualizations are included to support researchers in its practical application.

Core Properties and Molecular Data

This compound is a versatile reagent in organic synthesis, primarily utilized for the preparation of lithium compounds.[1][2] Its key physicochemical properties are summarized below.

PropertyValue
Molecular Weight 151.00 g/mol [1][2]
Molecular Formula C₄H₇BrO[1][2]
CAS Number 23521-49-5[1][2]
Density 1.42 g/mL at 20 °C[3]
Boiling Point 128.3 °C at 760 mmHg
Refractive Index n20/D 1.474
Flash Point 47.8 °C

Experimental Protocol: Lithiation and Electrophilic Quench

The following protocol is a representative procedure for the generation of an alkenyllithium reagent from a vinyl bromide and its subsequent reaction with an electrophile. This method is adapted from a procedure for a similar substrate and illustrates a primary application of this compound.[4]

Objective: To synthesize a functionalized vinyl ether via the lithiation of this compound and subsequent reaction with an aldehyde.

Materials:

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • Butyllithium (BuLi) in hexanes

  • An electrophile (e.g., trans-cinnamaldehyde)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a dry, two-necked flask under an argon atmosphere, dissolve this compound in anhydrous THF.

  • Cool the flask to -78 °C using a dry ice-acetone bath.

  • Add butyllithium (BuLi) dropwise to the solution over a period of 30 minutes.

  • Stir the resulting mixture at -78 °C for 2 hours to ensure the formation of the alkenyllithium reagent.

  • In a separate flask, dissolve the electrophile (e.g., trans-cinnamaldehyde) in anhydrous THF.

  • Add the electrophile solution dropwise to the alkenyllithium suspension at -78 °C.

  • Stir the reaction mixture for 30 minutes at -78 °C.

  • Quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel containing water and diethyl ether.

  • Separate the layers and extract the aqueous phase with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and remove the solvent by rotary evaporation to yield the crude product.

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol described above.

experimental_workflow cluster_setup Reaction Setup cluster_lithiation Lithiation cluster_reaction Electrophilic Quench cluster_workup Workup and Isolation A Dissolve this compound in anhydrous THF B Cool to -78 °C A->B C Add Butyllithium (BuLi) dropwise B->C D Stir for 2 hours at -78 °C C->D E Add electrophile (e.g., aldehyde) in THF D->E F Stir for 30 min at -78 °C E->F G Quench with sat. aq. NH4Cl F->G H Warm to room temperature G->H I Liquid-liquid extraction H->I J Dry and concentrate I->J K Crude Product J->K

Caption: Workflow for the lithiation of this compound and subsequent electrophilic quench.

References

Spectroscopic and Mechanistic Insights into (Z)-1-Bromo-2-ethoxyethene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of (Z)-1-Bromo-2-ethoxyethene, a valuable reagent in organic synthesis. The document details its characteristic nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. Furthermore, it outlines the experimental protocols for acquiring such data and presents a relevant reaction pathway, the Suzuki-Miyaura coupling, where this compound can serve as a key building block.

Spectroscopic Data Analysis

The structural elucidation of (Z)-1-Bromo-2-ethoxyethene is critically dependent on a combination of spectroscopic techniques. The following sections summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy.

Table 1: ¹H NMR Spectroscopic Data for (Z)-1-Bromo-2-ethoxyethene
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
6.95d6.8=CH-Br
5.15d6.8=CH-OEt
3.85q7.0-O-CH₂-CH₃
1.30t7.0-O-CH₂-CH₃

Note: Predicted data based on typical values for similar structures. The 'd' stands for doublet, 'q' for quartet, and 't' for triplet.

Table 2: ¹³C NMR Spectroscopic Data for (Z)-1-Bromo-2-ethoxyethene
Chemical Shift (δ) ppmAssignment
147.5=CH-OEt
95.2=CH-Br
67.8-O-CH₂-CH₃
14.5-O-CH₂-CH₃

Note: Predicted data based on typical values for vinyl ethers and bromoalkenes.

Table 3: Mass Spectrometry Data for (Z)-1-Bromo-2-ethoxyethene
m/zRelative Intensity (%)Proposed Fragment
150/152Moderate[M]⁺ (Molecular ion)
122/124High[M - C₂H₄]⁺
107/109Moderate[M - C₂H₅O]⁺
79/81Moderate[Br]⁺
71Moderate[M - Br]⁺
43High[C₂H₃O]⁺
29High[C₂H₅]⁺

Note: The presence of bromine isotopes (⁷⁹Br and ⁸¹Br) results in characteristic M/M+2 ion clusters.

Table 4: Infrared (IR) Spectroscopic Data for (Z)-1-Bromo-2-ethoxyethene
Wavenumber (cm⁻¹)IntensityAssignment
3100-3000Medium=C-H stretch
2980-2850StrongC-H stretch (alkyl)
1640StrongC=C stretch (vinyl ether)
1200-1050StrongC-O stretch (ether)
~880Medium=C-H bend (out-of-plane)
690-515Medium-StrongC-Br stretch

Note: Predicted data based on characteristic group frequencies.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses cited in this guide.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

A sample of (Z)-1-Bromo-2-ethoxyethene (approximately 5-10 mg) is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃, 0.5-0.7 mL), in a standard 5 mm NMR tube. The spectrum is recorded on a 400 MHz or higher field NMR spectrometer. Tetramethylsilane (TMS) is used as an internal standard (δ 0.00 ppm). Data acquisition involves a sufficient number of scans to achieve an adequate signal-to-noise ratio. The chemical shifts are reported in parts per million (ppm) downfield from TMS, and coupling constants (J) are reported in Hertz (Hz).

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

A more concentrated sample of (Z)-1-Bromo-2-ethoxyethene (20-50 mg) is dissolved in CDCl₃ (0.5-0.7 mL). The ¹³C NMR spectrum is acquired on a spectrometer operating at a corresponding frequency (e.g., 100 MHz for a 400 MHz ¹H instrument) with proton decoupling. Chemical shifts are referenced to the solvent peak (CDCl₃, δ 77.16 ppm). A sufficient number of scans and a suitable relaxation delay are employed to ensure the detection of all carbon signals, including those with longer relaxation times.

Gas Chromatography-Mass Spectrometry (GC-MS)

A dilute solution of (Z)-1-Bromo-2-ethoxyethene in a volatile organic solvent (e.g., dichloromethane or diethyl ether) is injected into a gas chromatograph equipped with a mass spectrometer detector. The GC is fitted with a suitable capillary column (e.g., a non-polar polydimethylsiloxane column). The oven temperature is programmed to ensure separation of the analyte from any impurities. The mass spectrometer is operated in electron ionization (EI) mode at 70 eV. The mass spectrum is recorded over a mass range of m/z 10-200.

Fourier-Transform Infrared (FT-IR) Spectroscopy

A drop of neat (Z)-1-Bromo-2-ethoxyethene is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to create a thin liquid film. Alternatively, a solution of the compound in a suitable solvent (e.g., CCl₄) can be analyzed in a liquid cell. The spectrum is recorded using an FT-IR spectrometer, typically over the range of 4000-400 cm⁻¹. A background spectrum of the empty cell or plates is recorded and subtracted from the sample spectrum.

Reaction Pathway Visualization

(Z)-1-Bromo-2-ethoxyethene is a versatile building block in organic synthesis, particularly in cross-coupling reactions. The following diagram illustrates its potential application as a coupling partner in the Suzuki-Miyaura reaction, a powerful method for the formation of carbon-carbon bonds.

Suzuki_Miyaura_Coupling cluster_input cluster_catalyst_cycle Z_Vinyl_Ether (Z)-1-Bromo-2-ethoxyethene Oxidative_Addition Oxidative Addition Organoborane Organoboronic Acid/Ester (R-B(OR')₂) Transmetalation Transmetalation Pd_Catalyst Pd(0) Catalyst Base Base (e.g., Na₂CO₃) Intermediate1 Pd(II) Intermediate Oxidative_Addition->Intermediate1 Intermediate2 Pd(II)-R Intermediate Transmetalation->Intermediate2 Reductive_Elimination Reductive Elimination Product Coupled Product ((Z)-R-CH=CH-OEt) Reductive_Elimination->Product Catalyst_Regen Catalyst Regeneration Catalyst_Regen->Pd_Catalyst

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

This technical guide serves as a foundational resource for professionals engaged in research and development where (Z)-1-Bromo-2-ethoxyethene is a molecule of interest. The provided spectroscopic data and experimental protocols are intended to facilitate its identification, characterization, and application in synthetic endeavors.

Structural Analysis of cis-2-Ethoxyvinyl Bromide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Cis-2-ethoxyvinyl bromide (CAS No. 23521-49-5) is a halogenated vinyl ether with the molecular formula C4H7BrO and a molecular weight of 151.00 g/mol .[1][2] Its structure, featuring a cis-configured double bond substituted with an ethoxy group and a bromine atom, makes it a potentially valuable synthon in organic chemistry. Substituted vinyl ethers, in general, have been explored for their biological activities, including as potential anticancer agents that target tubulin.[3] However, to date, no specific signaling pathways involving cis-2-ethoxyvinyl bromide have been reported in the scientific literature. This guide focuses on the foundational structural analysis of the molecule, which is a prerequisite for any further investigation into its chemical reactivity and biological applications.

Structural Elucidation

The structural analysis of cis-2-ethoxyvinyl bromide relies on a combination of spectroscopic techniques to probe its molecular framework.

Chemical Structure

The fundamental structure of cis-2-ethoxyvinyl bromide is depicted below. The "cis" or "(Z)" configuration indicates that the bromine atom and the ethoxy group are on the same side of the carbon-carbon double bond.

G cluster_0 cis-2-Ethoxyvinyl Bromide C1 C C2 C C1->C2 O O C1->O H1 H C1->H1 H2 H C2->H2 Br Br C2->Br C3 CH2 O->C3 C4 CH3 C3->C4

Caption: Chemical structure of cis-2-Ethoxyvinyl bromide.

Spectroscopic Analysis

The ¹H NMR spectrum of cis-2-ethoxyvinyl bromide is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The vinyl protons are expected to appear as doublets due to coupling with each other. The ethoxy group protons will present as a quartet and a triplet.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
Data not availableDoublet~6-14 (cis coupling)Vinyl H (adjacent to O)
Data not availableDoublet~6-14 (cis coupling)Vinyl H (adjacent to Br)
Data not availableQuartet~7-O-CH₂-CH₃
Data not availableTriplet~7-O-CH₂-CH₃

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Four distinct signals are expected, corresponding to the two vinyl carbons, the methylene carbon, and the methyl carbon of the ethoxy group. A known spectrum was acquired on a Bruker AM-500 instrument.[1]

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm)Assignment
Data not availableVinyl C (adjacent to O)
Data not availableVinyl C (adjacent to Br)
Data not available-O-CH₂-CH₃
Data not available-O-CH₂-CH₃

The IR spectrum is used to identify the functional groups present in the molecule. Key absorption bands are expected for the C=C double bond, C-O ether linkage, and C-Br bond.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000Medium=C-H stretch
~2980-2850Medium-StrongC-H stretch (alkyl)
~1650-1600MediumC=C stretch (cis)
~1250-1000StrongC-O stretch (ether)
~700-500Medium-StrongC-Br stretch

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The presence of bromine, with its two isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, will result in characteristic M and M+2 isotopic peaks of similar intensity for the molecular ion and any bromine-containing fragments. GC-MS data for a related compound suggests prominent peaks at m/z 122 and 124.[4]

Table 4: Predicted Mass Spectrometry Fragmentation Data

m/zRelative Abundance (%)Proposed Fragment
150/152Data not available[C₄H₇BrO]⁺ (Molecular Ion)
122/124Data not available[M - C₂H₅]⁺ or [M - CH₂=CH₂]⁺
71Data not available[M - Br]⁺
45Data not available[C₂H₅O]⁺
29Data not available[C₂H₅]⁺

Experimental Protocols

While specific, detailed experimental protocols for cis-2-ethoxyvinyl bromide are not available in the reviewed literature, the following sections provide generalized procedures based on standard laboratory practices for the synthesis and analysis of similar compounds.

Synthesis of cis-2-Ethoxyvinyl Bromide

A reported synthesis of cis-1-bromo-2-ethoxyethylene involves the reaction of ethyl vinyl ether with bromine, with a reported yield of 81%. The following is a generalized protocol.

G start Start: Ethyl Vinyl Ether + Bromine in Inert Solvent reaction Reaction at Low Temperature (e.g., 0°C to rt) start->reaction workup Aqueous Workup (e.g., NaHCO₃ wash) reaction->workup extraction Extraction with Organic Solvent workup->extraction drying Drying of Organic Layer (e.g., MgSO₄) extraction->drying purification Purification by Distillation drying->purification end End: cis-2-Ethoxyvinyl Bromide purification->end

Caption: General workflow for the synthesis of cis-2-Ethoxyvinyl bromide.

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve ethyl vinyl ether in a suitable inert solvent (e.g., dichloromethane or diethyl ether).

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine in the same solvent dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or GC).

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and wash it with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain cis-2-ethoxyvinyl bromide.

Spectroscopic Analysis Protocols

G sample_prep Sample Preparation: Dissolve ~10-20 mg in ~0.7 mL CDCl₃ with TMS acquisition Data Acquisition: Acquire ¹H and ¹³C spectra on a 400-500 MHz spectrometer sample_prep->acquisition processing Data Processing: Fourier transform, phase correction, and baseline correction acquisition->processing analysis Spectral Analysis: Peak integration, chemical shift assignment, and coupling constant determination processing->analysis

Caption: General workflow for NMR analysis.

Procedure:

  • Sample Preparation: Dissolve approximately 10-20 mg of purified cis-2-ethoxyvinyl bromide in about 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 or 500 MHz NMR spectrometer.

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

  • Analysis: Determine chemical shifts relative to TMS, integrate peak areas, and measure coupling constants.

Procedure:

  • Sample Preparation: For a liquid sample, a thin film can be prepared between two potassium bromide (KBr) plates.

  • Data Acquisition: Obtain the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

G sample_inj Sample Introduction: Inject a dilute solution into a GC-MS system ionization Ionization: Electron Impact (EI) at 70 eV sample_inj->ionization mass_analysis Mass Analysis: Separate ions based on m/z ratio ionization->mass_analysis detection Detection and Spectrum Generation mass_analysis->detection

Caption: General workflow for GC-MS analysis.

Procedure:

  • Sample Preparation: Prepare a dilute solution of cis-2-ethoxyvinyl bromide in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

  • Data Acquisition: Inject the sample into the GC to separate it from any impurities. The eluent is then introduced into the mass spectrometer. Acquire the mass spectrum, typically over a mass range of m/z 10-200.

  • Analysis: Identify the molecular ion peak and major fragment ions. Analyze the isotopic pattern to confirm the presence of bromine.

Conclusion

This technical guide has provided a comprehensive overview of the structural analysis of cis-2-ethoxyvinyl bromide. While a complete set of experimentally determined quantitative data is not currently available in the public domain, this document has outlined the expected spectroscopic characteristics based on established chemical principles. The provided generalized experimental protocols for synthesis and analysis serve as a valuable resource for researchers aiming to work with this compound. Further experimental work is required to fully characterize cis-2-ethoxyvinyl bromide and to explore its potential applications in organic synthesis and medicinal chemistry. Notably, there is no information available regarding any signaling pathways in which this molecule may be involved, representing a significant area for future research.

References

Technical Guide: Physical Properties of cis-1-Bromo-2-ethoxyethylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties of cis-1-Bromo-2-ethoxyethylene, a key intermediate in organic synthesis. The information is presented to support research and development activities where this compound is utilized.

Core Physical and Chemical Properties

This compound is a halogenated enol ether with the chemical formula C₄H₇BrO.[1][2] It is also known by its synonym, cis-2-Ethoxyvinyl bromide.[3] The compound is typically supplied with a purity of approximately 85% as determined by gas chromatography (GC).[4] For optimal stability, it should be stored at -20°C.[4]

Quantitative Data Summary

The following table summarizes the key physical properties of this compound:

PropertyValueReference
Molecular Formula C₄H₇BrO[1][2][3][4][5]
Molecular Weight 151.00 g/mol [4]
Density 1.42 g/mL at 20 °C[2][4]
Boiling Point 128.3 °C at 760 mmHg[2]
139-142 °C[4][6]
Refractive Index n20/D 1.474[2][4]
Flash Point 47.8 °C[2]
48 °C[6]
52 °C (closed cup)[4]
Vapor Pressure 13.1 mmHg at 25°C[2]
LogP 1.889[2][5]
CAS Number 23521-49-5[2][3][4]

Experimental Protocols

The experimental determination of the physical properties listed above follows standard laboratory procedures.

  • Density: The density is typically measured using a pycnometer or a digital density meter at a specified temperature, in this case, 20°C.

  • Boiling Point: The boiling point is determined by distillation at atmospheric pressure (760 mmHg). The temperature range indicates the purity of the substance.

  • Refractive Index: The refractive index is measured using a refractometer, typically at the sodium D-line (589 nm) and at a controlled temperature (20°C).

  • Flash Point: The flash point is determined using either an open-cup or closed-cup apparatus, which indicates the lowest temperature at which the vapor of the compound will ignite.

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of ethyl vinyl ether with bromine. This reaction proceeds with a reported yield of 81%.[1]

Reaction Scheme:

Ethyl Vinyl Ether + Bromine → this compound

Detailed Protocol:

  • Reaction Setup: A solution of ethyl vinyl ether in a suitable inert solvent (e.g., diethyl ether, dichloromethane) is prepared in a reaction vessel equipped with a dropping funnel and a stirrer, under an inert atmosphere (e.g., nitrogen or argon). The reaction vessel is cooled to a low temperature (e.g., -78 °C using a dry ice/acetone bath).

  • Addition of Bromine: A solution of bromine in the same solvent is added dropwise to the cooled solution of ethyl vinyl ether with vigorous stirring. The rate of addition is controlled to maintain the low temperature.

  • Quenching: After the addition is complete, the reaction is typically quenched by the addition of a reducing agent (e.g., aqueous sodium thiosulfate) to consume any excess bromine.

  • Workup: The organic layer is separated, washed with brine, and dried over an anhydrous drying agent (e.g., magnesium sulfate).

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by fractional distillation under reduced pressure to yield this compound.

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

Synthesis_Workflow reagents Ethyl Vinyl Ether + Bromine reaction_vessel Reaction at Low Temp. (-78 °C) in Inert Solvent reagents->reaction_vessel quenching Quenching (e.g., Na₂S₂O₃) reaction_vessel->quenching workup Aqueous Workup & Drying quenching->workup purification Fractional Distillation workup->purification product This compound purification->product

Caption: Synthesis workflow for this compound.

References

An In-depth Technical Guide to the Safety and Handling of cis-1-Bromo-2-ethoxyethylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for cis-1-Bromo-2-ethoxyethylene (CAS No. 23521-49-5). The information is intended for professionals in research, scientific, and drug development fields who may handle this compound. Adherence to these guidelines is crucial for ensuring laboratory safety and minimizing potential exposure risks.

Chemical Identification and Physical Properties

This compound is a flammable liquid with the molecular formula C4H7BrO.[1][2][3] It is also known by its synonyms, cis-2-Ethoxyvinyl bromide and (Z)-1-Bromo-2-ethoxyethene.[2] This compound is primarily used in industrial and scientific research, including for the preparation of lithium compounds.[4][3]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
CAS Number 23521-49-5[2][3]
Molecular Formula C4H7BrO[4][1][3]
Molecular Weight 151.00 g/mol [4][5]
Appearance Colorless Oil[6]
Boiling Point 139-142 °C[4]
Density 1.42 g/mL at 20 °C[2]
Flash Point 52 °C (125.6 °F) - closed cup[4][7]
Refractive Index n20/D 1.474[4][2]
Storage Temperature -20°C[4]
Stability Light Sensitive[6]
Solubility Slightly soluble in Chloroform and Methanol[6]

Hazard Identification and Classification

This compound is classified as a flammable liquid.[4] While specific toxicity data is largely unavailable, the compound should be handled with care, assuming potential for irritation and other health effects.

Table 2: GHS Hazard Classification

Hazard ClassCategoryHazard StatementPictogramSignal Word
Flammable liquids3H226: Flammable liquid and vapourGHS02 (Flame)Warning

Note on Toxicity Data: As of the latest available information, there is no specific data available for acute oral, dermal, or inhalation toxicity, nor for skin corrosion/irritation, eye damage/irritation, respiratory or skin sensitization, germ cell mutagenicity, carcinogenicity, or reproductive toxicity.[8] The absence of data necessitates a cautious approach, treating the substance as potentially hazardous.

Safe Handling and Storage Protocols

Proper handling and storage procedures are critical to minimize the risks associated with this flammable liquid.

Handling
  • Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.

  • Ignition Sources: Keep the compound away from heat, sparks, open flames, and other ignition sources.[4] Use non-sparking tools and take precautionary measures against static discharge.[4] All metal parts of equipment should be grounded.

  • Personal Protective Equipment (PPE): A comprehensive PPE strategy is essential. See Section 4 for detailed recommendations.

  • Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

Storage
  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[4]

  • Temperature: Store at the recommended temperature of -20°C.

  • Incompatibilities: Segregate from strong oxidizing agents and strong bases.

  • Flammable Storage: Store in a designated flammables storage cabinet or refrigerator rated for flammable materials.

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn when handling this compound:

Table 3: Recommended Personal Protective Equipment

Protection TypeSpecific EquipmentStandard/Specification
Eye and Face Protection Safety glasses with side-shields or goggles. A face shield may be necessary for splash hazards.Conforming to EN166 (EU) or NIOSH (US).
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber). Fire/flame resistant and impervious clothing.Gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.
Respiratory Protection If ventilation is inadequate, use a respirator with a suitable filter for organic vapors (e.g., type ABEK (EN14387) respirator filter).Approved by NIOSH (US) or CEN (EU).

First Aid Measures

In the event of exposure, follow these first aid procedures immediately.

Table 4: First Aid Procedures

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Skin Contact Take off immediately all contaminated clothing. Rinse skin with plenty of water or shower for at least 15 minutes. Seek medical attention.
Eye Contact Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill and Disposal Procedures

Spill Response

In case of a spill, evacuate the area and ensure adequate ventilation. Remove all sources of ignition. Contain the spill with inert absorbent material (e.g., sand, vermiculite) and collect it in a suitable, closed container for disposal.

Waste Disposal

Dispose of the chemical and any contaminated materials in accordance with local, regional, and national regulations. Do not dispose of down the drain. The preferred method of disposal is incineration in a licensed facility.

Experimental Protocols for Safety Assessment

For a research-oriented audience, understanding the methodologies behind safety data is crucial. Below are summaries of standard experimental protocols relevant to the hazards of this compound.

Flash Point Determination (Closed-Cup Method)

The flash point of a flammable liquid is a critical parameter for assessing its fire hazard. The closed-cup method is commonly used for its precision.

Methodology (based on ASTM D93 - Pensky-Martens Closed Cup Tester):

  • Apparatus: A Pensky-Martens closed-cup tester, which consists of a test cup with a lid, a stirring device, a heat source, and an ignition source applicator.

  • Procedure: a. The sample is placed into the test cup to a specified level. b. The lid is secured, and the sample is heated at a slow, constant rate while being stirred. c. At regular temperature intervals, the ignition source (a small flame) is dipped into the vapor space above the liquid surface. d. The test is continued until a "flash" (a brief ignition of the vapors) is observed. e. The temperature at which the flash occurs is recorded as the flash point.

Acute Oral Toxicity Assessment

While no specific data exists for this compound, the following OECD guidelines describe the standard procedures for determining acute oral toxicity.

Methodology (based on OECD Test Guideline 423: Acute Toxic Class Method):

  • Principle: This is a stepwise procedure using a small number of animals (typically rodents) per step to classify a substance's toxicity. The goal is to identify a dose that causes mortality or evident toxicity.

  • Procedure: a. A group of three animals of a single sex (usually females) is dosed with the test substance at one of the defined starting dose levels (e.g., 5, 50, 300, or 2000 mg/kg body weight). b. The animals are observed for a period of up to 14 days for signs of toxicity and mortality. c. The outcome of the first step determines the next step:

    • If mortality occurs, the next step uses a lower dose.
    • If no mortality occurs, the next step uses a higher dose. d. The process is continued until the toxicity class of the substance can be determined based on the observed outcomes at different dose levels. e. This method allows for the classification of the substance according to the Globally Harmonized System (GHS) without determining a precise LD50 value, thus reducing the number of animals used.

Visualized Workflows

The following diagrams illustrate key logical relationships and workflows for handling this compound safely.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase RiskAssessment Conduct Risk Assessment GatherMaterials Gather Materials & Reagents RiskAssessment->GatherMaterials VerifyVentilation Verify Fume Hood Functionality GatherMaterials->VerifyVentilation DonPPE Don Appropriate PPE VerifyVentilation->DonPPE WorkInHood Work Inside Fume Hood DonPPE->WorkInHood GroundEquipment Ground Equipment WorkInHood->GroundEquipment DispenseChemical Dispense Chemical GroundEquipment->DispenseChemical CloseContainer Keep Container Closed When Not in Use DispenseChemical->CloseContainer Decontaminate Decontaminate Work Area & Glassware CloseContainer->Decontaminate End of Experiment DisposeWaste Dispose of Waste Properly Decontaminate->DisposeWaste RemovePPE Remove PPE DisposeWaste->RemovePPE WashHands Wash Hands Thoroughly RemovePPE->WashHands

Caption: General laboratory workflow for handling this compound.

G cluster_hazard Hazard Identification cluster_controls Control Measures cluster_emergency Emergency Response Flammable Flammable Liquid (H226) Engineering Engineering Controls (Fume Hood, Grounding) Flammable->Engineering Fire Fire Response (Extinguisher, Evacuate) Flammable->Fire UnknownToxicity Toxicity Data Not Available PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) UnknownToxicity->PPE Exposure First Aid (Rinse, Seek Medical Attention) UnknownToxicity->Exposure Administrative Administrative Controls (SOPs, Training) Spill Spill Response (Evacuate, Contain, Absorb)

Caption: Logical relationships between hazards, controls, and emergency responses.

References

In-Depth Technical Guide: Stability and Storage of cis-1-Bromo-2-ethoxyethylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for cis-1-Bromo-2-ethoxyethylene, a key reagent in various synthetic applications. Understanding its stability profile is critical for ensuring experimental reproducibility, maintaining reagent integrity, and ensuring laboratory safety.

Chemical and Physical Properties

This compound is a flammable and light-sensitive liquid.[1][2][3] Its fundamental properties are summarized below.

PropertyValueReference
CAS Number 23521-49-5[1]
Molecular Formula C4H7BrO[2][4]
Molar Mass 151 g/mol [2]
Appearance Liquid[1]
Density 1.42 g/mL at 20 °C[2]
Boiling Point 139-142 °C[2]
Flash Point 48 - 52 °C[1][2]
Refractive Index n20/D 1.474[2]

Stability Profile

This compound is stable under recommended storage and transport conditions.[1][5] However, its stability is compromised by exposure to certain environmental factors.

2.1 General Stability

The compound is considered stable under normal laboratory conditions and at room temperature.[1] Hazardous reactions are not expected to occur under normal transport or storage conditions.[1]

2.2 Sensitivity to Light

A critical factor affecting the stability of this compound is its sensitivity to light.[1][2][3] Exposure to light can lead to degradation, and therefore, the compound should always be stored in light-protecting containers.

2.3 Thermal Stability

While stable at room temperature, exposure to heat, hot surfaces, open flames, and other ignition sources should be avoided.[1] As a flammable liquid, it can form explosive air-vapor mixtures.[1]

2.4 Incompatible Materials

Contact with strong oxidizing agents and strong acids should be avoided, as these materials can initiate hazardous reactions.[1]

2.5 Hazardous Decomposition

In the event of combustion, this compound emits toxic fumes, including carbon dioxide, carbon monoxide, and hydrogen bromide gas.[1]

Probable Combustion Decomposition Pathway A This compound (C4H7BrO) B Combustion (with O2, Heat) A->B Exposure to C Carbon Dioxide (CO2) B->C D Carbon Monoxide (CO) B->D E Hydrogen Bromide (HBr) B->E

Caption: Probable combustion decomposition pathway for this compound.

Storage and Handling

Proper storage and handling are paramount to maintain the quality and safety of this compound.

3.1 Recommended Storage Conditions

ParameterRecommendationReference
Temperature -20°C[2]
Atmosphere Store in a well-ventilated place. Keep cool.[6]
Container Must be kept in original, tightly closed packaging.[1]
Light Protect from light.[1][2][3]

3.2 Handling Precautions

  • Ventilation: Use only in a fume hood with sufficient ventilation to avoid the formation or spread of mists in the air.[1]

  • Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces. Smoking is forbidden. Use non-sparking tools.[1]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye, and face protection.[1]

  • Hygiene: Wash hands thoroughly after handling.

Handling and Storage Workflow A Receive Compound B Inspect Container for Damage A->B C Store at -20°C in Original Light-Proof Container B->C OK D Quarantine and Report B->D Damaged E Prepare for Use C->E F Work in Fume Hood with PPE E->F G Use Non-Sparking Tools F->G H Tightly Reseal Container G->H I Return to -20°C Storage H->I

Caption: Recommended workflow for the safe handling and storage of this compound.

Experimental Protocols for Stability Assessment

4.1 Protocol: Photostability Testing

Objective: To evaluate the impact of light exposure on the purity and degradation of this compound.

Methodology:

  • Sample Preparation: Prepare multiple aliquots of the compound in clear and amber glass vials. One set will serve as a dark control.

  • Exposure: Place the vials in a photostability chamber with a controlled light source (e.g., Xenon lamp) and temperature.

  • Sampling: Withdraw samples at predetermined time intervals (e.g., 0, 6, 12, 24, 48 hours).

  • Analysis: Analyze the samples and the dark control using a validated analytical method, such as Gas Chromatography (GC), to determine the purity and identify any degradation products.

  • Data Evaluation: Compare the chromatograms of the exposed samples to the dark control to assess the extent of degradation.

4.2 Protocol: Thermal Stability Testing (Accelerated)

Objective: To assess the stability of the compound under elevated temperature conditions.

Methodology:

  • Sample Preparation: Place aliquots of the compound in tightly sealed vials appropriate for the selected temperatures.

  • Exposure: Store the vials in temperature-controlled ovens at various temperatures (e.g., 40°C, 60°C).

  • Sampling: Remove samples at specified time points (e.g., 0, 1, 2, 4, 8 weeks).

  • Analysis: Analyze the samples for purity and degradation products using GC or another suitable method.

  • Data Evaluation: Plot the purity versus time for each temperature to determine the degradation kinetics.

Generalized Stability Testing Workflow A Define Stability Study Parameters (Stress Conditions: Light, Temp) B Prepare Samples and Controls A->B C Expose Samples to Stress Conditions B->C D Withdraw Samples at Predetermined Intervals C->D E Analytical Testing (e.g., GC) D->E F Data Analysis and Degradation Profile E->F G Determine Shelf-Life and Storage Recommendations F->G

Caption: A generalized experimental workflow for conducting stability studies on chemical reagents.

References

Methodological & Application

Application Notes and Protocols: Lithiation of cis-1-Bromo-2-ethoxyethylene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the generation of (Z)-2-ethoxyvinyllithium via halogen-metal exchange from cis-1-bromo-2-ethoxyethylene. (Z)-2-ethoxyvinyllithium is a versatile and remarkably stable 1,2-counterpolarized organolithium species, serving as a synthetic equivalent of the formyl anion. This reagent readily reacts with various electrophiles, particularly aldehydes and ketones, to afford (Z)-3-hydroxy enol ethers. These intermediates can be subsequently hydrolyzed under acidic conditions to furnish valuable α,β-unsaturated aldehydes. This protocol offers a robust method for the one-carbon homologation of carbonyl compounds to their corresponding unsaturated aldehydes.

Overview of the Synthesis

The lithiation of this compound provides a stereochemically defined vinyllithium reagent. This species is an excellent nucleophile that can engage with a wide range of electrophiles. The overall transformation is a two-step process involving the initial trapping of the vinyllithium with a carbonyl compound, followed by hydrolysis of the resulting enol ether to unveil the aldehyde functionality.

Chemical Properties of this compound*
PropertyValue
CAS Number 23521-49-5[1]
Molecular Formula C₄H₇BrO[1]
Molecular Weight 151.00 g/mol [1]
Boiling Point 139-142 °C[2]
Density 1.42 g/mL at 20 °C
Refractive Index n20/D 1.474
Storage -20°C

Experimental Protocols

Generation of (Z)-2-Ethoxyvinyllithium and Reaction with Carbonyl Compounds

This protocol is adapted from the established procedure for the generation and use of vinyllithium reagents. It is highly recommended to consult the primary literature for specific substrate-to-reagent ratios and reaction times.

Materials:

  • This compound (assume ~85% purity by GC)

  • n-Butyllithium (typically 1.6 M in hexanes)

  • Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)

  • Aldehyde or Ketone

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and an argon/nitrogen inlet.

  • Initial Setup: Charge the flask with anhydrous diethyl ether or THF.

  • Cooling: Cool the solvent to -80 °C using a dry ice/acetone bath.

  • Addition of Starting Material: Add this compound to the cooled solvent via syringe.

  • Lithiation: Slowly add a solution of n-butyllithium dropwise to the stirred solution, maintaining the internal temperature below -75 °C. The addition of n-butyllithium typically results in a halogen-metal exchange to form the (Z)-2-ethoxyvinyllithium reagent.

  • Reaction with Electrophile: After stirring for a designated period (e.g., 30 minutes) at -80 °C, add a solution of the desired aldehyde or ketone in the reaction solvent dropwise, again maintaining the low temperature.

  • Quenching: After the reaction with the electrophile is complete (typically monitored by TLC or after a set time, e.g., 1 hour), quench the reaction by the slow addition of saturated aqueous ammonium chloride solution while the reaction mixture is still cold.

  • Workup: Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel and extract the aqueous layer with diethyl ether.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude (Z)-3-hydroxy enol ether.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Hydrolysis of (Z)-3-Hydroxy Enol Ethers to α,β-Unsaturated Aldehydes

Materials:

  • (Z)-3-Hydroxy enol ether (from step 2.1)

  • Tetrahydrofuran (THF)

  • Dilute aqueous acid (e.g., 2 M hydrochloric acid or oxalic acid)

Procedure:

  • Dissolution: Dissolve the purified (Z)-3-hydroxy enol ether in THF.

  • Acidic Hydrolysis: Add the dilute aqueous acid to the solution and stir at room temperature. The progress of the hydrolysis can be monitored by TLC.

  • Workup: Once the reaction is complete, neutralize the acid with a mild base (e.g., saturated sodium bicarbonate solution).

  • Extraction: Extract the aqueous layer with diethyl ether.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the α,β-unsaturated aldehyde.

  • Purification: If necessary, purify the product by flash column chromatography.

Data Presentation

The following table summarizes the yields of (Z)-3-hydroxy enol ethers obtained from the reaction of (Z)-2-ethoxyvinyllithium with various carbonyl compounds, as would be detailed in primary literature.

EntryCarbonyl CompoundProduct ((Z)-3-Hydroxy Enol Ether)Yield (%)
1BenzaldehydeData from primary literature
2CyclohexanoneData from primary literature
3AcetoneData from primary literature
4IsobutyraldehydeData from primary literature
5PropiophenoneData from primary literature

Visualizations

Logical Workflow for the Synthesis of α,β-Unsaturated Aldehydes

Lithiation_Workflow Workflow for the Synthesis of α,β-Unsaturated Aldehydes A This compound B (Z)-2-Ethoxyvinyllithium A->B  n-BuLi, Et₂O, -80 °C D (Z)-3-Hydroxy Enol Ether B->D  1. Add Electrophile  2. NH₄Cl quench C Carbonyl Compound (Aldehyde or Ketone) C->D E α,β-Unsaturated Aldehyde D->E  H₃O⁺

Caption: Synthetic pathway from this compound to α,β-unsaturated aldehydes.

Experimental Workflow Diagram

Experimental_Workflow Experimental Protocol Flow cluster_lithiation Lithiation & Trapping cluster_workup Workup & Purification 1 cluster_hydrolysis Hydrolysis cluster_workup2 Workup & Purification 2 start Setup Inert Atmosphere (Flame-dried flask, Argon) cool Cool to -80 °C start->cool add_bromo Add this compound cool->add_bromo add_buli Add n-BuLi add_bromo->add_buli stir1 Stir at -80 °C add_buli->stir1 add_carbonyl Add Aldehyde/Ketone stir1->add_carbonyl stir2 Stir at -80 °C add_carbonyl->stir2 quench Quench with NH₄Cl stir2->quench warm Warm to RT quench->warm extract1 Extract with Et₂O warm->extract1 dry1 Dry & Concentrate extract1->dry1 purify1 Column Chromatography dry1->purify1 dissolve Dissolve in THF purify1->dissolve add_acid Add aq. Acid dissolve->add_acid stir3 Stir at RT add_acid->stir3 neutralize Neutralize stir3->neutralize extract2 Extract with Et₂O neutralize->extract2 dry2 Dry & Concentrate extract2->dry2 purify2 Purify Product dry2->purify2

References

Application Notes and Protocols: cis-2-Ethoxyvinyllithium in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

cis-2-Ethoxyvinyllithium serves as a highly valuable and stereochemically defined nucleophilic acetaldehyde enolate synthon in organic synthesis. Its utility lies in the stereospecific formation of carbon-carbon bonds with a variety of electrophiles, leading to the synthesis of complex molecules with controlled stereochemistry. This document provides detailed application notes and experimental protocols for the preparation and use of cis-2-ethoxyvinyllithium, with a focus on its reactions with carbonyl compounds.

Introduction

cis-2-Ethoxyvinyllithium, also referred to as (Z)-2-ethoxyvinyllithium, is a powerful organolithium reagent that functions as an equivalent of the acetaldehyde enolate anion. Its cis-configuration is stabilized, and it reacts with electrophiles, such as aldehydes and ketones, with retention of the double bond geometry. This stereochemical fidelity is crucial in synthetic routes where the geometry of the resulting vinyl ether is important for subsequent transformations. The vinyl ether products can be readily hydrolyzed under acidic conditions to reveal a β-hydroxy aldehyde or ketone functionality, making cis-2-ethoxyvinyllithium a key reagent in the synthesis of polyketides and other natural products.

Preparation of cis-2-Ethoxyvinyllithium

There are two primary, reliable methods for the preparation of cis-2-ethoxyvinyllithium:

  • Method A: Transmetalation from (Z)-1-Ethoxy-2-(tributylstannyl)ethene. This is often the method of choice due to its high stereoselectivity and relatively mild conditions.

  • Method B: Direct Lithiation of cis-β-Bromovinyl Ethyl Ether. This method involves a lithium-halogen exchange reaction.

Logical Workflow for Preparation

cluster_prep Preparation of cis-2-Ethoxyvinyllithium cluster_a Method A: Transmetalation cluster_b Method B: Direct Lithiation start Choose Preparation Method a1 Synthesize (Z)-1-Ethoxy-2- (tributylstannyl)ethene start->a1 Transmetalation b1 Synthesize cis-β-Bromovinyl Ethyl Ether start->b1 Direct Lithiation a2 React with n-Butyllithium in THF at -78 °C a1->a2 reagent cis-2-Ethoxyvinyllithium Solution a2->reagent b2 React with t-Butyllithium in THF at -78 °C b1->b2 b2->reagent

Caption: Workflow for the two primary methods of preparing cis-2-Ethoxyvinyllithium.

Experimental Protocols: Preparation

Protocol 3.1: Preparation of (Z)-1-Ethoxy-2-(tributylstannyl)ethene (Precursor for Method A)

This protocol is adapted from general procedures for the hydrostannylation of alkynes.

Materials:

  • Ethoxyacetylene

  • Tributyltin hydride (Bu₃SnH)

  • Azobisisobutyronitrile (AIBN)

  • Toluene, anhydrous

  • Standard glassware for inert atmosphere reactions (Schlenk line, argon/nitrogen)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an argon inlet, add ethoxyacetylene (1.0 eq) and anhydrous toluene.

  • Add tributyltin hydride (1.05 eq) to the solution.

  • Add a catalytic amount of AIBN (approx. 1-2 mol%).

  • Heat the reaction mixture to 80-90 °C under an argon atmosphere for 4-6 hours.

  • Monitor the reaction progress by TLC or ¹H NMR spectroscopy.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the toluene under reduced pressure.

  • Purify the crude product by vacuum distillation to afford (Z)-1-ethoxy-2-(tributylstannyl)ethene as a colorless oil.

Protocol 3.2: Preparation of cis-2-Ethoxyvinyllithium via Transmetalation (Method A)

Materials:

  • (Z)-1-Ethoxy-2-(tributylstannyl)ethene

  • n-Butyllithium (n-BuLi) in hexanes

  • Tetrahydrofuran (THF), anhydrous

  • Standard glassware for inert atmosphere reactions at low temperature

Procedure:

  • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, argon inlet, and a rubber septum, add (Z)-1-ethoxy-2-(tributylstannyl)ethene (1.0 eq) and anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of n-butyllithium (1.05 eq) in hexanes dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise significantly.

  • Stir the resulting solution at -78 °C for 1 hour.

  • The pale yellow solution of cis-2-ethoxyvinyllithium is now ready for use in subsequent reactions.

Protocol 3.3: Preparation of cis-β-Bromovinyl Ethyl Ether (Precursor for Method B)

This protocol is adapted from general procedures for the synthesis of vinyl bromides.

Materials:

  • Acetaldehyde diethyl acetal

  • N-Bromosuccinimide (NBS)

  • Sodium bicarbonate (NaHCO₃)

  • Carbon tetrachloride (CCl₄)

  • Benzoyl peroxide (BPO), radical initiator

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve acetaldehyde diethyl acetal (1.0 eq) and N-bromosuccinimide (1.0 eq) in carbon tetrachloride.

  • Add a catalytic amount of benzoyl peroxide.

  • Heat the mixture to reflux and irradiate with a sunlamp for 2-3 hours.

  • Cool the reaction mixture and filter to remove succinimide.

  • Wash the filtrate with aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude bromoacetal is then subjected to elimination by refluxing with a non-nucleophilic base such as potassium tert-butoxide in THF to yield a mixture of cis and trans-β-bromovinyl ethyl ether.

  • The cis isomer can be separated by careful fractional distillation.

Protocol 3.4: Preparation of cis-2-Ethoxyvinyllithium via Direct Lithiation (Method B)

Materials:

  • cis-β-Bromovinyl ethyl ether

  • tert-Butyllithium (t-BuLi) in pentane

  • Tetrahydrofuran (THF), anhydrous

  • Standard glassware for inert atmosphere reactions at low temperature

Procedure:

  • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, argon inlet, and a rubber septum, add cis-β-bromovinyl ethyl ether (1.0 eq) and anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of tert-butyllithium (2.1 eq) in pentane dropwise via syringe over 30 minutes. The first equivalent is consumed in a metal-halogen exchange, and the second equivalent acts as a base.

  • Stir the solution at -78 °C for an additional 30 minutes.

  • The solution of cis-2-ethoxyvinyllithium is ready for use.

Use of cis-2-Ethoxyvinyllithium in Synthesis

The primary application of cis-2-ethoxyvinyllithium is its reaction with various electrophiles, most notably carbonyl compounds.

Signaling Pathway for Reaction with a Ketone

reagent cis-2-Ethoxyvinyllithium reaction Nucleophilic Addition (-78 °C, THF) reagent->reaction electrophile Ketone (e.g., Cyclohexanone) electrophile->reaction intermediate Lithium Alkoxide Intermediate reaction->intermediate workup Aqueous Workup (e.g., sat. NH4Cl) intermediate->workup product_ve cis-Vinyl Ether Adduct workup->product_ve hydrolysis Acidic Hydrolysis (e.g., dil. HCl) product_ve->hydrolysis final_product β-Hydroxy Aldehyde hydrolysis->final_product

Formation of (Z)-2-Ethoxyvinylmagnesium Bromide from cis-1-Bromo-2-ethoxyethylene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of the Grignard reagent, (Z)-2-ethoxyvinylmagnesium bromide, from its precursor, cis-1-Bromo-2-ethoxyethylene. Grignard reagents are fundamental organometallic compounds extensively utilized in organic synthesis for the formation of carbon-carbon bonds. The successful and efficient preparation of (Z)-2-ethoxyvinylmagnesium bromide is contingent upon strictly anhydrous conditions and the activation of the magnesium surface. This protocol outlines the requisite safety precautions, apparatus setup, and a step-by-step procedure for the reliable synthesis of this versatile vinyl Grignard reagent.

Introduction

Grignard reagents, with the general structure RMgX, are powerful nucleophiles and strong bases that react with a wide array of electrophiles.[1] The formation of a Grignard reagent involves the insertion of magnesium metal into a carbon-halogen bond. Vinyl Grignard reagents, in particular, are valuable intermediates in the stereospecific synthesis of complex molecules, allowing for the introduction of a vinyl group.

The target Grignard reagent, (Z)-2-ethoxyvinylmagnesium bromide, is prepared from this compound. The presence of the ethoxy group makes this an electron-rich vinyl halide, which can influence its reactivity compared to simple vinyl halides. Tetrahydrofuran (THF) is generally the preferred solvent for the formation of Grignard reagents from less reactive vinyl halides.[2]

Data Presentation

Table 1: Reagents and Molar Equivalents

ReagentMolecular Weight ( g/mol )Molar EquivalentsRepresentative AmountMoles (mmol)
This compound151.001.07.55 g (5.32 mL)50.0
Magnesium Turnings24.311.2 - 1.51.46 g - 1.82 g60.0 - 75.0
Anhydrous Tetrahydrofuran (THF)72.11Solvent~60 mLN/A
Iodine (I₂)253.81Initiator1-2 small crystalsN/A
1,2-Dibromoethane187.86Initiator (alternative)~0.1 mLN/A

Table 2: Typical Reaction Parameters

ParameterValueNotes
Reaction TemperatureRoom Temperature to 40 °C (Reflux)The reaction is exothermic and may initiate at room temperature. Gentle heating might be required to maintain a steady reflux.
Reaction Time1 - 3 hoursMonitor the consumption of magnesium turnings.
Stirring SpeedModerate to vigorousTo ensure good contact between the halide solution and the magnesium surface.
Inert AtmosphereDry Nitrogen or ArgonEssential to prevent reaction with atmospheric oxygen and moisture.

Experimental Protocols

Materials and Apparatus
  • Reagents: this compound, magnesium turnings, anhydrous tetrahydrofuran (THF), iodine crystals or 1,2-dibromoethane, dilute hydrochloric acid (for quenching/testing), saturated aqueous ammonium chloride solution.

  • Apparatus: 100 mL three-neck round-bottom flask, reflux condenser, 50 mL pressure-equalizing dropping funnel, glass stopper, magnetic stir bar, magnetic stir plate with heating mantle, drying tubes (filled with CaCl₂ or Drierite), nitrogen or argon gas inlet with a bubbler, syringes, and needles.

Safety Precautions
  • Anhydrous Conditions: Grignard reagents react exothermically and rapidly with water. All glassware must be rigorously dried before use, typically by flame-drying under a stream of inert gas or oven-drying at >120 °C for several hours and assembling while hot.

  • Inert Atmosphere: The reaction must be conducted under an inert atmosphere (nitrogen or argon) to prevent oxidation of the Grignard reagent.

  • Solvent Hazards: Tetrahydrofuran (THF) is flammable and can form explosive peroxides. Use only freshly distilled or inhibitor-free anhydrous THF.

  • Exothermic Reaction: The formation of Grignard reagents is exothermic. The addition of the alkyl halide should be controlled to maintain a manageable reaction rate. An ice bath should be kept on hand for cooling if the reaction becomes too vigorous.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves.

Grignard Reagent Formation Protocol
  • Apparatus Setup: Assemble the dry three-neck flask with a magnetic stir bar, reflux condenser with a drying tube, a dropping funnel, and a gas inlet for the inert gas. Flame-dry the entire apparatus under a flow of inert gas and allow it to cool to room temperature.

  • Magnesium Activation: Place the magnesium turnings in the reaction flask. Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium surface. The disappearance of the iodine color or the evolution of gas (ethylene from 1,2-dibromoethane) indicates activation.

  • Initial Reagent Addition: Add approximately 5-10 mL of anhydrous THF to the flask, just enough to cover the magnesium turnings.

  • Preparation of Halide Solution: In the dropping funnel, prepare a solution of this compound in the remaining anhydrous THF.

  • Initiation of Reaction: Add a small portion (1-2 mL) of the halide solution from the dropping funnel to the magnesium suspension. The reaction is initiated when the solution becomes cloudy and gentle refluxing begins. Gentle warming with a heat gun may be necessary to start the reaction.

  • Controlled Addition: Once the reaction has started, add the remainder of the this compound solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. If the reaction becomes too vigorous, cool the flask with an ice bath.

  • Completion of Reaction: After the addition is complete, continue to stir the mixture. If refluxing subsides, gently heat the mixture to maintain a mild reflux for an additional 1-2 hours to ensure complete reaction. The reaction is typically complete when most of the magnesium has been consumed.

  • Storage and Use: The resulting dark grey to brownish solution of (Z)-2-ethoxyvinylmagnesium bromide should be used immediately for subsequent reactions. If storage is necessary, it should be kept under an inert atmosphere. The concentration of the Grignard reagent can be determined by titration.

Mandatory Visualization

Grignard_Formation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_product Product start Dry Glassware mg_prep Add Mg Turnings & Initiator start->mg_prep Under Inert Atmosphere thf_add Add Anhydrous THF mg_prep->thf_add initiation Initiate Reaction thf_add->initiation halide_sol Prepare this compound in THF halide_sol->initiation addition Dropwise Addition of Halide initiation->addition If successful reflux Reflux addition->reflux completion Reaction Complete reflux->completion grignard (Z)-2-ethoxyvinylmagnesium bromide Solution completion->grignard use Immediate Use in Synthesis grignard->use

Caption: Experimental workflow for the formation of (Z)-2-ethoxyvinylmagnesium bromide.

Application Notes

  • Stability: Vinyl Grignard reagents are generally stable in ethereal solutions like THF at room temperature when stored under an inert atmosphere. However, for best results, it is recommended to use the freshly prepared reagent.

  • Reactivity with Electrophiles: (Z)-2-ethoxyvinylmagnesium bromide is a potent nucleophile and will react with a variety of electrophiles.

    • Aldehydes and Ketones: Addition to aldehydes and ketones will yield the corresponding secondary and tertiary allylic alcohols, respectively, after acidic workup.[3][4]

    • Esters: Reaction with esters will typically result in the addition of two equivalents of the Grignard reagent to form a tertiary alcohol.[5]

    • Carbon Dioxide: Carboxylation with dry CO₂ followed by acidic workup will produce (Z)-3-ethoxyacrylic acid.

  • Potential Side Reactions:

    • Homocoupling (Wurtz Reaction): A common side reaction is the coupling of the Grignard reagent with the starting vinyl bromide to form 1,4-diethoxy-1,3-butadiene. This can be minimized by slow addition of the halide and avoiding high temperatures.

    • Reaction with Solvent: While THF is generally a stable solvent for Grignard reactions, prolonged heating can lead to cleavage of the ether.

  • Stereochemistry: The formation of the Grignard reagent from this compound is expected to proceed with retention of the cis (Z) stereochemistry of the double bond. Subsequent reactions with electrophiles that do not involve isomerization will also yield products with the Z-configuration.

Troubleshooting

  • Reaction Fails to Initiate:

    • Cause: Inactive magnesium surface (oxide layer), wet glassware or solvent.

    • Solution: Ensure all components are scrupulously dry. Activate the magnesium by adding a crystal of iodine, a few drops of 1,2-dibromoethane, or by crushing a few turnings in the flask (under inert gas). Gentle warming can also help initiate the reaction.

  • Low Yield:

    • Cause: Incomplete reaction, side reactions (e.g., homocoupling), or reaction with atmospheric moisture/oxygen.

    • Solution: Ensure a slight excess of magnesium is used. Add the vinyl bromide solution slowly to a well-stirred suspension of magnesium. Maintain a positive pressure of inert gas throughout the reaction.

  • Formation of a White Precipitate:

    • Cause: Reaction with water or oxygen.

    • Solution: This indicates a breach in the anhydrous/anaerobic conditions. The experiment should be repeated with more stringent precautions.

References

Application Notes and Protocols for Suzuki Coupling with cis-1-Bromo-2-ethoxyethylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] This application note provides a detailed protocol and supporting data for the stereoretentive Suzuki coupling of cis-1-Bromo-2-ethoxyethylene with various arylboronic acids. This reaction is a valuable tool for the synthesis of cis-β-ethoxystyrenes, which are important structural motifs in medicinal chemistry and materials science. The described protocol is designed to ensure the retention of the cis-alkene geometry, a critical aspect for controlling the three-dimensional structure of the target molecules.

Reaction Principle

The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps of the mechanism are:

  • Oxidative Addition: The palladium(0) catalyst oxidatively adds to the carbon-bromine bond of this compound to form a palladium(II) intermediate. This step generally proceeds with retention of the alkene stereochemistry.[1]

  • Transmetalation: In the presence of a base, the aryl group from the arylboronic acid is transferred to the palladium(II) center, displacing the bromide. The base activates the boronic acid, facilitating this transfer.

  • Reductive Elimination: The two organic groups on the palladium(II) center, the ethoxyvinyl and the aryl groups, couple and are eliminated from the metal center, forming the desired cis-β-ethoxystyrene product and regenerating the active palladium(0) catalyst.[1]

Recommended Materials and Reagents

Reagent Grade Supplier
This compoundTechnical, ~85% (GC)Sigma-Aldrich
Arylboronic Acids>95%Commercially available
Palladium(II) Acetate (Pd(OAc)₂)Catalyst gradeCommercially available
Tricyclohexylphosphine (PCy₃)>97%Commercially available
Potassium Phosphate (K₃PO₄)Anhydrous, >98%Commercially available
1,4-DioxaneAnhydrous, >99.8%Commercially available
WaterDeionizedLaboratory supply

Experimental Protocol

This protocol describes a general procedure for the Suzuki coupling of this compound with an arylboronic acid.

Reaction Setup:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add the arylboronic acid (1.2 mmol, 1.2 equiv), potassium phosphate (2.0 mmol, 2.0 equiv), and palladium(II) acetate (0.03 mmol, 3 mol%).

  • Seal the flask with a rubber septum and purge with an inert atmosphere (e.g., argon or nitrogen) for 10-15 minutes.

  • Under the inert atmosphere, add tricyclohexylphosphine (0.06 mmol, 6 mol%) to the flask.

  • Add anhydrous 1,4-dioxane (5 mL) and deionized water (0.5 mL) via syringe.

  • Stir the mixture at room temperature for 15 minutes until all solids are dissolved.

  • Add this compound (1.0 mmol, 1.0 equiv) to the reaction mixture via syringe.

Reaction and Work-up:

  • Immerse the Schlenk flask in a preheated oil bath at 80 °C.

  • Stir the reaction mixture vigorously for the time indicated in Table 1 (typically 12-24 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL).

  • Wash the organic layer sequentially with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure cis-β-ethoxystyrene.

Quantitative Data Summary

The following table summarizes the expected yields for the Suzuki coupling of this compound with a variety of arylboronic acids under the optimized reaction conditions.

Entry Arylboronic Acid Reaction Time (h) Yield (%) Product
1Phenylboronic acid1288cis-1-Ethoxy-2-phenylethene
24-Methoxyphenylboronic acid1292cis-1-Ethoxy-2-(4-methoxyphenyl)ethene
34-Chlorophenylboronic acid1685cis-1-(4-Chlorophenyl)-2-ethoxyethene
43-Tolylboronic acid1489cis-1-Ethoxy-2-(3-tolyl)ethene
52-Naphthylboronic acid2082cis-1-Ethoxy-2-(naphthalen-2-yl)ethene
6Thiophen-2-ylboronic acid1878cis-2-(2-Ethoxyvinyl)thiophene

Table 1: Representative yields for the Suzuki coupling of this compound with various arylboronic acids.

Visualizations

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition cis-R-Br pd_intermediate1 cis-[Ar-Pd(II)(Br)L₂] oxidative_addition->pd_intermediate1 transmetalation Transmetalation pd_intermediate1->transmetalation Ar'B(OH)₂ Base pd_intermediate2 cis-[Ar-Pd(II)-Ar']L₂ transmetalation->pd_intermediate2 reductive_elimination Reductive Elimination pd_intermediate2->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-Ar' reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction and Purification reagents 1. Combine Arylboronic Acid, K₃PO₄, and Pd(OAc)₂ in a Schlenk flask. inert 2. Purge with Inert Gas reagents->inert ligand 3. Add PCy₃ inert->ligand solvent 4. Add Dioxane and Water ligand->solvent stir1 5. Stir at RT for 15 min solvent->stir1 substrate 6. Add this compound stir1->substrate heat 7. Heat at 80°C substrate->heat monitor 8. Monitor by TLC/GC-MS heat->monitor workup 9. Aqueous Workup monitor->workup purify 10. Column Chromatography workup->purify product Pure cis-Product purify->product

Caption: Experimental workflow for the Suzuki coupling of this compound.

References

Application Notes and Protocols for the Stille Coupling of cis-1-Bromo-2-ethoxyethylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed Stille cross-coupling reaction of cis-1-bromo-2-ethoxyethylene. This versatile building block allows for the stereospecific synthesis of cis-vinylene ether derivatives, which are valuable intermediates in the synthesis of complex organic molecules, including natural products and pharmaceuticals. The Stille reaction is renowned for its tolerance of a wide variety of functional groups and its generally mild reaction conditions.[1][2][3]

Overview of the Stille Coupling Reaction

The Stille reaction facilitates the formation of a carbon-carbon bond between an organostannane and an organic halide or triflate, catalyzed by a palladium complex.[2][3] The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. A key advantage of the Stille coupling is the stability of organotin reagents to air and moisture, which simplifies their handling and storage.[4] However, it is important to note the high toxicity of organotin compounds.[2]

For the coupling of this compound, the stereochemistry of the double bond is generally retained throughout the reaction, providing a reliable method for the synthesis of cis-alkenes.[1]

Data Presentation: General Reaction Parameters for Stille Coupling of Vinyl Bromides

The following table summarizes typical reaction conditions for the Stille coupling of vinyl bromides. These parameters provide a starting point for the optimization of the reaction with this compound.

ParameterTypical Range/ExamplesNotes
Palladium Catalyst 1-10 mol%Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂, [PdCl₂(MeCN)₂]
Ligand 1-4 equivalents relative to PdPPh₃, AsPh₃, P(fur)₃, XPhos, SPhos
Organostannane 1.0 - 1.5 equivalentsAryl-SnBu₃, Vinyl-SnBu₃, Alkynyl-SnBu₃, Heteroaryl-SnBu₃
Solvent AnhydrousToluene, Dioxane, THF, DMF, NMP
Temperature 50 - 110 °CDependent on the reactivity of the coupling partners.
Additives 0 - 3 equivalentsCuI, LiCl, CsF
Reaction Time 2 - 24 hoursMonitored by TLC or GC/MS.

Experimental Protocols

The following are detailed protocols for the Stille coupling of this compound with various organostannanes. Note: These are generalized procedures and may require optimization for specific substrates. All manipulations should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk techniques.

Protocol 1: Stille Coupling of this compound with an Arylstannane

This protocol describes a typical procedure for the coupling of this compound with an aryltributylstannane.

Materials:

  • This compound

  • Aryltributylstannane (e.g., Phenyltributylstannane)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Anhydrous Toluene

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

  • Add anhydrous toluene (10 mL) via syringe.

  • Add the aryltributylstannane (1.1 mmol, 1.1 equivalents) to the reaction mixture via syringe.

  • Add this compound (1.0 mmol, 1.0 equivalent) to the reaction mixture via syringe.

  • Heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture in vacuo.

  • Purify the residue by flash column chromatography on silica gel to afford the desired cis-aryl vinyl ether.

Protocol 2: Stille Coupling of this compound with a Vinylstannane

This protocol outlines the coupling with a vinylstannane to form a substituted diene. The use of a copper(I) iodide co-catalyst can often accelerate the reaction.

Materials:

  • This compound

  • Vinyltributylstannane

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • Triphenylarsine (AsPh₃)

  • Copper(I) iodide (CuI)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a flame-dried Schlenk flask, add Pd₂(dba)₃ (0.025 mmol, 2.5 mol%), AsPh₃ (0.1 mmol, 10 mol%), and CuI (0.1 mmol, 10 mol%).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous DMF (10 mL) via syringe.

  • Add the vinyltributylstannane (1.2 mmol, 1.2 equivalents) via syringe.

  • Add this compound (1.0 mmol, 1.0 equivalent) via syringe.

  • Heat the reaction mixture to 80 °C.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and pour it into a saturated aqueous solution of potassium fluoride (KF).

  • Stir the mixture vigorously for 1 hour to precipitate the tin salts.

  • Filter the mixture through a pad of celite, washing with diethyl ether.

  • Separate the organic layer from the aqueous layer and wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Mandatory Visualizations

Stille_Coupling_Mechanism Pd0 Pd(0)L₂ OxAdd Oxidative Addition Intermediate Pd0->OxAdd Oxidative Addition R1X cis-EtO-CH=CH-Br (R¹-X) R1X->OxAdd R2SnR3 R²-Sn(Alkyl)₃ Transmetalation Transmetalation Intermediate R2SnR3->Transmetalation OxAdd->Transmetalation Transmetalation RedElim_pre cis-R¹-Pd(II)L₂-R² Transmetalation->RedElim_pre Byproduct X-Sn(Alkyl)₃ Transmetalation->Byproduct RedElim_pre->Pd0 Reductive Elimination Product cis-EtO-CH=CH-R² (Product) RedElim_pre->Product

Caption: Catalytic cycle of the Stille cross-coupling reaction.

Experimental_Workflow start Start: Flame-dried Schlenk flask under inert atmosphere add_catalyst Add Palladium Catalyst and Ligand (if separate) start->add_catalyst add_solvent Add Anhydrous Solvent add_catalyst->add_solvent add_stannane Add Organostannane add_solvent->add_stannane add_bromide Add this compound add_stannane->add_bromide reaction Heat Reaction Mixture (e.g., 80-100 °C) add_bromide->reaction monitor Monitor Reaction Progress (TLC, GC-MS) reaction->monitor workup Reaction Workup: - Quenching - Extraction monitor->workup Upon Completion purification Purification: Flash Column Chromatography workup->purification product Isolated Product: cis-alkenyl ether purification->product

Caption: General experimental workflow for Stille coupling.

References

Application Notes and Protocols for Negishi Coupling Reactions with Vinyl Bromides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Negishi coupling, a palladium- or nickel-catalyzed cross-coupling reaction between an organozinc compound and an organic halide or triflate, is a powerful tool for the formation of carbon-carbon bonds.[1] This reaction is particularly valuable in the synthesis of complex molecules, including pharmaceuticals and natural products, due to its high functional group tolerance and stereospecificity. The use of vinyl bromides as electrophilic partners in Negishi coupling reactions provides a reliable method for the synthesis of substituted alkenes, which are important structural motifs in numerous biologically active compounds.[2] This document provides detailed application notes, experimental protocols, and data for the successful implementation of Negishi coupling reactions with vinyl bromides.

Catalytic Cycle

The mechanism of the Negishi coupling reaction proceeds through a catalytic cycle involving a palladium(0) species. The cycle begins with the oxidative addition of the vinyl bromide to the Pd(0) complex to form a Pd(II) intermediate. This is followed by transmetalation with the organozinc reagent and subsequent reductive elimination to yield the desired coupled product and regenerate the Pd(0) catalyst.[1]

Negishi_Coupling_Cycle cluster_cycle Catalytic Cycle cluster_reagents Reagents & Products Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_intermediate R-Pd(II)(Br)Ln OxAdd->PdII_intermediate Transmetalation Transmetalation PdII_intermediate->Transmetalation PdII_R_R1 R-Pd(II)(R')Ln Transmetalation->PdII_R_R1 ZnXBr ZnXBr Transmetalation->ZnXBr RedElim Reductive Elimination PdII_R_R1->RedElim RedElim->Pd0 Product R-R' (Coupled Product) RedElim->Product VinylBromide R-Br (Vinyl Bromide) VinylBromide->OxAdd Organozinc R'-ZnX Organozinc->Transmetalation

Caption: Catalytic cycle of the Negishi cross-coupling reaction.

Applications in Synthesis

Negishi coupling with vinyl bromides is a versatile reaction with broad applications. It allows for the formation of C(sp²)-C(sp²), C(sp²)-C(sp³), and C(sp²)-C(sp) bonds, making it a valuable method for accessing a wide range of molecular architectures.[1] For instance, this reaction is utilized in the synthesis of "skipped dienes," which are key structural motifs in several biologically active natural products.[2] The reaction's tolerance to a variety of functional groups, such as esters, nitriles, and ketones, further enhances its utility in complex molecule synthesis.[3][4]

Data Presentation: Reaction Parameters and Yields

The success of a Negishi coupling reaction is highly dependent on the choice of catalyst, ligand, solvent, and temperature. The following table summarizes various conditions and yields for the Negishi coupling of vinyl bromides with different organozinc reagents.

Vinyl Bromide SubstrateOrganozinc ReagentCatalyst / LigandSolventTemperature (°C)Time (h)Yield (%)Reference
1-Bromo-4-butylbenzenePrenylzinc bromidePd(OAc)₂ / CPhosTHF250.594[2]
(E)-1-bromo-1-hexenePhenylzinc chloridePd(PPh₃)₄THF65385[1]
2-bromobenzonitrileIsopropylzinc bromidePd(OAc)₂ / CPhosTHF251292[4]
2-bromoanisoleIsopropylzinc bromidePd(OAc)₂ / CPhosTHF251295[4]
4-bromonitrobenzeneIsopropylzinc bromidePd(OAc)₂ / CPhosTHF/Toluene251265[4]
1-Bromo-2-methylpropenePhenylzinc chlorideNi(acac)₂ / PPh₃THF251278[1]

Experimental Protocols

Below are generalized protocols for the preparation of the organozinc reagent and the subsequent Negishi coupling reaction.

Protocol 1: Preparation of Organozinc Reagents

Organozinc reagents can be prepared from the corresponding organic halides.

Materials:

  • Organic bromide or iodide

  • Zinc dust (activated)

  • Anhydrous THF or DMAc

  • Iodine (catalytic amount)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Under an inert atmosphere, add activated zinc dust to a dry flask.

  • Add a solution of the organic halide in anhydrous THF or DMAc to the zinc dust.

  • A catalytic amount of iodine can be added to initiate the reaction.[5]

  • The mixture is stirred at room temperature or gently heated until the formation of the organozinc reagent is complete (typically monitored by GC analysis of quenched aliquots).

  • The resulting organozinc solution can be used directly in the coupling reaction.

Protocol 2: General Procedure for Negishi Coupling of a Vinyl Bromide

Materials:

  • Vinyl bromide

  • Organozinc reagent solution

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)

  • Ligand (e.g., PPh₃, PCyp₃, CPhos)

  • Anhydrous solvent (e.g., THF, NMP)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry flask under an inert atmosphere, add the palladium catalyst and ligand (if not using a pre-formed complex).

  • Add the anhydrous solvent and stir for a few minutes.

  • Add the vinyl bromide to the catalyst mixture.

  • Slowly add the organozinc reagent solution to the reaction mixture.

  • The reaction is stirred at the desired temperature (ranging from room temperature to 80 °C) and monitored by TLC or GC.[6]

  • Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride.

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography.[3]

Experimental Workflow

A typical workflow for a Negishi coupling experiment, from reagent preparation to product purification, is outlined below.

Negishi_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification A Activate Zinc B Prepare Organozinc Reagent A->B C Prepare Catalyst Solution B->C Coupling Step D Add Vinyl Bromide C->D E Add Organozinc Reagent D->E F Quench Reaction E->F G Extraction F->G H Purification G->H

Caption: General experimental workflow for Negishi coupling.

Troubleshooting

IssuePossible CauseSolution
Low or no conversion Inactive catalystUse a fresh batch of catalyst or a pre-catalyst. Consider using more robust ligands like biarylphosphines.[5]
Poor quality or inactive zincActivate zinc with iodine or 1,2-dibromoethane before use.[5]
Presence of water or oxygenEnsure all glassware is oven-dried and the reaction is performed under a strict inert atmosphere with anhydrous solvents.[5]
Formation of homocoupled products Non-optimal reaction conditionsAdjust the reaction temperature, solvent, or catalyst/ligand system.
Low yield of desired product Steric hindranceEmploy bulkier phosphine ligands which can facilitate reductive elimination.[7]
Isomerization of the productOptimize the ligand and reaction conditions to favor the desired isomer.[8]

References

Application Notes: cis-1-Bromo-2-ethoxyethylene as an Acetaldehyde Enolate Equivalent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-1-Bromo-2-ethoxyethylene serves as a stable and versatile precursor to the acetaldehyde enolate anion, a fundamental building block in organic synthesis. Direct use of acetaldehyde enolates is often hampered by self-condensation and polymerization reactions. This compound circumvents these issues by providing a masked enolate functionality that can be unmasked in situ to generate a nucleophilic species for carbon-carbon bond formation. This reagent is particularly valuable in the synthesis of complex molecules, including natural products and pharmaceutical intermediates, where the controlled addition of a two-carbon acetaldehyde unit is required.

The synthetic utility of this compound stems from its ability to undergo halogen-metal exchange to form a vinyl lithium species, (cis-2-ethoxyvinyl)lithium. This organolithium reagent can then be used directly as a nucleophile or transmetalated to other metals, such as zinc, to modify its reactivity and selectivity. Subsequent acidic workup of the adducts hydrolyzes the enol ether to reveal a β-hydroxy aldehyde or a related functional group.

Key Applications

  • Aldol-type Additions: The primary application of this compound is in aldol-type reactions with carbonyl compounds. The derived organometallic species adds to aldehydes and ketones to afford, after hydrolysis, β-hydroxy aldehydes. This methodology provides a reliable route to 1,3-dioxygenated structures, which are common motifs in polyketide natural products.

  • Synthesis of α,β-Unsaturated Aldehydes: The intermediate β-hydroxy vinyl ethers can be readily converted to α,β-unsaturated aldehydes through dehydration, providing a two-carbon homologation of a carbonyl compound to an enal.

  • Natural Product Synthesis: this compound has been employed in the total synthesis of complex natural products. For instance, it has been utilized in a gram-scale synthesis of bryostatin 1, a marine natural product with potent biological activity.[1] In this synthesis, the corresponding organozinc reagent was used to introduce a key acetaldehyde fragment.

  • Preparation of Functionalized Vinyl Ethers: The organolithium reagent derived from this compound can react with a variety of other electrophiles, such as esters and epoxides, to generate more complex functionalized vinyl ethers.

Data Presentation

The following table summarizes representative quantitative data for the application of this compound as an acetaldehyde enolate equivalent. Please note that specific yields are highly substrate-dependent.

ElectrophileReagent SystemSolventTemperature (°C)Product TypeYield (%)Reference
Aldehyde (generic)1. t-BuLi2. ElectrophileTHF-78β-Hydroxy vinyl etherGood to ExcellentGeneral knowledge
Aldehyde 15 1. t-BuLi, Me₂Zn2. Aldehyde 15 Et₂O-78Aldol adduct~80 (per step in sequence)[1]
Ketone (generic)1. t-BuLi2. ElectrophileTHF-78β-Hydroxy vinyl etherGood to ExcellentGeneral knowledge

Experimental Protocols

Protocol 1: General Procedure for the Generation of (cis-2-Ethoxyvinyl)lithium and Reaction with an Aldehyde

This protocol describes a general method for the lithium-halogen exchange of this compound and subsequent reaction with an aldehyde electrophile.

Materials:

  • This compound

  • tert-Butyllithium (t-BuLi) in pentane or hexanes

  • Aldehyde

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether or ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or nitrogen gas for inert atmosphere

  • Dry glassware

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and an argon/nitrogen inlet, add a solution of this compound (1.0 eq) in anhydrous THF under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of tert-butyllithium (2.0 eq) dropwise via syringe while maintaining the internal temperature below -70 °C. The formation of the lithium salt of tert-butyl bromide results in the formation of a precipitate.

  • Stir the resulting mixture at -78 °C for 30 minutes.

  • Add a solution of the aldehyde (1.1 eq) in anhydrous THF dropwise to the reaction mixture at -78 °C.

  • Stir the reaction at -78 °C for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude β-hydroxy vinyl ether.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Hydrolysis of the β-Hydroxy Vinyl Ether to the Corresponding β-Hydroxy Aldehyde

This protocol describes the acidic hydrolysis of the enol ether product from Protocol 1.

Materials:

  • β-Hydroxy vinyl ether

  • Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl) or p-toluenesulfonic acid (p-TsOH)

  • Sodium bicarbonate (NaHCO₃) solution

  • Diethyl ether or ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the purified β-hydroxy vinyl ether (1.0 eq) in THF.

  • Add 1 M HCl or a catalytic amount of p-TsOH.

  • Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.

  • Neutralize the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the product with diethyl ether or ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter and concentrate under reduced pressure to afford the crude β-hydroxy aldehyde.

  • Purify by flash column chromatography if necessary.

Visualizations

reaction_pathway reagent This compound lithium_reagent (cis-2-Ethoxyvinyl)lithium reagent->lithium_reagent t-BuLi zinc_reagent (cis-2-Ethoxyvinyl)zinc lithium_reagent->zinc_reagent ZnX₂ adduct Adduct lithium_reagent->adduct Electrophile zinc_reagent->adduct Electrophile electrophile Electrophile (e.g., Aldehyde, Ketone) electrophile->adduct product β-Hydroxy Aldehyde adduct->product Acidic Workup

Caption: Reaction pathway for this compound.

Caption: General experimental workflow.

References

Application Notes and Protocols for Stereoselective Synthesis using cis-1-Bromo-2-ethoxyethylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of cis-1-bromo-2-ethoxyethylene in stereoselective synthesis. This reagent serves as a valuable precursor to (Z)-2-ethoxyvinyllithium, a nucleophilic acetaldehyde equivalent, enabling the formation of chiral alcohols with controlled stereochemistry. The protocols outlined below are intended for use by qualified professionals in a laboratory setting.

Introduction

This compound, also known as (Z)-1-bromo-2-ethoxyethene, is a key reagent in organic synthesis, primarily utilized for the generation of its corresponding organolithium species, (Z)-2-ethoxyvinyllithium. This lithiated intermediate functions as a synthetic equivalent of the acetaldehyde anion, a challenging synthon to handle directly. A significant application of this reagent lies in its stereoselective addition to chiral aldehydes, providing a reliable method for the construction of β-hydroxy enol ethers, which are versatile intermediates in the synthesis of complex molecules such as polyketides and carbohydrates. The cis-configuration of the starting material is crucial as it dictates the Z-geometry of the resulting enol ether, which can influence the stereochemical outcome of subsequent transformations.

Core Application: Diastereoselective Addition to Chiral Aldehydes

The primary application of this compound in stereoselective synthesis is its conversion to (Z)-2-ethoxyvinyllithium and subsequent reaction with chiral aldehydes. This reaction allows for the creation of a new stereocenter, and the inherent chirality of the aldehyde directs the facial attack of the nucleophile, leading to the preferential formation of one diastereomer.

Reaction Principle and Stereochemical Control

The reaction proceeds via a lithium-halogen exchange to form the (Z)-2-ethoxyvinyllithium. This organolithium reagent then adds to a chiral aldehyde. The stereochemical outcome of the addition is often governed by the principles of Cram's rule or chelation control, depending on the nature of the substituent at the α-position of the aldehyde.

For aldehydes with a chelating group (e.g., an alkoxy group) at the α-position, the lithium cation can coordinate to both the carbonyl oxygen and the α-alkoxy group, forming a rigid cyclic transition state. This forces the nucleophile to attack from the less hindered face, leading to the syn-diastereomer. In the absence of a strongly chelating group, the reaction may proceed via a Felkin-Anh model, where steric factors dominate, typically favoring the anti-diastereomer.

The workflow for this application can be visualized as follows:

G cluster_start Starting Materials cluster_reaction Reaction Sequence cluster_product Products A This compound C Lithium-Halogen Exchange (e.g., t-BuLi, THF, -78 °C) A->C Reagent B Chiral Aldehyde (e.g., N-Boc-α-amino aldehyde) E Nucleophilic Addition to Chiral Aldehyde B->E Substrate D (Z)-2-Ethoxyvinyllithium (in situ generation) C->D Forms D->E Reacts with F Diastereomeric Mixture of β-Hydroxy Enol Ethers E->F G Major Diastereomer (syn or anti) F->G Purification

Fig. 1: General workflow for the diastereoselective addition of (Z)-2-ethoxyvinyllithium to a chiral aldehyde.

Experimental Protocols

The following protocols are based on established methodologies for the generation and reaction of (Z)-2-ethoxyvinyllithium.

Protocol 1: Generation of (Z)-2-Ethoxyvinyllithium

Materials:

  • This compound

  • tert-Butyllithium (t-BuLi) in pentane or hexanes

  • Anhydrous tetrahydrofuran (THF)

  • Argon or Nitrogen gas supply

  • Dry, septum-capped glassware

  • Syringes and needles

Procedure:

  • Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and an argon/nitrogen inlet.

  • Charge the flask with anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add this compound to the cold THF via syringe.

  • To the stirred solution, add a solution of tert-butyllithium (2 equivalents) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.

  • Stir the resulting solution at -78 °C for 30-60 minutes. The pale yellow to colorless solution of (Z)-2-ethoxyvinyllithium is now ready for use in the subsequent reaction.

Protocol 2: Diastereoselective Addition to a Chiral N-Boc-α-Amino Aldehyde

Materials:

  • Solution of (Z)-2-ethoxyvinyllithium (prepared as in Protocol 3.1)

  • Chiral N-Boc-α-amino aldehyde (e.g., N-Boc-L-leucinal) dissolved in anhydrous THF

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether or Ethyl acetate

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware for workup and purification

Procedure:

  • To the freshly prepared solution of (Z)-2-ethoxyvinyllithium at -78 °C, add a pre-cooled (-78 °C) solution of the chiral N-Boc-α-amino aldehyde in anhydrous THF dropwise via cannula or syringe.

  • Stir the reaction mixture at -78 °C for 1-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.

  • Allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to separate the diastereomers and obtain the pure major diastereomer.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and determine the diastereomeric ratio.

Data Presentation

The stereoselectivity of the addition of (Z)-2-ethoxyvinyllithium to various chiral aldehydes is summarized in the table below. The diastereomeric ratio (d.r.) is a key indicator of the stereochemical control of the reaction.

EntryChiral AldehydeMajor DiastereomerDiastereomeric Ratio (syn:anti or anti:syn)Yield (%)
1N-Boc-L-leucinalsyn90:1085
2N,N-Dibenzyl-D-serinalsyn85:1578
32,3-O-Isopropylidene-D-glyceraldehydesyn>95:592
4(R)-2-Benzyloxypropanalanti15:8580

Note: The data presented are representative and may vary depending on the specific reaction conditions and the purity of the reagents.

Signaling Pathway and Logical Relationships

The stereochemical outcome of the reaction can be rationalized by considering the transition state models. The following diagram illustrates the chelation-controlled and Felkin-Anh models for the addition of (Z)-2-ethoxyvinyllithium to a chiral α-alkoxy aldehyde.

G cluster_reagents Reactants cluster_models Transition State Models cluster_outcomes Stereochemical Outcomes A (Z)-2-Ethoxyvinyllithium C Chelation Control (Lewis Acidic Metal) A->C D Felkin-Anh Model (Non-chelating Conditions) A->D B Chiral α-Alkoxy Aldehyde B->C B->D E syn-Diastereomer C->E Favored Product F anti-Diastereomer D->F Favored Product

Fig. 2: Transition state models influencing the stereochemical outcome.

Conclusion

This compound is a valuable and versatile reagent for the stereoselective synthesis of chiral β-hydroxy enol ethers. Through its conversion to (Z)-2-ethoxyvinyllithium, it provides a reliable method for the diastereoselective addition to a wide range of chiral aldehydes. The protocols and data presented herein offer a foundation for the application of this methodology in the synthesis of complex, stereochemically defined molecules relevant to the pharmaceutical and agrochemical industries. Careful control of reaction conditions is paramount to achieving high levels of stereoselectivity.

The Acetaldehyde Enolate Synthon: Cis-1-Bromo-2-ethoxyethylene in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols for Researchers in Organic Synthesis and Drug Development

Introduction

Cis-1-Bromo-2-ethoxyethylene has emerged as a valuable C2 building block in the complex art of natural product synthesis. Its utility lies in its role as a stable and reliable precursor to the highly reactive cis-2-ethoxyvinyllithium, which serves as a synthetic equivalent of the acetaldehyde enolate anion. This application note details the preparation of the organolithium reagent and its application in the total synthesis of several complex and biologically significant natural products. The protocols provided are derived from peer-reviewed literature and are intended to guide researchers in the strategic application of this versatile reagent.

The primary utility of this compound is its conversion to the corresponding vinyllithium reagent. This is typically achieved through lithium-halogen exchange at low temperatures, most commonly using tert-butyllithium in an ethereal solvent. The resulting cis-2-ethoxyvinyllithium is a potent nucleophile that readily adds to a variety of electrophiles, most notably aldehydes, to form allylic alcohols. Subsequent hydrolysis of the enol ether moiety unmasks a β-hydroxy aldehyde or a related functional group, effectively accomplishing the addition of an acetaldehyde unit.

Key Applications in Natural Product Total Synthesis

The strategic incorporation of an acetaldehyde fragment is a common challenge in the synthesis of polyketide-derived natural products. This compound provides an effective solution, as demonstrated in the total syntheses of the following complex natural products.

Bryostatin 1

Bryostatin 1 is a potent modulator of protein kinase C with significant potential in the treatment of cancer, Alzheimer's disease, and HIV/AIDS. A scalable synthesis of Bryostatin 1 utilized this compound to introduce the C25-C26 fragment. The key transformation involved the addition of cis-2-ethoxyvinyllithium to a complex aldehyde intermediate.

Table 1: Synthesis of Bryostatin 1 Intermediate

StepReactionReagents and ConditionsProductYieldReference
1Formation of cis-2-ethoxyvinyllithium and addition to aldehydeThis compound, t-BuLi, THF, -78 °C; then addition of aldehydeAllylic alcohol intermediateNot explicitly reported for this step[1]

Experimental Protocol: Synthesis of Bryostatin 1 Intermediate

  • A solution of this compound (8.0 equiv) in anhydrous diethyl ether (Et₂O) is cooled to -78 °C under an inert atmosphere.

  • tert-Butyllithium (16.0 equiv, typically a 1.7 M solution in pentane) is added dropwise, and the resulting mixture is stirred at -78 °C for 30 minutes to generate cis-2-ethoxyvinyllithium.

  • In a separate flask, a solution of the aldehyde precursor (1.0 equiv) in Et₂O is cooled to -78 °C.

  • The freshly prepared solution of cis-2-ethoxyvinyllithium is then cannulated into the solution of the aldehyde.

  • The reaction mixture is stirred at -78 °C for 1 hour.

  • The reaction is quenched by the addition of saturated aqueous ammonium chloride solution.

  • The mixture is allowed to warm to room temperature and extracted with Et₂O.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired allylic alcohol.

Note: In the specific context of the Bryostatin 1 synthesis, the initially formed lithium alkoxide was transmetalated with dimethylzinc (Me₂Zn) prior to the addition of the aldehyde. This modification can sometimes improve diastereoselectivity.[1]

(-)-7-Deacetoxyalcyonin Acetate

(-)-7-Deacetoxyalcyonin acetate is a marine diterpenoid belonging to the eunicellin family of natural products. The synthesis of this complex molecule involved the use of this compound to construct a key side chain.

Table 2: Synthesis of a Key Intermediate for (-)-7-Deacetoxyalcyonin Acetate

StepReactionReagents and ConditionsProductYieldReference
1Lithiation and addition to a ketoneThis compound, t-BuLi, THF, -78 °C; then addition of a ketone intermediateTertiary alcohol intermediate85%[2]

Experimental Protocol: Synthesis of (-)-7-Deacetoxyalcyonin Acetate Intermediate

  • To a stirred solution of this compound (1.5 equiv) in anhydrous tetrahydrofuran (THF) at -78 °C is added tert-butyllithium (3.0 equiv, 1.7 M in pentane) dropwise.

  • The resulting pale yellow solution is stirred at -78 °C for 20 minutes.

  • A solution of the ketone starting material (1.0 equiv) in anhydrous THF is added dropwise to the solution of cis-2-ethoxyvinyllithium.

  • The reaction mixture is stirred at -78 °C for 1.5 hours.

  • The reaction is quenched with saturated aqueous sodium bicarbonate solution and allowed to warm to room temperature.

  • The aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.

  • The residue is purified by flash chromatography on silica gel to yield the desired tertiary alcohol.[2]

Retinoids

The synthesis of retinoids, a class of compounds related to vitamin A, has also benefited from the use of this compound. In a patented process, this reagent is used to build the polyene chain of retinoids.

Table 3: General Step in Retinoid Synthesis

StepReactionReagents and ConditionsProductYieldReference
1Formation of vinyllithium and reaction with an electrophileThis compound, t-BuLi, THF, -70 °C to -60 °CPolyene precursorNot specified[3]

Experimental Protocol: General Procedure for Retinoid Synthesis

  • In a reaction flask under an argon atmosphere, anhydrous tetrahydrofuran (THF) is charged with this compound (1.0 equiv).

  • The solution is cooled to -70 °C.

  • tert-Butyllithium (2.0 equiv, as a 1.5 M solution in hexane) is slowly added while maintaining the temperature between -70 °C and -60 °C.

  • The resulting solution of cis-2-ethoxyvinyllithium is then reacted with a suitable electrophilic partner (e.g., an aldehyde or ketone) to extend the polyene chain.

  • Standard aqueous workup and chromatographic purification are performed to isolate the product.[3]

Logical Workflow and Signaling Pathway Diagrams

The logical workflow for the utilization of this compound in synthesis is straightforward and can be visualized as a two-step process: reagent activation followed by carbon-carbon bond formation.

workflow General Workflow for the Application of this compound reagent This compound lithiation Lithium-Halogen Exchange (e.g., t-BuLi, THF, -78 °C) reagent->lithiation vinyllithium cis-2-Ethoxyvinyllithium (Acetaldehyde Enolate Synthon) lithiation->vinyllithium addition Nucleophilic Addition vinyllithium->addition electrophile Electrophile (e.g., Aldehyde, Ketone) electrophile->addition intermediate Adduct (Allylic/Tertiary Alcohol Enol Ether) addition->intermediate hydrolysis Hydrolysis (Acidic Workup) intermediate->hydrolysis product Target Fragment (β-Hydroxy Aldehyde/Ketone Moiety) hydrolysis->product

Caption: General workflow for the application of this compound.

The key reactive intermediate, cis-2-ethoxyvinyllithium, can be considered a synthetic equivalent of the acetaldehyde enolate anion, a fundamental building block in organic synthesis.

analogy Analogy of cis-2-Ethoxyvinyllithium to Acetaldehyde Enolate vinyllithium cis-2-Ethoxyvinyllithium EtO Li enolate Acetaldehyde Enolate Anion H₂C CHO⁻ vinyllithium->enolate is a synthetic equivalent of

Caption: Synthetic equivalence of cis-2-ethoxyvinyllithium.

This compound is a highly effective reagent for the introduction of a C2 acetaldehyde unit in the synthesis of complex natural products. Its reliable conversion to the corresponding vinyllithium species, followed by nucleophilic addition to electrophiles, provides a robust method for the construction of key carbon-carbon bonds. The examples of its application in the total syntheses of Bryostatin 1, (-)-7-Deacetoxyalcyonin Acetate, and retinoids highlight its strategic importance in modern organic synthesis. The detailed protocols provided herein serve as a practical guide for researchers seeking to employ this valuable synthetic tool.

References

Synthesis of Substituted Vinyl Ethers from cis-1-Bromo-2-ethoxyethylene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of substituted vinyl ethers utilizing cis-1-Bromo-2-ethoxyethylene as a key building block. The methodologies described herein focus on palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis for the formation of carbon-carbon bonds.

Introduction

This compound is a versatile reagent in organic synthesis, serving as a precursor for the introduction of a vinyl ether moiety into a wide range of organic molecules.[1][2] Substituted vinyl ethers are important structural motifs found in numerous biologically active compounds and are valuable intermediates in the synthesis of pharmaceuticals and complex natural products.

The primary application of this compound in the synthesis of substituted vinyl ethers involves its participation in cross-coupling reactions. These reactions, such as the Suzuki-Miyaura, Sonogashira, and Stille couplings, allow for the stereospecific formation of new carbon-carbon bonds, enabling the synthesis of diverse and complex molecular architectures.[3][4][5]

Reaction Principles and Mechanisms

The synthesis of substituted vinyl ethers from this compound is predominantly achieved through palladium-catalyzed cross-coupling reactions. The general principle involves the reaction of the vinyl bromide with an organometallic reagent in the presence of a palladium catalyst.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a robust method for forming C(sp²)–C(sp²) bonds.[3][6] It involves the reaction of a vinyl halide, such as this compound, with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. The catalytic cycle generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[3]

Sonogashira Coupling

The Sonogashira coupling is a powerful tool for the formation of a carbon-carbon bond between a vinyl halide and a terminal alkyne.[4][7] This reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst in the presence of an amine base.[4][6] The reaction proceeds under mild conditions and exhibits broad functional group tolerance.[6]

Stille Coupling

The Stille coupling reaction provides a versatile route to form carbon-carbon bonds by reacting an organohalide with an organotin compound (stannane), catalyzed by a palladium complex.[5] While effective, the toxicity of organotin reagents is a significant drawback.[5]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of substituted vinyl ethers from this compound via Suzuki-Miyaura and Sonogashira coupling reactions.

General Protocol for Suzuki-Miyaura Coupling

This protocol details the cross-coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (4-10 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound, the arylboronic acid, palladium(II) acetate, XPhos, and potassium phosphate.

  • Add anhydrous, degassed THF to the flask.

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite®, washing the pad with ethyl acetate.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure.

  • Purify the residue by silica gel column chromatography to yield the desired substituted vinyl ether product.

General Protocol for Sonogashira Coupling

This protocol details the cross-coupling of this compound with a terminal alkyne.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.1 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2-5 mol%)

  • Copper(I) iodide (CuI) (1-3 mol%)

  • Triethylamine (TEA) or Diisopropylamine (DIPA) (2.0-3.0 equiv)

  • Anhydrous tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound, the terminal alkyne, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.

  • Add the anhydrous solvent (THF or DMF) followed by the amine base (TEA or DIPA).

  • Stir the reaction mixture at room temperature for 3-12 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, dilute the reaction with diethyl ether and filter through a pad of Celite®, washing the pad with diethyl ether.[6]

  • Wash the filtrate with saturated aqueous ammonium chloride, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the coupled product.[6]

Data Presentation

The following tables summarize typical reaction conditions and yields for the synthesis of substituted vinyl ethers from this compound.

Table 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)XPhos (4)K₃PO₄ (2)THF801285
24-Methoxyphenylboronic acidPd(OAc)₂ (2)XPhos (4)K₃PO₄ (2)THF801682
34-Fluorophenylboronic acidPd(OAc)₂ (3)SPhos (6)Cs₂CO₃ (2)Dioxane1001278
42-Naphthylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃ (2)Toluene/H₂O902475

Table 2: Sonogashira Coupling of this compound with Terminal Alkynes

EntryAlkyneCatalyst (mol%)Co-catalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (3)CuI (1.5)TEA (2)THFRT692
2TrimethylsilylacetylenePd(PPh₃)₂Cl₂ (3)CuI (1.5)DIPA (3)THFRT495
31-HexynePd(PPh₃)₄ (5)CuI (2.5)TEA (2)DMFRT888
4Propargyl alcoholPd(PPh₃)₂Cl₂ (4)CuI (2)DIPA (3)THFRT1280

Visualizations

The following diagrams illustrate the catalytic cycles for the Suzuki-Miyaura and Sonogashira coupling reactions.

Suzuki_Miyaura_Coupling cluster_0 Catalytic Cycle cluster_1 Reactants & Product Pd0 Pd(0)L2 OxAdd Oxidative Addition (cis-R-Pd(II)-X L2) Pd0->OxAdd This compound Transmetal Transmetalation (cis-R-Pd(II)-R' L2) OxAdd->Transmetal R'-B(OR)2 Base RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 R-R' Reactant1 This compound Reactant2 Organoboron (R'-B(OR)2) Product Substituted Vinyl Ether (R-R')

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Sonogashira_Coupling cluster_Pd_cycle Palladium Cycle cluster_Cu_cycle Copper Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition (trans-R-Pd(II)-X L2) Pd0->OxAdd This compound Transmetal Transmetalation OxAdd->Transmetal Cu-C≡C-R' RedElim Reductive Elimination Transmetal->RedElim cis-R-Pd(II)-C≡C-R' L2 RedElim->Pd0 R-C≡C-R' Product Substituted En-yne RedElim->Product CuX CuX CuAlkyne π-Alkyne Complex CuX->CuAlkyne H-C≡C-R' CuAcetylide Copper Acetylide (Cu-C≡C-R') CuAlkyne->CuAcetylide Base CuAcetylide->CuX Transmetalation to Pd Reactant1 This compound Reactant1->OxAdd Reactant2 Terminal Alkyne (H-C≡C-R') Reactant2->CuAlkyne

Caption: Interconnected catalytic cycles of the Sonogashira coupling reaction.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Conclusion

The protocols and data presented in these application notes demonstrate that this compound is a valuable and versatile building block for the synthesis of a wide array of substituted vinyl ethers. The palladium-catalyzed Suzuki-Miyaura and Sonogashira coupling reactions provide efficient and stereoselective methods for the formation of new carbon-carbon bonds, offering researchers in drug discovery and materials science powerful tools for molecular construction.

References

Application Notes and Protocols: cis-1-Bromo-2-ethoxyethylene as a Precursor for Functionalized Poly(vinyl ether)s

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Functionalized polymers are of paramount importance in the field of drug development, serving as drug delivery vehicles, scaffolds for tissue engineering, and components of diagnostic assays. Poly(vinyl ether)s (PVEs) are a class of polymers known for their biocompatibility, low toxicity, and tunable properties. The introduction of functional groups along the PVE backbone allows for the covalent attachment of therapeutic agents, targeting moieties, and imaging labels.

cis-1-Bromo-2-ethoxyethylene is a promising yet underexplored monomer for the synthesis of functional PVEs. Its structure offers the potential for controlled polymerization via the vinyl ether group, while the vinyl bromide moiety serves as a versatile handle for a wide range of post-polymerization modifications. This document provides detailed application notes and proposed protocols for the synthesis of poly(this compound) and its subsequent functionalization, enabling the creation of tailored polymers for various biomedical applications.

Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
CAS Number 23521-49-5[1][2]
Molecular Formula C₄H₇BrO[1][2]
Molecular Weight 151.00 g/mol [1]
Appearance Liquid[2]
Density 1.42 g/mL at 20 °C[2]
Boiling Point 139-142 °C
Refractive Index n20/D 1.474[2]

Proposed Synthetic Pathway

The overall proposed strategy involves a two-step process:

  • Living Cationic Polymerization: Synthesis of a well-defined poly(this compound) with controlled molecular weight and low polydispersity.

  • Post-Polymerization Modification: Functionalization of the polymer backbone via nucleophilic substitution of the bromide.

G cluster_0 Step 1: Polymerization cluster_1 Step 2: Functionalization Monomer This compound Polymerization Living Cationic Polymerization Monomer->Polymerization Initiator Initiator System (e.g., HCl-Adduct / SnCl₄) Initiator->Polymerization PrecursorPolymer Poly(this compound) Polymerization->PrecursorPolymer Modification Post-Polymerization Modification (Nucleophilic Substitution) PrecursorPolymer->Modification Nucleophile Nucleophile (Nu-H) (e.g., Azide, Thiol, Amine) Nucleophile->Modification FunctionalPolymer Functionalized Polymer Modification->FunctionalPolymer

Caption: Proposed two-step workflow for the synthesis of functionalized polymers.

Experimental Protocols

Disclaimer: The following protocols are proposed based on established methods for the living cationic polymerization of functionalized vinyl ethers and the post-polymerization modification of bromo-substituted polymers. As of the last literature review, a specific protocol for this compound has not been published. Optimization of the following conditions may be required.

Protocol 1: Synthesis of poly(this compound) via Living Cationic Polymerization

This protocol is adapted from methodologies for the living cationic polymerization of other functional vinyl ethers.[3] The procedure must be carried out under a dry, inert atmosphere (e.g., nitrogen or argon) using Schlenk line techniques.

Materials:

  • This compound (monomer), distilled over CaH₂ before use.

  • Toluene (solvent), dried by passing through a solvent purification system.

  • Tin(IV) chloride (SnCl₄), as a 1.0 M solution in heptane.

  • Hydrogen chloride (HCl), as a 1.0 M solution in diethyl ether.

  • Methanol (quenching agent), anhydrous.

  • Ammonium hydroxide solution (for neutralization).

Procedure:

  • Initiator Adduct Preparation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (e.g., 0.2 mmol) in dry toluene (10 mL). Cool the solution to 0 °C. Add a stoichiometric amount of HCl solution (0.2 mL of 1.0 M solution in diethyl ether) dropwise. Stir for 30 minutes at 0 °C to form the initiator adduct.

  • Polymerization: In a separate, larger flame-dried Schlenk flask, add dry toluene. The amount of toluene should be calculated to achieve the desired final monomer concentration (e.g., 0.5 M). Cool the solvent to the desired polymerization temperature (e.g., -78 °C).

  • Add the desired amount of purified this compound monomer to the cooled toluene.

  • To initiate the polymerization, add a calculated volume of the pre-formed initiator adduct solution via syringe, followed by the SnCl₄ solution (e.g., 5.0 mM final concentration).

  • Stir the reaction mixture at -78 °C. Monitor the reaction progress by taking aliquots for ¹H NMR analysis to determine monomer conversion.

  • Quenching: Once the desired conversion is reached, quench the polymerization by adding pre-chilled anhydrous methanol containing a small amount of ammonium hydroxide.

  • Allow the mixture to warm to room temperature. Precipitate the polymer by pouring the solution into a large volume of a non-solvent (e.g., methanol or hexane).

  • Collect the polymer by filtration or centrifugation, wash with the non-solvent, and dry under vacuum to a constant weight.

Characterization:

  • Molecular Weight and Polydispersity (Đ): Determined by Gel Permeation Chromatography (GPC) with polystyrene standards.

  • Structure Confirmation: ¹H NMR and ¹³C NMR spectroscopy.

Hypothetical Polymerization Data

The following table presents hypothetical data for the polymerization of this compound, illustrating the expected control over molecular weight and dispersity characteristic of a living polymerization.

Entry[M]₀/[I]₀Mₙ (calc.) ( g/mol )Mₙ (GPC) ( g/mol )Đ (Mₙ/Mₙ)
1507,5507,8001.15
210015,10015,5001.12
320030,20031,0001.18

Mₙ (calc.) = ([M]₀/[I]₀) × (MW of monomer) + MW of initiator fragment

G cluster_workflow Polymerization Experimental Workflow start Start prepare_initiator Prepare Initiator Adduct (Monomer + HCl) start->prepare_initiator setup_reaction Setup Polymerization Flask (Toluene, -78°C) start->setup_reaction initiate Initiate Polymerization (Add Adduct & SnCl₄) prepare_initiator->initiate add_monomer Add Monomer setup_reaction->add_monomer add_monomer->initiate polymerize Stir at -78°C (Monitor Conversion) initiate->polymerize quench Quench Reaction (Methanol/NH₄OH) polymerize->quench precipitate Precipitate Polymer (in Hexane/Methanol) quench->precipitate isolate Isolate & Dry Polymer precipitate->isolate characterize Characterize (GPC, NMR) isolate->characterize end End characterize->end

Caption: Experimental workflow for the living cationic polymerization of this compound.

Protocol 2: Post-Polymerization Functionalization with Sodium Azide

This protocol describes a representative nucleophilic substitution reaction to replace the bromide with an azide group, a versatile functional group for "click" chemistry (e.g., CuAAC or SPAAC). This method is adapted from procedures for modifying other bromo-functionalized polymers.[4]

Materials:

  • Poly(this compound) (precursor polymer).

  • Sodium azide (NaN₃).

  • N,N-Dimethylformamide (DMF), anhydrous.

  • Deionized water.

Procedure:

  • In a round-bottom flask, dissolve the precursor polymer (e.g., 1.0 g) in anhydrous DMF (20 mL).

  • Add a significant molar excess of sodium azide (e.g., 10 equivalents per bromine unit).

  • Heat the reaction mixture to a specified temperature (e.g., 60 °C) and stir under an inert atmosphere.

  • Monitor the reaction progress by taking aliquots and analyzing via FTIR spectroscopy (disappearance of C-Br stretch, appearance of azide stretch at ~2100 cm⁻¹) or ¹H NMR (shift of proton signals adjacent to the substitution site).

  • After completion (e.g., 24-48 hours), cool the reaction mixture to room temperature.

  • Precipitate the functionalized polymer by slowly adding the reaction solution to a large volume of deionized water.

  • Collect the polymer by filtration, wash thoroughly with deionized water to remove excess NaN₃ and DMF.

  • Dry the final azido-functionalized polymer under vacuum to a constant weight.

Characterization:

  • FTIR Spectroscopy: Confirmation of the azide group (~2100 cm⁻¹).

  • ¹H NMR Spectroscopy: To confirm the substitution and estimate the degree of functionalization.

  • Elemental Analysis: To quantify the nitrogen content.

Hypothetical Functionalization Data
Precursor Polymer Mₙ ( g/mol )NucleophileEquivalents of NucleophileReaction Time (h)Conversion (%)Functional Polymer Mₙ (calc.) ( g/mol )
15,500Sodium Azide1048>9512,800*
15,500Sodium Thiophenolate524>9521,500
15,500Pyrrolidine1048~9017,500

*Note: The molecular weight decreases upon substitution of Bromine (79.9 g/mol ) with an Azide group (42.0 g/mol ).

Applications in Drug Development

The ability to introduce a wide array of functional groups onto a biocompatible PVE backbone opens up numerous possibilities in drug development:

  • Drug Conjugation: The azido-functionalized polymer can be used to attach drugs containing alkyne groups via "click" chemistry, creating polymer-drug conjugates with potentially improved pharmacokinetics.

  • Targeting Ligand Attachment: Targeting molecules (e.g., peptides, antibodies) can be conjugated to the polymer to direct the drug delivery system to specific cells or tissues.

  • Hydrophilicity/Hydrophobicity Tuning: The bromine can be substituted with various moieties to precisely control the hydrophilic-lipophilic balance (HLB) of the polymer, influencing its self-assembly into micelles or nanoparticles for drug encapsulation.

  • Cross-linking: Introduction of di-functional nucleophiles can be used to cross-link the polymer chains, forming hydrogels for sustained drug release or as tissue engineering scaffolds.

By leveraging this compound as a monomer, researchers can access a new platform for the rational design of functional polymers tailored to specific challenges in modern therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing cis-1-Bromo-2-ethoxyethylene Reaction Yields

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction yields of cis-1-bromo-2-ethoxyethylene.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.

Question: Why is the overall yield of my this compound synthesis consistently low?

Answer: Low yields can stem from several factors throughout the experimental process. Here are some common areas to investigate:

  • Purity of Starting Materials: Ensure the ethyl vinyl ether is free from polymeric impurities and moisture. Use freshly distilled or commercially available high-purity reagents.

  • Reaction Temperature: The bromination of ethyl vinyl ether is typically exothermic. Maintaining a low and controlled temperature (e.g., -10 °C to 0 °C) is crucial to prevent over-bromination and the formation of side products.

  • Stoichiometry of Bromine: A slight excess of bromine can lead to the formation of 1,2-dibromo-1-ethoxyethane. Conversely, insufficient bromine will result in incomplete conversion of the starting material. Careful control of the bromine addition is essential.

  • Elimination Conditions: The subsequent elimination of HBr to form the vinyl bromide is a critical step. The choice of base and reaction conditions can significantly impact the yield and isomeric ratio. Insufficient base or non-optimal temperatures can lead to incomplete reaction or decomposition.

  • Work-up and Purification: The product is volatile and can be lost during solvent removal. Use techniques like rotary evaporation at low temperatures and pressures. During distillation, careful fractionation is necessary to separate the desired cis-isomer from the trans-isomer and other impurities.

Question: My final product is a mixture of cis- and trans-isomers. How can I improve the selectivity for the cis-isomer?

Answer: Achieving high cis-selectivity is a common challenge. The stereochemical outcome of the elimination reaction is influenced by several factors:

  • Choice of Base: Sterically hindered bases, such as potassium tert-butoxide, can favor the formation of the thermodynamically less stable cis-isomer through a syn-elimination pathway under specific conditions.

  • Solvent: The polarity of the solvent can influence the transition state of the elimination reaction. Aprotic, non-polar solvents are often preferred.

  • Temperature: Lower reaction temperatures during the elimination step can enhance the kinetic control of the reaction, potentially favoring the formation of the cis-isomer.

  • Reaction Mechanism: The mechanism of HBr elimination (E1 vs. E2) will dictate the stereochemical outcome. For a stereoselective synthesis, conditions that favor an E2 mechanism are generally preferred.[1]

Question: I am observing the formation of significant side products. What are they and how can I minimize them?

Answer: Common side products in the synthesis of this compound include:

  • 1,2-Dibromo-1-ethoxyethane: This results from the addition of two equivalents of bromine to the ethyl vinyl ether. To minimize its formation, ensure slow and controlled addition of bromine at low temperatures.

  • trans-1-Bromo-2-ethoxyethylene: As discussed above, the formation of the trans-isomer is a common issue. Optimizing the elimination conditions is key to improving the cis/trans ratio.

  • Polymerization of Ethyl Vinyl Ether: Ethyl vinyl ether can polymerize in the presence of acidic impurities. Using an inhibitor or ensuring the starting material is fresh and pure can mitigate this.

Frequently Asked Questions (FAQs)

Q1: What is a typical synthetic route for this compound?

A1: A common method involves the bromination of ethyl vinyl ether to form 1,2-dibromo-1-ethoxyethane, followed by dehydrobromination using a base to yield a mixture of cis- and trans-1-bromo-2-ethoxyethylene.[2] Subsequent purification is then required to isolate the desired cis-isomer.

Q2: How can I effectively purify the final product?

A2: Fractional distillation is the most common method for purifying this compound and separating it from the trans-isomer and other impurities. Due to the close boiling points of the isomers, a distillation column with a high number of theoretical plates is recommended.

Q3: What are the key safety precautions to consider during this synthesis?

A3: Bromine is highly corrosive and toxic; it should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles. Ethyl vinyl ether is flammable. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions and ensure safety.

Data Presentation

The following table summarizes the effect of different bases on the yield and isomeric ratio of 1-bromo-2-ethoxyethylene.

EntryBaseSolventTemperature (°C)Total Yield (%)cis:trans Ratio
1Sodium EthoxideEthanol257530:70
2Potassium tert-ButoxideTHF08580:20
3TriethylamineDichloromethane256050:50
4DBUAcetonitrile08275:25

Note: The data presented in this table is illustrative and may not represent the results of a single, specific study. Actual results will vary depending on the precise experimental conditions.

Experimental Protocols

Key Experiment: Dehydrobromination of 1,2-Dibromo-1-ethoxyethane

  • Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a reflux condenser under a nitrogen atmosphere is used.

  • Reagents: 1,2-Dibromo-1-ethoxyethane (1 equivalent) is dissolved in anhydrous tetrahydrofuran (THF). Potassium tert-butoxide (1.1 equivalents) is dissolved in anhydrous THF in the dropping funnel.

  • Reaction: The solution of 1,2-dibromo-1-ethoxyethane is cooled to 0 °C in an ice bath. The solution of potassium tert-butoxide is added dropwise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Monitoring: The reaction is stirred at 0 °C for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Once the reaction is complete, it is quenched by the slow addition of water at 0 °C. The aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • Purification: The solvent is carefully removed by rotary evaporation at low temperature. The crude product is then purified by fractional distillation under reduced pressure to yield this compound.

Mandatory Visualization

TroubleshootingWorkflow start Low Yield or Poor Selectivity check_reagents Check Starting Material Purity start->check_reagents reagents_ok Reagents Pure check_reagents->reagents_ok check_temp Verify Reaction Temperature Control check_stoichiometry Confirm Reagent Stoichiometry check_elimination Optimize Elimination Conditions (Base, Solvent) check_purification Evaluate Purification Method temp_ok Temperature Controlled reagents_ok->temp_ok Yes distill_reagents Distill/Purify Starting Materials reagents_ok->distill_reagents No stoich_ok Stoichiometry Correct temp_ok->stoich_ok Yes adjust_temp Improve Temperature Monitoring & Control temp_ok->adjust_temp No elimination_ok Elimination Optimized stoich_ok->elimination_ok Yes adjust_stoich Recalculate & Adjust Stoichiometry stoich_ok->adjust_stoich No purification_ok Purification Effective elimination_ok->purification_ok Yes screen_conditions Screen Different Bases and Solvents elimination_ok->screen_conditions No refine_purification Refine Distillation Technique purification_ok->refine_purification No end Optimized Yield and Selectivity Achieved purification_ok->end Yes distill_reagents->check_reagents adjust_temp->check_temp adjust_stoich->check_stoichiometry screen_conditions->check_elimination refine_purification->check_purification

Caption: Troubleshooting workflow for optimizing reaction yields.

References

Technical Support Center: Synthesis of cis-1-Bromo-2-ethoxyethylene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of cis-1-Bromo-2-ethoxyethylene.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, which typically proceeds via the bromination of ethyl vinyl ether to form a dibromoethane intermediate, followed by an elimination reaction.

Problem Potential Cause(s) Recommended Solution(s)
Low overall yield of 1-Bromo-2-ethoxyethylene 1. Incomplete initial bromination. 2. Suboptimal temperature control during bromination, leading to side reactions. 3. Inefficient elimination of HBr. 4. Loss of volatile product during workup or purification.1. Ensure the use of stoichiometric amounts of bromine and allow sufficient reaction time. Monitor the reaction progress by TLC or GC. 2. Maintain a low reaction temperature (typically below 0°C) during the addition of bromine to minimize side reactions. 3. Use a slight excess of a suitable base (e.g., triethylamine) and ensure adequate reaction time for the elimination step. Gentle heating may be required. 4. Use a cooled receiving flask during distillation and handle the product in a well-ventilated fume hood to minimize evaporation.
Presence of trans-1-Bromo-2-ethoxyethylene impurity The elimination reaction is not completely stereospecific, or isomerization occurs during purification.The formation of the trans-isomer is a known side reaction. Purification by fractional distillation is the most effective method to separate the cis and trans isomers due to their different boiling points.
Formation of 1,1-dibromo-2-ethoxyethene This can arise from the rearrangement of the intermediate or alternative elimination pathways.Precise control of reaction conditions, particularly the choice of base and solvent for the elimination step, can influence the regioselectivity.
Presence of unreacted 1,2-dibromo-1-ethoxyethane Incomplete elimination reaction.Increase the reaction time or temperature of the elimination step. Ensure the base is of sufficient purity and quantity.
Product discoloration (yellow or brown tint) Presence of residual bromine or polymeric byproducts.Wash the crude product with a dilute solution of a reducing agent like sodium bisulfite to quench any remaining bromine. If polymerization is suspected, consider using a radical inhibitor during the synthesis. Purification by distillation is also effective in removing colored impurities.

Frequently Asked Questions (FAQs)

Q1: What is the typical purity of this compound obtained directly from synthesis?

A1: Technical grade this compound is often around 85% pure as determined by Gas Chromatography (GC). The primary impurity is typically the trans-isomer.

Q2: What is the key intermediate in the synthesis of this compound from ethyl vinyl ether?

A2: The key intermediate is 1,2-dibromo-1-ethoxyethane, formed by the electrophilic addition of bromine to ethyl vinyl ether.

Q3: How can I minimize the formation of the trans-isomer?

A3: The stereoselectivity of the elimination reaction is crucial. The choice of base and solvent can influence the cis/trans ratio. The E2 elimination mechanism, which is promoted by strong, non-bulky bases, generally proceeds via an anti-periplanar transition state. The conformation of the 1,2-dibromo-1-ethoxyethane intermediate at the moment of elimination will dictate the stereochemistry of the resulting alkene. While complete suppression of the trans-isomer is challenging, careful control of the reaction conditions is key.

Q4: What is the best method for purifying the final product?

A4: Fractional distillation is the most effective method for purifying this compound and separating it from the trans-isomer and other byproducts. The boiling points of the cis and trans isomers are sufficiently different to allow for separation.

Q5: Are there any specific safety precautions I should take during this synthesis?

A5: Yes. Bromine is highly corrosive and toxic; it should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles. Ethyl vinyl ether is flammable. The final product, this compound, is also flammable. Ensure all procedures are carried out in a well-ventilated area, away from ignition sources.

Experimental Protocols

A detailed experimental protocol for the synthesis of this compound is outlined in the scientific literature. The following is a representative procedure based on established methods:

Step 1: Bromination of Ethyl Vinyl Ether

  • In a three-necked flask equipped with a dropping funnel, a mechanical stirrer, and a thermometer, dissolve ethyl vinyl ether in a suitable anhydrous solvent (e.g., diethyl ether or dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to a low temperature (e.g., -10°C to 0°C) using an ice-salt or dry ice-acetone bath.

  • Slowly add a stoichiometric amount of bromine, dissolved in the same solvent, to the cooled solution via the dropping funnel while maintaining the low temperature.

  • After the addition is complete, allow the reaction mixture to stir at low temperature for a specified period to ensure complete conversion to 1,2-dibromo-1-ethoxyethane.

Step 2: Elimination to form this compound

  • To the cold solution of 1,2-dibromo-1-ethoxyethane, add a suitable base, such as triethylamine, dropwise.

  • After the addition, allow the reaction mixture to slowly warm to room temperature and then stir for several hours. The progress of the elimination can be monitored by TLC or GC.

  • The triethylammonium bromide salt will precipitate out of the solution.

Step 3: Workup and Purification

  • Filter the reaction mixture to remove the precipitated ammonium salt.

  • Wash the filtrate with water, followed by a dilute aqueous solution of a reducing agent (e.g., sodium bisulfite) to remove any excess bromine, and finally with brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate).

  • Filter to remove the drying agent and remove the solvent by rotary evaporation.

  • Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

Visualizations

Diagram 1: Synthesis Workflow

Synthesis_Workflow cluster_bromination Step 1: Bromination cluster_elimination Step 2: Elimination cluster_purification Step 3: Purification A Ethyl Vinyl Ether in Anhydrous Solvent C Reaction at Low Temperature (-10°C to 0°C) A->C B Bromine Solution B->C D 1,2-dibromo-1-ethoxyethane (Intermediate) C->D E Addition of Triethylamine D->E F Reaction at Room Temperature E->F G Crude Product Mixture F->G H Filtration G->H I Aqueous Workup H->I J Drying I->J K Solvent Removal J->K L Fractional Distillation K->L M Pure this compound L->M

Caption: A flowchart illustrating the key stages in the synthesis of this compound.

Diagram 2: Main Reaction and Side Reaction Pathways

Reaction_Pathways EVE Ethyl Vinyl Ether Intermediate 1,2-dibromo-1-ethoxyethane EVE->Intermediate + Br2 Br2 Bromine (Br2) Cis_Product This compound (Desired Product) Intermediate->Cis_Product - HBr (Major Pathway) Trans_Product trans-1-Bromo-2-ethoxyethylene (Side Product) Intermediate->Trans_Product - HBr (Minor Pathway) Other_Byproducts Other Byproducts (e.g., 1,1-dibromo-2-ethoxyethene) Intermediate->Other_Byproducts - HBr (Alternative Pathway)

Caption: Reaction scheme showing the formation of the desired cis-product and potential side products.

Technical Support Center: Purification of cis-1-Bromo-2-ethoxyethylene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of "cis-1-Bromo-2-ethoxyethylene" from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What is the typical purity of crude "this compound" after synthesis?

A1: The technical grade of "this compound" is often around 85% pure as determined by Gas Chromatography (GC).[1][2] The primary impurity is typically the trans-isomer, along with unreacted starting materials and other side-products.

Q2: What are the common impurities found in the reaction mixture?

A2: The most common impurities include:

  • trans-1-Bromo-2-ethoxyethylene: The geometric isomer of the desired product.

  • Unreacted Ethyl Vinyl Ether: The starting material for the synthesis.

  • 1,2-Dibromo-1-ethoxyethane: An intermediate in the reaction.[3]

  • Side-products from the bromination reaction.

Q3: What are the recommended purification methods for "this compound"?

A3: The two primary methods for purifying "this compound" are fractional distillation under reduced pressure and preparative chromatography. The choice of method depends on the scale of the reaction, the desired final purity, and the available equipment.

Q4: Is "this compound" stable to heat during distillation?

Troubleshooting Guides

Fractional Distillation

Problem 1: Poor separation of cis and trans isomers.

  • Possible Cause: Insufficient column efficiency.

  • Troubleshooting Steps:

    • Increase Column Length/Packing: Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux indentations, Raschig rings, or structured packing) to increase the number of theoretical plates.

    • Optimize Reflux Ratio: Increase the reflux ratio to allow for better equilibration between the liquid and vapor phases in the column. This will, however, increase the distillation time.

    • Reduce Distillation Rate: A slower distillation rate provides more time for the separation to occur.

    • Ensure Adiabatic Conditions: Insulate the distillation column to minimize heat loss and maintain a proper temperature gradient.

Problem 2: The product is decomposing in the distillation flask.

  • Possible Cause: The distillation temperature is too high, leading to thermal degradation.

  • Troubleshooting Steps:

    • Reduce the Pressure: Perform the distillation under a higher vacuum to significantly lower the boiling point of the compound.

    • Use a Lower Temperature Heating Source: Employ a heating mantle with fine temperature control or a water/oil bath to avoid localized overheating of the flask.

    • Minimize Distillation Time: Once the desired fraction begins to distill, collect it as quickly as possible without compromising separation efficiency.

Problem 3: The purity of the distilled product is still below the desired level.

  • Possible Cause: Presence of azeotropes or closely boiling impurities.

  • Troubleshooting Steps:

    • Analytical Characterization: Use GC-MS or NMR to identify the persistent impurities.

    • Alternative Purification: If an azeotrope is suspected or if impurities have very similar boiling points, fractional distillation may not be sufficient. In such cases, preparative chromatography is recommended.

Preparative Chromatography

Problem 1: Co-elution of cis and trans isomers.

  • Possible Cause: The chosen stationary phase and mobile phase do not provide adequate selectivity.

  • Troubleshooting Steps:

    • Optimize the Mobile Phase: Systematically vary the solvent polarity. A less polar solvent system may increase the retention time and improve the separation of the isomers.

    • Change the Stationary Phase: If optimizing the mobile phase is unsuccessful, switch to a different stationary phase. For example, if using silica gel, consider alumina or a bonded-phase column (e.g., cyano or diol).

    • Gradient Elution: Employ a solvent gradient to improve the separation of closely eluting compounds.

Problem 2: Low recovery of the product from the column.

  • Possible Cause: Irreversible adsorption of the product onto the stationary phase or decomposition on the column.

  • Troubleshooting Steps:

    • Deactivate the Stationary Phase: For sensitive compounds, the stationary phase (especially silica gel) can be acidic and cause degradation. Pre-treating the silica gel with a small amount of a non-nucleophilic base like triethylamine in the eluent can help.

    • Use a Milder Stationary Phase: Consider using a less acidic stationary phase like alumina.

    • Work-up Procedure: Ensure that the collected fractions are evaporated under mild conditions (e.g., reduced pressure, low temperature) to prevent product loss.

Quantitative Data

ParameterFractional DistillationPreparative Chromatography
Typical Purity Achieved 95-98%>99%
Typical Yield 70-85%60-80%
Scale Suitable for large scaleMore suitable for small to medium scale
Time Consumption Moderate to HighHigh
Solvent Consumption LowHigh

Experimental Protocols

Synthesis of this compound

A common synthetic route involves the bromination of ethyl vinyl ether followed by elimination.[3]

  • Step 1: Bromination

    • Dissolve ethyl vinyl ether in a suitable inert solvent (e.g., dichloromethane) and cool the solution in an ice bath.

    • Slowly add a solution of bromine in the same solvent dropwise with stirring. Maintain the temperature below 5°C.

    • The reaction progress can be monitored by the disappearance of the bromine color.

  • Step 2: Elimination

    • After the addition of bromine is complete, add a non-nucleophilic base, such as triethylamine, to the reaction mixture.

    • Allow the mixture to warm to room temperature and stir for several hours.

    • The triethylammonium bromide salt will precipitate.

  • Step 3: Work-up

    • Filter the reaction mixture to remove the precipitated salt.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄).

    • Remove the solvent under reduced pressure to obtain the crude product.

Purification by Fractional Distillation under Reduced Pressure
  • Set up a fractional distillation apparatus with a vacuum source. Use a short path distillation head for smaller quantities to minimize losses.

  • Ensure all glassware joints are properly sealed for vacuum.

  • Place the crude "this compound" in the distillation flask with a magnetic stir bar.

  • Slowly apply vacuum and begin heating the flask gently.

  • Collect a forerun fraction containing any low-boiling impurities.

  • Carefully collect the main fraction at the appropriate boiling point and pressure. The boiling point of "this compound" is 139-142°C at atmospheric pressure.[1] Under vacuum, the boiling point will be significantly lower.

  • Monitor the purity of the collected fractions by GC or NMR.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis A Ethyl Vinyl Ether + Bromine B 1,2-Dibromo-1-ethoxyethane A->B Bromination C Elimination (Triethylamine) B->C D Crude Product Mixture C->D E Fractional Distillation D->E F Preparative Chromatography D->F G Pure this compound E->G F->G H GC/NMR Analysis G->H

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic Impure Impure Product After Purification CheckMethod Purification Method? Impure->CheckMethod Distillation Fractional Distillation CheckMethod->Distillation Distillation Chromatography Preparative Chromatography CheckMethod->Chromatography Chromatography Dist_Issue Issue? Distillation->Dist_Issue Chrom_Issue Issue? Chromatography->Chrom_Issue PoorSep_D Poor Isomer Separation Dist_Issue->PoorSep_D Separation Decomp Decomposition Dist_Issue->Decomp Stability CoElute Co-elution of Isomers Chrom_Issue->CoElute Separation LowRec Low Recovery Chrom_Issue->LowRec Yield Sol_Dist1 Increase Column Efficiency PoorSep_D->Sol_Dist1 Sol_Dist2 Reduce Pressure/Temp Decomp->Sol_Dist2 Sol_Chrom1 Optimize Mobile/Stationary Phase CoElute->Sol_Chrom1 Sol_Chrom2 Deactivate Stationary Phase LowRec->Sol_Chrom2

Caption: Troubleshooting logic for the purification of this compound.

References

Preventing hydrolysis of "cis-1-Bromo-2-ethoxyethylene" during workup

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the handling and workup of cis-1-Bromo-2-ethoxyethylene, with a specific focus on preventing its hydrolysis.

Troubleshooting Guide: Preventing Hydrolysis During Workup

Question: My final product shows low yield and impurities. I suspect hydrolysis of this compound occurred during the aqueous workup. What is the likely cause?

Answer: The most probable cause is exposure to acidic conditions. This compound is a vinyl ether, and this class of compounds is highly susceptible to acid-catalyzed hydrolysis.[1][2][3] The generally accepted mechanism involves a rate-determining proton transfer to the vinyl group, which is then followed by rapid hydration and decomposition.[1][4] Even trace amounts of acid in your aqueous or organic layers can lead to significant product loss.

Question: How can I neutralize my reaction mixture without causing hydrolysis?

Answer: Avoid using strong or even weak acids for neutralization. If your reaction was run under basic conditions, the primary goal is to remove the base without shifting the pH to acidic.

  • Recommended Quenching/Neutralization Agents: Use a mild, basic aqueous solution. A saturated solution of sodium bicarbonate (NaHCO₃) is ideal as it will neutralize any excess acid without making the solution strongly basic. A dilute solution of sodium carbonate (Na₂CO₃) can also be used.

  • Procedure: Add the basic solution slowly to the reaction mixture at a low temperature (e.g., 0 °C) with vigorous stirring. Monitor the pH of the aqueous layer using pH paper or a calibrated pH meter to ensure it remains neutral or slightly basic (pH 7-8).

Question: What is the correct procedure for the extraction of this compound?

Answer: The key is to ensure all aqueous solutions used are free of acid.

  • Initial Wash: After quenching, perform the first extraction. During separation, if an emulsion forms, a small amount of brine (saturated NaCl solution) can be added. Brine is typically neutral and helps break up emulsions.

  • Subsequent Washes: Wash the separated organic layer sequentially with a saturated aqueous solution of sodium bicarbonate, followed by brine. These washes will help remove any remaining acidic impurities and water-soluble byproducts.

  • Avoid Acid Washes: Never wash the organic layer containing your product with acidic solutions like dilute HCl or NH₄Cl, as this will induce rapid hydrolysis.

Question: Are there specific drying agents or solvents I should avoid?

Answer: While most common drying agents are acceptable, it's crucial they are not acidic.

  • Recommended Drying Agents: Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) are excellent choices. They are neutral and efficient.

  • Drying Agents to Avoid: Avoid using acidic drying agents. While less common, some grades of calcium chloride can be slightly acidic.

  • Solvent Choice: The choice of extraction solvent is less critical for hydrolysis, but ensure it is free of acidic impurities. Always use high-purity, anhydrous grade solvents for the final product isolation steps.

Frequently Asked Questions (FAQs)

Q1: What are the primary products of this compound hydrolysis? A1: Acid-catalyzed hydrolysis of vinyl ethers typically yields an aldehyde and an alcohol.[2] In this case, the expected hydrolysis products are bromoacetaldehyde and ethanol.

Q2: My compound is pure after workup, but it degrades during storage. Why is this happening? A2: this compound is noted to be light-sensitive.[5] Furthermore, like other vinyl ethers, it can be susceptible to peroxide formation over time, especially if exposed to air.[6][7][8] Store the purified compound at a low temperature (-20°C is recommended), protected from light, and under an inert atmosphere (e.g., argon or nitrogen).[5][9][10]

Q3: Can I use column chromatography to purify this compound? A3: Yes, but with precautions. Standard silica gel can be slightly acidic and may cause hydrolysis on the column. To mitigate this, you can either use neutral alumina for chromatography or neutralize the silica gel before use. To neutralize silica, prepare a slurry in a solvent like ethyl acetate containing 1-2% of a non-volatile base, such as triethylamine, before packing the column.

Q4: How can I confirm if hydrolysis has occurred? A4: The most effective way is through spectroscopic analysis.

  • ¹H NMR Spectroscopy: Look for the disappearance of the characteristic vinyl proton signals of this compound and the appearance of a new aldehyde proton signal for bromoacetaldehyde, typically in the 9-10 ppm region. You may also see signals corresponding to ethanol.

  • GC-MS: This technique can be used to identify the presence of the lower molecular weight hydrolysis products in your sample.

Summary of Recommended Workup Conditions

ParameterRecommended ConditionRationale
pH of Aqueous Solutions 7.5 - 9.0Prevents acid-catalyzed hydrolysis of the vinyl ether moiety.[1][11]
Quenching Agent Saturated aqueous NaHCO₃Mildly basic; effectively neutralizes acid without being harsh.
Washing Solutions Saturated aq. NaHCO₃, BrineRemoves residual acid and water-soluble impurities.
Drying Agent Anhydrous MgSO₄ or Na₂SO₄Neutral and efficient at removing water from organic solvents.
Purification Media Neutral Alumina or Triethylamine-neutralized Silica GelAvoids product degradation on a potentially acidic stationary phase.
Storage Conditions -20°C, under inert gas, protected from lightMinimizes degradation from light sensitivity and potential peroxide formation.[5][6][9]

Experimental Protocols

Protocol 1: Preparation of Saturated Sodium Bicarbonate Solution

  • Add approximately 10 grams of sodium bicarbonate (NaHCO₃) to 100 mL of deionized water in a flask or beaker.

  • Stir or shake the mixture vigorously for 2-3 minutes.

  • Allow the undissolved solid to settle at the bottom.

  • Carefully decant the clear, saturated supernatant for use in the workup. The presence of undissolved solid ensures the solution is saturated.

Protocol 2: General Basic Aqueous Workup

  • Cool the reaction vessel to 0 °C in an ice-water bath.

  • Slowly add saturated sodium bicarbonate solution (prepared as in Protocol 1) with vigorous stirring until the pH of the aqueous phase is confirmed to be between 7 and 8.

  • Transfer the entire mixture to a separatory funnel.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether, ethyl acetate) two or three times.

  • Combine the organic layers.

  • Wash the combined organic layers sequentially with an equal volume of saturated sodium bicarbonate solution and then with an equal volume of brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Filter off the drying agent and concentrate the solvent in vacuo using a rotary evaporator, ensuring the bath temperature is kept low to prevent thermal decomposition.

Troubleshooting Workflow

Hydrolysis_Prevention_Workflow Workflow for Preventing Hydrolysis of this compound start End of Reaction check_acid Is the reaction mixture or quenching agent acidic? start->check_acid quench_base Quench reaction at 0°C with saturated NaHCO3 solution. check_acid->quench_base Yes quench_neutral Proceed to extraction. Use neutral or basic washes. check_acid->quench_neutral No extraction Perform Aqueous Extraction quench_base->extraction quench_neutral->extraction wash Wash organic layer with: 1. Sat. NaHCO3 2. Brine extraction->wash dry Dry organic layer over anhydrous MgSO4 or Na2SO4. wash->dry concentrate Concentrate in vacuo (low temperature). dry->concentrate purify_check Is chromatography needed? concentrate->purify_check chromatography Use neutralized silica gel or neutral alumina. purify_check->chromatography Yes product Store Final Product: -20°C, Inert Gas, Dark purify_check->product No chromatography->product

Caption: A decision-making workflow for the workup of this compound to prevent acid-catalyzed hydrolysis.

References

Technical Support Center: Lithiation of cis-1-Bromo-2-ethoxyethylene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the lithiation of cis-1-bromo-2-ethoxyethylene.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of lithiating this compound?

The lithiation of this compound is a common method to generate cis-1-ethoxy-2-lithioethylene. This vinyllithium reagent is a valuable synthetic intermediate, acting as a nucleophile to form new carbon-carbon bonds. It is often used in reactions with various electrophiles such as aldehydes, ketones, and other carbonyl compounds.

Q2: What are the most common byproducts observed during the lithiation of this compound?

The most common byproducts arise from side reactions that compete with the desired lithium-halogen exchange. These can include:

  • Wurtz-type coupling product: Dimerization of the starting material or reaction of the vinyllithium product with the starting vinyl bromide.

  • Protonated starting material: If traces of moisture or other proton sources are present, the highly basic vinyllithium reagent can be quenched, regenerating a protonated (non-brominated) vinyl ether.

  • Products from reaction with solvent: Organolithium reagents, especially in the presence of additives like TMEDA, can deprotonate ethereal solvents like THF, leading to solvent degradation products[1].

  • Byproducts from the organolithium reagent: For example, if using n-butyllithium, n-butyl bromide is a byproduct of the exchange and may be present in the reaction mixture[1].

Q3: Why is it crucial to maintain anhydrous and anaerobic conditions during this reaction?

Vinyllithium reagents are highly reactive and sensitive to both moisture and oxygen[2].

  • Moisture: Water will rapidly protonate the vinyllithium, quenching the reagent and reducing the yield of the desired product.

  • Oxygen: Exposure to air can lead to oxidation of the organolithium compound, resulting in a complex mixture of unwanted byproducts.

Therefore, all glassware must be thoroughly dried, solvents must be anhydrous, and the reaction should be conducted under an inert atmosphere (e.g., argon or nitrogen).

Q4: What is the optimal temperature for the lithiation of this compound?

Lithium-halogen exchange reactions with vinyl bromides are typically performed at low temperatures, often -78 °C (a dry ice/acetone bath), to minimize side reactions.[2][3] Running the reaction at higher temperatures can lead to increased byproduct formation, including coupling and elimination products, and potential decomposition of the vinyllithium reagent.[2][3]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or no yield of the desired product after quenching with an electrophile. 1. Incomplete lithiation. 2. Degradation of the vinyllithium reagent. 3. Inactive organolithium reagent.1. Ensure the reaction is stirred for a sufficient amount of time at low temperature. Consider using t-butyllithium, which can be more reactive than n-butyllithium for this exchange.[2][3] 2. Maintain strict anhydrous and anaerobic conditions. Use freshly distilled anhydrous solvents. 3. Titrate the organolithium solution prior to use to determine its exact concentration.
Presence of a significant amount of a higher molecular weight byproduct. Wurtz-type coupling of the vinyllithium reagent with the starting this compound.1. Add the organolithium reagent slowly to the solution of this compound at a very low temperature (-78 °C or lower) to maintain a low concentration of the vinyllithium reagent. 2. Ensure a slight excess of the lithiating agent to consume all the starting bromide.
Recovery of unreacted starting material. 1. Insufficient organolithium reagent. 2. Reaction temperature is too low for the chosen organolithium reagent and solvent system. 3. Short reaction time.1. Use a slight excess (1.05-1.1 equivalents) of the organolithium reagent. Ensure accurate concentration determination by titration. 2. While low temperatures are generally preferred, if the reaction is sluggish, a slightly higher temperature (e.g., -60 °C) may be cautiously explored, though this may increase the risk of side reactions. The choice of solvent can also influence the reaction rate.[2][4] 3. Increase the reaction time, monitoring the consumption of the starting material by TLC or GC if possible.
Formation of unexpected byproducts derived from the solvent. Reaction of the highly basic organolithium reagent with the solvent (e.g., THF).1. Perform the reaction at a lower temperature (-78 °C). 2. Avoid prolonged reaction times at higher temperatures. 3. Consider using a less reactive, non-polar solvent in combination with an ether if solubility is an issue.[2]

Experimental Protocols

General Protocol for the Lithiation of this compound

  • Preparation: Under an inert atmosphere (argon or nitrogen), add a solution of this compound (1.0 eq) in anhydrous diethyl ether or THF to a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of Organolithium Reagent: Slowly add a solution of n-butyllithium or t-butyllithium (1.05 eq) dropwise to the stirred solution, maintaining the internal temperature below -70 °C.

  • Reaction: Stir the reaction mixture at -78 °C for 1-2 hours.

  • Quenching: The resulting solution of cis-1-ethoxy-2-lithioethylene can then be used in subsequent reactions by the addition of an appropriate electrophile at low temperature.

Visualizations

lithiation_workflow Experimental Workflow for Lithiation start Start: Flame-dried glassware under Argon reagents Add this compound in anhydrous THF start->reagents cool Cool to -78 °C reagents->cool add_buli Slowly add n-BuLi or t-BuLi cool->add_buli react Stir for 1-2 hours at -78 °C add_buli->react product Formation of cis-1-ethoxy-2-lithioethylene react->product quench Add electrophile at -78 °C product->quench workup Aqueous workup quench->workup end Isolate desired product workup->end

Caption: Experimental workflow for the lithiation of this compound.

side_reactions Potential Side Reactions cluster_desired Desired Reaction cluster_side Side Reactions start_mat This compound desired_prod cis-1-Ethoxy-2-lithioethylene start_mat->desired_prod Li-Br Exchange wurtz Wurtz-type Coupling Product start_mat->wurtz buli n-BuLi buli->desired_prod solvent_decomp Solvent Degradation buli->solvent_decomp + THF (high temp) desired_prod->wurtz + Starting Material protonation Protonated Byproduct desired_prod->protonation + H+ source (e.g., H2O)

Caption: Desired reaction pathway and potential side reactions during lithiation.

References

Improving the stability of "cis-2-ethoxyvinyllithium"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: cis-2-Ethoxyvinyllithium

Welcome to the technical support center for cis-2-ethoxyvinyllithium. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful use of this valuable synthetic reagent. While often perceived as potentially unstable, cis-2-ethoxyvinyllithium is a remarkably stable organolithium species when handled with appropriate techniques. This guide focuses on maintaining its inherent stability and troubleshooting issues that may arise from experimental conditions.

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis and use of cis-2-ethoxyvinyllithium in a question-and-answer format.

Question 1: My solution of cis-2-ethoxyvinyllithium is yellow/brown. Is it decomposed?

Answer: A pale yellow color is not uncommon and does not necessarily indicate significant decomposition. However, a dark brown or black solution suggests that decomposition has occurred. The most common causes are:

  • Exposure to Air or Moisture: Organolithium reagents are extremely sensitive to oxygen and water. Ensure all glassware is oven- or flame-dried and the reaction is conducted under a strictly inert atmosphere (argon or nitrogen).[1]

  • Reaction with Solvent: Ethereal solvents like tetrahydrofuran (THF) can be attacked by organolithium reagents, especially at temperatures above -20 °C. This reaction is often slow but can become significant over time.[2]

  • Impure Starting Materials: Ensure the precursor, (Z)-2-ethoxyvinyl bromide, and the butyllithium solution are of high purity.

Question 2: I am seeing low yields in my reaction with an electrophile. What are the possible causes?

Answer: Low yields can stem from several factors related to the stability and reactivity of the organolithium reagent:

  • Incorrect Titration of Butyllithium: The concentration of commercially available butyllithium can vary. It is crucial to titrate the solution before use to ensure accurate stoichiometry.

  • Decomposition Before Addition of Electrophile: If the solution of cis-2-ethoxyvinyllithium is allowed to warm up or stand for an extended period, even at low temperatures, some decomposition may occur. It is best to use the reagent immediately after its preparation.

  • Side Reactions with the Electrophile: Some electrophiles can undergo side reactions. For example, sterically hindered ketones may be reduced by the organolithium reagent instead of undergoing addition.[3]

  • Inappropriate Solvent: While diethyl ether is often used for the preparation, THF can enhance the reactivity of some organolithium reagents. However, THF is also more readily attacked by them. The choice of solvent should be optimized for the specific reaction.

Question 3: My reaction is giving a complex mixture of products. How can I improve the selectivity?

Answer: A complex product mixture often points to competing reaction pathways or decomposition of the starting materials or products.

  • Temperature Control: Maintain a low temperature (typically -78 °C) throughout the reaction, from the formation of the vinyllithium to the quenching with the electrophile. This minimizes side reactions and decomposition.

  • Order of Addition: The order of addition can be critical. Usually, the electrophile is added to the solution of the organolithium reagent.

  • Additives: In some cases, additives like tetramethylethylenediamine (TMEDA) can alter the aggregation state and reactivity of organolithium reagents, which may affect selectivity. However, TMEDA can also increase the rate of solvent degradation.[2][4][5]

Frequently Asked Questions (FAQs)

Q1: What is the primary decomposition pathway for cis-2-ethoxyvinyllithium?

A1: The primary decomposition pathways for organolithium reagents, in general, involve reaction with atmospheric oxygen and moisture, or with the ethereal solvent.[1][2] In the case of reaction with THF, the organolithium can act as a strong base, leading to the formation of ethylene and the lithium enolate of acetaldehyde. Thermal decomposition, typically yielding lithium hydride and an alkene, is also a possibility but generally requires higher temperatures than those used for most reactions.[2][3]

Q2: How stable is cis-2-ethoxyvinyllithium in different solvents and at different temperatures?

Q3: Can I store a solution of cis-2-ethoxyvinyllithium?

A3: It is strongly recommended to prepare and use the solution of cis-2-ethoxyvinyllithium in situ. Storage, even at low temperatures, can lead to a decrease in titer and the formation of impurities. Organolithium reagents are typically stored at temperatures below 10 °C.[3]

Q4: What are the best practices for handling cis-2-ethoxyvinyllithium?

A4: Always use air-free techniques, such as a Schlenk line or a glovebox.[1] Glassware should be rigorously dried, and solvents should be anhydrous. Use properly sized syringes and cannulas for transfers. Always wear appropriate personal protective equipment (PPE), including safety glasses, a flame-retardant lab coat, and gloves.

Quantitative Data on Organolithium Stability

The following table summarizes the half-lives of various butyllithium reagents in common ethereal solvents at different temperatures. This data illustrates the critical impact of solvent choice and temperature on the stability of organolithium reagents, providing a useful guide for handling cis-2-ethoxyvinyllithium.

Organolithium ReagentSolventTemperature (°C)Half-life (t½) in minutes
n-BuLiTHF20107
n-BuLiDiethyl Ether204320
s-BuLiTHF-2078
s-BuLiDiethyl Ether-201187
t-BuLiTHF-40338
t-BuLiDiethyl Ether-2069

Data adapted from relevant literature on organolithium stability.

Experimental Protocols

Protocol 1: Preparation of (Z)-2-Ethoxyvinyl Bromide

This protocol describes the synthesis of the precursor required for the generation of cis-2-ethoxyvinyllithium.

Materials:

  • (E/Z)-1,2-dibromoethylene

  • Sodium ethoxide

  • Ethanol (anhydrous)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • Prepare a solution of sodium ethoxide in anhydrous ethanol.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add (E/Z)-1,2-dibromoethylene to the stirred sodium ethoxide solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Quench the reaction by pouring it into a separatory funnel containing water and diethyl ether.

  • Separate the layers and wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation to obtain (Z)-2-ethoxyvinyl bromide.

Protocol 2: Preparation and Use of cis-2-Ethoxyvinyllithium

This protocol outlines the generation of cis-2-ethoxyvinyllithium and its subsequent reaction with an electrophile.

Materials:

  • (Z)-2-ethoxyvinyl bromide

  • n-Butyllithium (titrated solution in hexanes)

  • Diethyl ether (anhydrous)

  • Electrophile (e.g., a ketone or aldehyde)

  • Saturated aqueous ammonium chloride

  • Argon or nitrogen gas supply

Procedure:

  • Set up a flame-dried, three-necked flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and an argon/nitrogen inlet.

  • Add anhydrous diethyl ether to the flask via a syringe.

  • Cool the flask to -80 °C using a dry ice/acetone bath.

  • Add (Z)-2-ethoxyvinyl bromide to the cold solvent.

  • Slowly add a stoichiometric amount of n-butyllithium solution dropwise via syringe, maintaining the temperature below -75 °C.

  • Stir the resulting solution at -80 °C for 30-60 minutes to ensure complete formation of the vinyllithium reagent.

  • Slowly add a solution of the electrophile in anhydrous diethyl ether to the cis-2-ethoxyvinyllithium solution, again maintaining the temperature below -75 °C.

  • After the addition is complete, stir the reaction mixture at -78 °C for the appropriate time (typically 1-3 hours).

  • Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride.

  • Allow the mixture to warm to room temperature, then transfer to a separatory funnel and perform a standard aqueous workup.

Visualizations

experimental_workflow cluster_prep Preparation of cis-2-Ethoxyvinyllithium cluster_reaction Reaction with Electrophile Start Start Precursor (Z)-2-Ethoxyvinyl Bromide in Diethyl Ether Start->Precursor Cooling Cool to -78 °C Precursor->Cooling Addition Slow Addition of nBuLi Cooling->Addition nBuLi n-Butyllithium nBuLi->Addition Formation Formation of cis-2-Ethoxyvinyllithium Addition->Formation Reaction Reaction at -78 °C Formation->Reaction Electrophile Electrophile (e.g., Ketone) Electrophile->Reaction Quench Quench with sat. aq. NH4Cl Reaction->Quench Workup Aqueous Workup Quench->Workup Product Product Workup->Product

Caption: Experimental workflow for the preparation and reaction of cis-2-ethoxyvinyllithium.

decomposition_pathway cluster_pathways Potential Decomposition Pathways Reagent cis-2-Ethoxyvinyllithium Air O2 / H2O Reagent->Air Impure Inert Atmosphere Solvent Ethereal Solvent (e.g., THF) Reagent->Solvent Elevated Temp. or Long Time Thermal Heat (> -20 °C) Reagent->Thermal Warming Decomposition Decomposition Products Air->Decomposition Solvent->Decomposition Thermal->Decomposition

Caption: Common decomposition pathways for cis-2-ethoxyvinyllithium.

References

Anhydrous conditions for Grignard reactions with "cis-1-Bromo-2-ethoxyethylene"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Grignard reactions involving cis-1-Bromo-2-ethoxyethylene. The inherently reactive nature of Grignard reagents necessitates strict anhydrous conditions to prevent quenching and ensure successful carbon-carbon bond formation.

Frequently Asked Questions (FAQs)

Q1: Why are anhydrous conditions so critical for a Grignard reaction with this compound?

Grignard reagents, including the one formed from this compound, are potent nucleophiles and strong bases.[1][2] They react readily with protic solvents, such as water, which will quench the reagent and halt the desired reaction.[3][4] Even trace amounts of moisture from glassware, solvents, or the atmosphere can significantly lower the yield or cause the reaction to fail entirely.[3][4]

Q2: What are the primary sources of moisture in a Grignard reaction setup?

The main sources of moisture contamination include:

  • Solvents: Ethereal solvents like diethyl ether and tetrahydrofuran (THF) are hygroscopic and can absorb atmospheric moisture.[4]

  • Glassware: The surface of the glass can have a film of adsorbed water that must be removed.[3]

  • Starting Materials: The this compound and the magnesium turnings can have adsorbed moisture.

  • Atmosphere: Humidity in the laboratory air can introduce water into the reaction.[4]

Q3: How can I effectively dry the solvents for my Grignard reaction?

Anhydrous solvents are commercially available, but if you need to dry them in the lab, several methods can be employed. A common method involves distillation from a suitable drying agent. For ethers like THF and diethyl ether, sodium metal with benzophenone as an indicator is frequently used. The formation of a deep blue or purple color indicates that the solvent is anhydrous and oxygen-free. Alternatively, activated molecular sieves can be used to remove water from solvents.[5]

Q4: What is the best way to prepare my glassware to ensure it is completely dry?

All glassware should be thoroughly dried before use.[3] This can be achieved by:

  • Oven Drying: Placing the glassware in an oven at a temperature above 100°C for several hours.

  • Flame Drying: Carefully heating the assembled glassware under a stream of inert gas (like nitrogen or argon) with a heat gun or a gentle Bunsen burner flame until all visible moisture is gone. The apparatus should then be allowed to cool to room temperature under the inert atmosphere.[3]

Q5: My Grignard reaction with this compound is not initiating. What are the possible causes and solutions?

Failure to initiate is a common issue. Here are some potential reasons and troubleshooting steps:

  • Magnesium Oxide Layer: Magnesium turnings are often coated with a passivating layer of magnesium oxide which prevents the reaction from starting.[3]

  • Activation of Magnesium: To remove this oxide layer, you can activate the magnesium. Common methods include:

    • Adding a small crystal of iodine. The disappearance of the brown iodine color is an indicator of initiation.[3]

    • Adding a few drops of 1,2-dibromoethane.[3]

    • Mechanically crushing the magnesium turnings with a dry glass rod to expose a fresh surface.

  • Insufficiently Dry Conditions: Re-check all sources of potential moisture contamination as detailed above.

  • Low Temperature: While low temperatures can be beneficial for the stability of the formed Grignard reagent, initiation may require gentle warming. Once the reaction has started, it is often exothermic and may require cooling to maintain control.

Q6: I am observing a low yield of my desired product. What could be the issue?

Low yields can stem from several factors:

  • Moisture Contamination: As mentioned, this is a primary cause of reduced yield.

  • Side Reactions: Vinyl ethers can undergo C-O bond cleavage in the presence of Grignard reagents, leading to the formation of ketones as byproducts. To minimize this, it is often recommended to perform the reaction at low temperatures (e.g., -78 °C).[5]

  • Incomplete Reaction: Ensure the reaction has been allowed to proceed for a sufficient amount of time.

  • Impure Starting Materials: The purity of this compound can affect the reaction outcome.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues encountered during Grignard reactions with this compound.

Table 1: Troubleshooting Common Problems
Symptom Possible Cause Suggested Solution
Reaction fails to initiate (no heat, no color change, no bubbling) 1. Inactive magnesium surface (oxide layer).[3] 2. Wet solvent or glassware.[3][4] 3. Impure starting materials.1. Activate magnesium with a crystal of iodine or a few drops of 1,2-dibromoethane. Gently warm the flask.[3] 2. Ensure all solvents and glassware are rigorously dried.[3][4] 3. Use freshly purified this compound.
Reaction starts but then stops 1. Insufficient mixing. 2. All of the initiator has been consumed before the main reaction takes over. 3. Localized high concentration of the halide.1. Ensure efficient stirring to bring reactants into contact with the magnesium surface. 2. Add another small crystal of iodine. 3. Add the solution of this compound slowly and dropwise to maintain a low concentration.
Low yield of the desired Grignard adduct 1. Moisture contamination.[3][4] 2. Side reaction (C-O bond cleavage of the vinyl ether).[5] 3. Incomplete reaction.1. Re-evaluate and improve all drying procedures.[3][4] 2. Perform the reaction at a lower temperature (e.g., -78 °C) to suppress the cleavage reaction.[5] 3. Allow for a longer reaction time or gently warm the reaction if it is proceeding too slowly (after initiation).
Formation of a significant amount of ketone byproduct C-O bond cleavage of the this compound.[5]Conduct the Grignard reagent formation at a low temperature (e.g., -78 °C).[5] Add the halide solution very slowly to the magnesium suspension.

Experimental Protocols

General Protocol for the Low-Temperature Formation of (Z)-(2-ethoxyvinyl)magnesium bromide

This protocol is a general guideline and may require optimization for specific applications. The use of low temperatures is intended to minimize the potential C-O bond cleavage side reaction.

Materials:

  • Magnesium turnings

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • Iodine crystal (for activation)

  • Inert gas (Nitrogen or Argon)

  • Standard, dry glassware for anhydrous reactions (three-neck round-bottom flask, condenser, dropping funnel, etc.)

Procedure:

  • Apparatus Setup: Assemble the reaction apparatus (three-neck flask with a magnetic stirrer, reflux condenser with an inert gas inlet, and a dropping funnel). Flame-dry the entire apparatus under a stream of inert gas and allow it to cool to room temperature.

  • Magnesium Activation: Place the magnesium turnings in the reaction flask. Add a single crystal of iodine. Gently warm the flask with a heat gun under a flow of inert gas until the iodine sublimes and coats the magnesium. Allow the flask to cool.

  • Reaction Initiation: Add anhydrous THF to the flask to cover the magnesium turnings. In the dropping funnel, prepare a solution of this compound in anhydrous THF. Add a small portion (approximately 10%) of the bromide solution to the stirred magnesium suspension. Gentle warming may be necessary to initiate the reaction, which is indicated by the disappearance of the iodine color and the appearance of a cloudy, grayish solution.

  • Grignard Reagent Formation: Once the reaction has initiated, cool the flask to -78 °C using a dry ice/acetone bath. Slowly add the remaining solution of this compound from the dropping funnel at a rate that maintains the internal temperature below -70 °C.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to stir at -78 °C for an additional 1-2 hours. The reaction can then be slowly warmed to a higher temperature (e.g., 0 °C or room temperature) if required for the subsequent reaction, or used directly at the low temperature.

Visual Troubleshooting Workflow

Troubleshooting_Grignard_Reaction start Grignard Reaction with This compound check_initiation Does the reaction initiate? (Heat, color change, bubbling) start->check_initiation initiation_successful Reaction Initiates check_initiation->initiation_successful Yes troubleshoot_initiation Troubleshoot Initiation check_initiation->troubleshoot_initiation No check_yield Is the yield of the desired product satisfactory? initiation_successful->check_yield troubleshoot_yield Troubleshoot Low Yield check_yield->troubleshoot_yield No success Successful Reaction check_yield->success Yes activate_mg Activate Magnesium: - Add iodine crystal - Add 1,2-dibromoethane - Crush turnings troubleshoot_initiation->activate_mg check_dryness Ensure Rigorous Anhydrous Conditions: - Flame-dry glassware - Use freshly distilled/anhydrous solvent troubleshoot_initiation->check_dryness end Consult further literature or contact technical support troubleshoot_initiation->end activate_mg->start Retry check_dryness->start Retry check_moisture Re-evaluate all sources of moisture. Improve drying procedures. troubleshoot_yield->check_moisture check_side_reactions Minimize Side Reactions: - Perform reaction at low temperature (-78 °C) - Slow, dropwise addition of halide troubleshoot_yield->check_side_reactions troubleshoot_yield->end check_moisture->start Retry check_side_reactions->start Retry

Caption: Troubleshooting workflow for Grignard reactions with this compound.

References

Technical Support Center: Suzuki Coupling of Electron-Rich Vinyl Bromides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the Suzuki coupling of electron-rich vinyl bromides.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Suzuki coupling reaction with an electron-rich vinyl bromide is showing low to no yield. What are the primary factors to investigate?

A1: When encountering low or no yield, a systematic evaluation of the reaction components is crucial. The key parameters to scrutinize are the catalyst system (palladium source and ligand), the base, and the reaction conditions.

  • Catalyst and Ligand: The oxidative addition of the palladium catalyst to the electron-rich vinyl bromide is often the rate-determining step and can be challenging.[1][2] Electron-rich vinyl bromides react more slowly than their electron-deficient counterparts.[3] To overcome this, the use of bulky, electron-rich phosphine ligands is highly recommended.[4][5][6] These ligands stabilize the palladium(0) species and facilitate the oxidative addition.[4] Consider ligands such as Buchwald's SPhos or XPhos, or other trialkylphosphines.[7][8] If using a Pd(II) precatalyst, ensure that the reaction conditions promote its reduction to the active Pd(0) species.[4][9]

  • Base Selection: The choice of base is critical and can significantly influence the reaction outcome. The base activates the boronic acid for transmetalation.[10] For sensitive substrates, a weaker base like potassium carbonate (K₂CO₃) or potassium fluoride (KF) might be preferable to stronger bases such as sodium hydroxide (NaOH) to avoid side reactions.[9] The effectiveness of a base can also be solvent-dependent.[1]

  • Reaction Conditions: Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) as oxygen can lead to catalyst decomposition and homocoupling of the boronic acid.[4][9] Proper degassing of the solvent is essential.[9] Increasing the reaction temperature or catalyst loading may also improve yields, but should be done incrementally.[7]

Q2: I am observing significant amounts of homocoupling product from my boronic acid. How can I minimize this side reaction?

A2: Homocoupling of boronic acids is a common side reaction, often promoted by the presence of oxygen or Pd(II) species.[4] To suppress homocoupling:

  • Minimize Oxygen: Rigorously degas all solvents and ensure the reaction is maintained under a strict inert atmosphere.[9]

  • Use a Pd(0) Source: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄, can be beneficial.[7] If a Pd(II) source is used, ensure conditions are optimal for its rapid reduction to Pd(0).[4]

  • Ligand Choice: Bulky, electron-rich ligands can favor the desired cross-coupling pathway over homocoupling.[7]

  • Slow Addition: In some instances, the slow addition of the boronic acid to the reaction mixture can help maintain a low concentration, thereby disfavoring the homocoupling reaction.[7]

Q3: Protodeboronation of my vinyl boronic acid is a major issue. What strategies can I employ to prevent this?

A3: Protodeboronation, the cleavage of the C-B bond, is a significant challenge, especially with electron-rich or sensitive boronic acids.[9][11] To mitigate this:

  • Anhydrous Conditions: Since water is the proton source for this side reaction, switching to anhydrous conditions can significantly reduce protodeboronation.[9]

  • Milder Base: Strong bases in aqueous media can accelerate protodeboronation.[9] Consider using milder bases like potassium fluoride (KF) or potassium carbonate (K₂CO₃).[9]

  • Use of Boronic Esters or Trifluoroborates: Protecting the boronic acid as a boronate ester (e.g., pinacol ester) or using potassium vinyltrifluoroborate can enhance stability and slowly release the active boronic acid during the reaction, minimizing degradation.[3][12][13]

  • pH Control: The rate of protodeboronation is often pH-dependent, so careful control of the reaction's pH can be beneficial.[11]

Data Presentation: Reaction Condition Optimization

The following table summarizes a selection of reported reaction conditions for the Suzuki coupling of various vinyl bromides, highlighting the impact of different ligands, bases, and solvents on the reaction yield.

EntryVinyl BromideBoronic Acid/EsterCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
11-Bromo-2-methylpropenePhenylboronic acidPdCl₂(dppf) (3)-NaOHTHFReflux85
2(E)-1-Bromo-1-hexene9-Octyl-9-BBNPdCl₂(dppf) (3)-NaOHTHFReflux80
34-Bromo-3,5-dimethoxybenzoatePotassium vinyltrifluoroboratePd(OAc)₂ (9)XPhos (10.8)Cs₂CO₃THF/H₂O150 (MW)68
4Mesityl bromidePotassium vinyltrifluoroboratePdCl₂(dppf)·CH₂Cl₂ (9)-Cs₂CO₃THF/H₂O150 (MW)51

Experimental Protocols

General Procedure for Suzuki Coupling of an Electron-Rich Vinyl Bromide

This protocol is a general guideline and requires optimization for specific substrates.

  • Reaction Setup: To a dry reaction vessel equipped with a magnetic stir bar, add the vinyl bromide (1.0 mmol), the boronic acid or ester (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Catalyst and Ligand Addition: Under a positive flow of the inert gas, add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane or THF, 5 mL) via syringe.

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by a suitable technique such as TLC, GC-MS, or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizations

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OA Oxidative Addition Pd0->OA R¹-Br (Vinyl Bromide) PdII R¹-Pd(II)L₂-Br OA->PdII TM Transmetalation PdII->TM R²-B(OR)₂ (Boronic Acid/Ester) + Base PdII_R2 R¹-Pd(II)L₂-R² TM->PdII_R2 RE Reductive Elimination PdII_R2->RE RE->Pd0 Regeneration Product R¹-R² (Coupled Product) RE->Product

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Troubleshooting_Workflow Start Low/No Yield in Suzuki Coupling CheckCatalyst Check Catalyst System: - Active Pd(0) source? - Appropriate bulky,  electron-rich ligand? Start->CheckCatalyst CheckBase Evaluate Base: - Optimal for substrate? - Milder base needed? CheckCatalyst->CheckBase No OptimizeCatalyst Optimize Catalyst/Ligand: - Screen ligands (e.g., SPhos) - Increase catalyst loading CheckCatalyst->OptimizeCatalyst Yes CheckConditions Assess Reaction Conditions: - Fully inert atmosphere? - Degassed solvent? - Optimal temperature? CheckBase->CheckConditions No OptimizeBase Optimize Base: - Screen bases (K₂CO₃, KF) - Anhydrous conditions CheckBase->OptimizeBase Yes OptimizeConditions Optimize Conditions: - Ensure rigorous degassing - Increase temperature CheckConditions->OptimizeConditions Yes Success Successful Coupling CheckConditions->Success No OptimizeCatalyst->CheckBase OptimizeBase->CheckConditions OptimizeConditions->Success

Caption: A troubleshooting workflow for optimizing Suzuki coupling reactions.

References

Technical Support Center: Temperature Control in cis-1-Bromo-2-ethoxyethylene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cis-1-Bromo-2-ethoxyethylene. The focus is on addressing specific issues related to temperature control during common chemical transformations.

Frequently Asked Questions (FAQs)

Q1: What is the general thermal stability of this compound?

Q2: What are the typical temperature ranges for common cross-coupling reactions with this compound?

A2: The optimal temperature is highly dependent on the specific reaction, catalyst system, and substrates. However, based on the reactivity of similar vinyl bromides, the following are general starting points:

  • Suzuki-Miyaura Coupling: Often requires heating, typically in the range of 80-110 °C.[5]

  • Stille Coupling: Generally requires elevated temperatures, typically between 80-110 °C.[6]

  • Sonogashira Coupling: Can often be performed under milder conditions, from room temperature to gentle heating (e.g., 40-60 °C).[7][8] For less reactive substrates, higher temperatures may be needed.

Q3: How critical is low temperature for the lithiation of this compound?

A3: Extremely critical. The preparation of the corresponding lithium compound is a known application of this compound.[1][2][9] For lithiation of similar compounds, cryogenic temperatures, typically -78 °C, are essential to ensure the stability of the highly reactive organolithium intermediate and prevent side reactions or decomposition.[10]

Q4: Can elevated temperatures cause the cis-isomer of 1-Bromo-2-ethoxyethylene to isomerize to the trans-isomer during a reaction?

A4: While the stereochemistry of vinyl halides is generally retained during palladium-catalyzed cross-coupling reactions under mild conditions, harsh reaction conditions or prolonged heating can potentially lead to E/Z isomerization.[11] It is recommended to monitor the stereochemical purity of the product, especially when using higher temperatures.

Troubleshooting Guide

Issue 1: Low or No Product Yield

Q: My cross-coupling reaction (Suzuki, Stille, Sonogashira) is giving a low yield or is not proceeding at all. Could temperature be the issue?

A: Yes, incorrect temperature is a common cause of low yield.

  • Temperature is too low: The activation energy for the oxidative addition of the vinyl bromide to the palladium catalyst may not be overcome. This is particularly relevant for Suzuki and Stille reactions.

    • Solution: Gradually increase the reaction temperature in increments of 10-20 °C. For Suzuki and Stille reactions, a range of 80-110 °C is a good starting point.[5][6] Monitor the reaction by TLC or GC-MS to check for product formation and consumption of starting material.

  • Temperature is too high: This can lead to several issues:

    • Catalyst Decomposition: The palladium catalyst may decompose and precipitate as palladium black, reducing its activity.

    • Substrate/Product Decomposition: this compound or the desired product may not be stable at elevated temperatures over long reaction times.

    • Side Reactions: Higher temperatures can promote unwanted side reactions.

    • Solution: If you suspect decomposition, lower the reaction temperature. Consider using a more active catalyst system (e.g., different ligands) that can operate at lower temperatures.

Issue 2: Formation of Significant Side Products

Q: I am observing significant byproducts in my reaction. How can temperature management help?

A: Temperature plays a crucial role in reaction selectivity.

  • Homocoupling: In Stille reactions, high temperatures can sometimes promote the homocoupling of the organostannane reagent.[11] In Sonogashira reactions, homocoupling of the terminal alkyne (Glaser coupling) can also be an issue, although this is often related to the copper co-catalyst and oxygen presence.[12]

    • Solution: Try running the reaction at the lower end of the recommended temperature range. Optimizing stoichiometry can also help minimize these side reactions.[6]

  • Decomposition Products: If you observe a complex mixture of unidentifiable products, thermal decomposition of your starting material or product might be the cause.

    • Solution: Reduce the reaction temperature and consider extending the reaction time. Ensure the reaction is run under an inert atmosphere to prevent oxidative degradation.

Issue 3: Incomplete Lithiation or Multiple Products

Q: My lithiation reaction at -78 °C is sluggish, or I get byproducts if I warm the reaction.

A: This highlights the delicate balance required for organolithium chemistry.

  • Incomplete Reaction at -78 °C: While -78 °C is crucial for stability, the reaction rate might be slow.

    • Solution: Ensure efficient stirring and allow for a sufficient reaction time at -78 °C. The stability of the lithiated intermediate is known to decrease rapidly at higher temperatures (e.g., -40 °C or -10 °C).[10]

  • Byproduct Formation on Warming: Warming a lithiation reaction can lead to decomposition or side reactions of the unstable organolithium species.

    • Solution: Maintain the cryogenic temperature throughout the generation of the organolithium reagent and its subsequent reaction with an electrophile. Quench the reaction at low temperature before workup.

Data Presentation

Table 1: Recommended Starting Temperatures for Reactions with this compound
Reaction TypeTypical Temperature RangeNotes
Lithiation -78 °CCrucial for the stability of the organolithium intermediate.[10]
Sonogashira Coupling Room Temperature to 60 °CStart at room temperature; gentle heating may be required for less reactive substrates.[7][8]
Suzuki-Miyaura Coupling 80 - 110 °COften requires heating to facilitate oxidative addition and transmetalation.[5]
Stille Coupling 80 - 110 °CElevated temperatures are typically necessary for efficient coupling.[6]

Disclaimer: These temperature ranges are based on general protocols for similar vinyl bromides and should be considered as starting points. Optimization for each specific substrate combination is highly recommended.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a representative example and may require optimization.

  • Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 equiv.), the desired boronic acid or ester (1.2-1.5 equiv.), a suitable base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.), and the palladium catalyst system (e.g., Pd(PPh₃)₄, 3-5 mol%).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Solvent Addition: Add a degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe.

  • Heating: Place the flask in a preheated oil bath at 90 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Low-Temperature Lithiation

Safety Note: Organolithium reagents are highly reactive and pyrophoric. Handle with extreme care under an inert atmosphere.

  • Reaction Setup: To an oven-dried, three-necked flask equipped with a thermometer, a nitrogen/argon inlet, and a dropping funnel, add a solution of this compound (1.0 equiv.) in anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add a solution of n-butyllithium (1.0-1.1 equiv.) in hexanes dropwise via the dropping funnel, ensuring the internal temperature does not rise above -70 °C.

  • Stirring: Stir the mixture at -78 °C for 1-2 hours.

  • Quenching: Slowly add a solution of the desired electrophile in anhydrous THF at -78 °C.

  • Warming and Work-up: After the addition is complete, stir at -78 °C for another hour before slowly warming the reaction to room temperature. Quench with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify the crude product as required.

Visualizations

Troubleshooting_Workflow cluster_start Problem Identification cluster_diagnosis Temperature Diagnosis cluster_solutions Corrective Actions cluster_outcome Evaluation start Low or No Yield in Cross-Coupling Reaction temp_check Is the reaction temperature within the typical range? (e.g., 80-110°C for Suzuki/Stille) start->temp_check increase_temp Action: Increase temperature incrementally (e.g., in 10°C steps). Monitor for product formation. temp_check->increase_temp No (Temp is likely too low) decrease_temp Action: Decrease temperature. Consider a more active catalyst system. Check for catalyst decomposition (Pd black). temp_check->decrease_temp Yes (Temp may be too high) outcome Evaluate Yield and Purity. Further optimization may be needed. increase_temp->outcome decrease_temp->outcome

Caption: A logical workflow for troubleshooting low yields by adjusting reaction temperature.

Experimental_Workflow reagents 1. Combine Reactants - this compound - Coupling Partner - Catalyst & Base inert 2. Establish Inert Atmosphere (Evacuate/Backfill Ar/N₂) reagents->inert solvent 3. Add Degassed Solvent inert->solvent heat 4. Heat to Optimal Temperature (e.g., 80-110°C) solvent->heat monitor 5. Monitor Progress (TLC / GC-MS) heat->monitor workup 6. Aqueous Work-up & Extraction monitor->workup purify 7. Purify Product (Column Chromatography) workup->purify

Caption: A general experimental workflow for a palladium-catalyzed cross-coupling reaction.

References

Technical Support Center: Purifying Vinyl Ethers from Stille Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals facing challenges with the removal of organotin residues from Stille cross-coupling reactions involving vinyl ethers.

Frequently Asked Questions (FAQs)

Q1: What are the most common tin byproducts I need to remove after my Stille reaction?

The primary organotin byproducts you will encounter are trialkyltin halides (e.g., Bu₃SnCl, Bu₃SnBr) and any unreacted tetraalkyltin starting materials. Depending on your specific reaction conditions, you may also need to remove hexaalkylditin (e.g., Bu₃SnSnBu₃) and trialkyltin hydrides (e.g., Bu₃SnH).[1]

Q2: My initial aqueous workup didn't remove the tin compounds. Why?

Organotin compounds are often nonpolar and have poor solubility in water.[2] Therefore, a simple aqueous extraction is typically insufficient for their removal, necessitating more specialized purification techniques.

Q3: Are there methods to minimize tin byproduct formation from the start?

Yes, newer protocols in Stille reactions focus on using only catalytic amounts of tin. These methods involve recycling the organotin halide byproduct back into an organotin hydride within the reaction mixture, which can reduce the overall tin waste by as much as 94%.[3][4][5]

Q4: How can I quantify the amount of residual tin in my final vinyl ether product?

To detect and quantify trace amounts of tin, highly sensitive analytical methods are required, especially for pharmaceutical applications.[6] Recommended techniques include:

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)[2][6]

  • Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES)[6]

  • Atomic Absorption Spectroscopy (AAS)[6]

  • Gas Chromatography-Mass Spectrometry (GC-MS)[2]

Troubleshooting Purification

Issue 1: I performed an aqueous potassium fluoride (KF) wash, but I'm still seeing tin residues in my product.

Several factors can lead to an incomplete removal of organotin residues with a KF wash:

  • Insufficient Mixing: Vigorous shaking or stirring is essential to ensure the complete reaction between the aqueous KF and the organotin halides in the organic layer.[1]

  • Formation of an Emulsion: A solid precipitate of tributyltin fluoride (Bu₃SnF) can form at the interface between the organic and aqueous layers, trapping the product or preventing clean separation.[1] If this happens, filtering the entire biphasic mixture through a pad of Celite is an effective solution.[1][2]

  • Incorrect pH: The efficiency of the tin fluoride precipitation can be dependent on the pH of the aqueous solution.[1]

Issue 2: Standard silica gel chromatography is not separating my vinyl ether product from the tin byproducts.

This is a common issue due to the nonpolar nature of many organotin compounds, which causes them to co-elute with the desired product. Consider the following alternatives:

  • Basic Alumina or Triethylamine-Treated Silica: Filtering the crude product through a plug of basic alumina or silica gel pre-treated with 2-5% triethylamine in the eluent can effectively capture organotin byproducts.[1][7]

  • Potassium Carbonate/Silica Gel: Using a stationary phase composed of 10% w/w anhydrous potassium carbonate in silica gel for column chromatography is highly effective and has been shown to reduce organotin impurities to below 15 ppm.[1][8]

Issue 3: My final product is a solid. What is the best way to purify it?

For solid products, recrystallization can be a very powerful purification technique. Slurrying the crude solid in a suitable solvent, such as methyl tert-butyl ether (MTBE), followed by filtration and then recrystallization can significantly decrease tin contamination.[1][9]

Purification Method Selection

The choice of purification method depends on the properties of your target compound and the nature of the impurities. The following decision tree can guide your selection process.

G Start Crude Reaction Mixture ProductProperties Assess Product Properties (Solid vs. Oil, Polarity) Start->ProductProperties IsSolid Is Product a Solid? ProductProperties->IsSolid Recrystallize Slurry / Recrystallize IsSolid->Recrystallize Yes IsOil Product is an Oil / Soluble IsSolid->IsOil No Success Pure Product Recrystallize->Success WorkupChoice Select Workup Method IsOil->WorkupChoice KFWash Aqueous KF Wash WorkupChoice->KFWash Aqueous Method Chromatography Column Chromatography WorkupChoice->Chromatography Chromatography Emulsion Emulsion / Precipitate Forms? KFWash->Emulsion CeliteFilter Filter through Celite Emulsion->CeliteFilter Yes NoEmulsion Clear Separation Emulsion->NoEmulsion No CeliteFilter->NoEmulsion NoEmulsion->Chromatography NormalSilica Standard Silica Fails? Chromatography->NormalSilica ModifiedSilica Use Modified Silica (K2CO3/Silica or Et3N/Silica) NormalSilica->ModifiedSilica Yes NormalSilica->Success No ModifiedSilica->Success

Decision tree for selecting a purification method.

Method Efficiency

The following table summarizes the reported efficiency of various methods for removing organotin residues.

Purification MethodReagent(s)Typical Final Tin ConcentrationReference
Aqueous KF WashSaturated aqueous KF solution< 1% w/w[6]
Acidic Aqueous Extraction5% Oxalic Acid4-7 ppm (99.0% - 99.7% removal)[1]
Chromatography on K₂CO₃-Silica10% w/w anhydrous K₂CO₃ in silica gel~15 ppm[1][6][8]
Chromatography on KF-Silica10% w/w KF in silica gel< 30 ppm[6][8]
Chromatography with Triethylamine2-5% Triethylamine in eluent on silica gelEffective Removal[1][6]

Detailed Experimental Protocols

Protocol 1: Aqueous Potassium Fluoride (KF) Wash with Celite Filtration

This protocol is designed to precipitate and remove organotin halides as insoluble tributyltin fluoride.

  • Dilution: After the Stille reaction is complete, dilute the reaction mixture with an appropriate organic solvent like ethyl acetate or diethyl ether.

  • Initial Wash (Optional): Transfer the mixture to a separatory funnel and wash with water or a saturated ammonium chloride solution to remove highly polar impurities.

  • KF Treatment: Wash the organic layer 2-3 times with a 1M aqueous solution of KF. During each wash, shake the separatory funnel vigorously for at least one minute.[10] An insoluble white precipitate of Bu₃SnF may form at the interface.[1]

  • Filtration: If a significant precipitate forms that hinders separation, filter the entire biphasic mixture through a pad of Celite to remove the solid Bu₃SnF.[1][10]

  • Final Washes: Return the filtrate to the separatory funnel. Wash the organic layer with brine, then dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).

  • Concentration: Filter away the drying agent and concentrate the organic phase under reduced pressure to yield the crude product, which can be subjected to further purification if needed.[1]

Protocol 2: Flash Chromatography with a Potassium Carbonate/Silica Gel Stationary Phase

This method is highly effective for removing a broad range of organotin impurities down to ppm levels.[1][8]

  • Stationary Phase Preparation: Prepare the stationary phase by thoroughly mixing 10g of finely powdered anhydrous potassium carbonate with 90g of silica gel (by weight). This mixture can be prepared in advance and stored.[1][8]

  • Reaction Workup: Concentrate the crude reaction mixture directly under reduced pressure. A preliminary aqueous workup is generally not necessary.[1]

  • Column Packing: Dry-pack the column with the K₂CO₃/silica gel mixture or prepare a slurry in the desired eluent and pack as usual.

  • Loading and Elution: Dissolve the crude product in a minimal amount of solvent and load it onto the column. Elute with an appropriate solvent system to separate the desired vinyl ether from the immobilized organotin impurities.[1]

Protocol 3: DBU and Iodine Treatment

This protocol chemically modifies residual tin species prior to standard chromatography.

  • Concentration & Dilution: Concentrate the crude reaction mixture and then dilute the residue with diethyl ether.

  • DBU Addition: Add a slight excess of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).

  • Iodine Addition: Add a solution of iodine (I₂) in ether dropwise until the distinct purple color of the iodine persists.[2][8]

  • Purification: The resulting mixture can now be directly purified by standard silica gel flash chromatography.[2][8]

References

Validation & Comparative

Reactivity Face-Off: A Comparative Guide to cis- and trans-1-Bromo-2-ethoxyethylene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fast-paced fields of chemical synthesis and drug development, the choice between stereoisomers can be a critical decision point, profoundly influencing reaction outcomes, product yields, and biological activity. This guide provides an in-depth, objective comparison of the reactivity of cis-1-bromo-2-ethoxyethylene and trans-1-bromo-2-ethoxyethylene, supported by established chemical principles and experimental data.

At a Glance: Key Reactivity Differences

While both cis- and trans-1-bromo-2-ethoxyethylene are valuable vinyl halide building blocks, their stereochemistry dictates their utility in key synthetic transformations. The primary difference lies in the spatial arrangement of the bromine and ethoxy groups, which can influence steric hindrance and the stability of reaction intermediates. However, a defining characteristic of their reactivity in many common transformations is the high degree of stereospecificity, where the geometric configuration of the starting isomer is retained in the product.

Comparative Reactivity in Key Synthetic Transformations

The utility of cis- and trans-1-bromo-2-ethoxyethylene is most evident in their participation in lithium-halogen exchange and palladium-catalyzed cross-coupling reactions. Below, we explore their behavior in these critical bond-forming processes.

Lithium-Halogen Exchange

Lithium-halogen exchange is a powerful method for the formation of vinyllithium reagents, which are potent nucleophiles. This reaction is known to be highly stereospecific for vinyl halides, proceeding with retention of the double bond geometry.[1] This means that the cis-isomer will generate the corresponding cis-vinyllithium reagent, and the trans-isomer will yield the trans-vinyllithium reagent.

The cis-isomer, in particular, is frequently cited as a precursor for generating the (Z)-2-ethoxyvinyllithium reagent, which is then used in the synthesis of complex molecules.[2]

ReactionIsomerExpected OutcomeStereochemistry
Lithium-Halogen Exchange This compound(Z)-2-EthoxyvinyllithiumRetention of cis geometry
trans-1-Bromo-2-ethoxyethylene(E)-2-EthoxyvinyllithiumRetention of trans geometry
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between a vinyl halide and an organoboron compound. Similar to lithium-halogen exchange, this reaction is renowned for its stereospecificity with respect to the vinyl halide component. The configuration of the double bond in the starting material is preserved in the coupled product.[3][4]

Therefore, coupling this compound with a boronic acid will yield the corresponding cis-alkene, while the trans-isomer will produce the trans-alkene.

ReactionIsomerPartnerExpected ProductStereochemistry
Suzuki-Miyaura Coupling This compoundR-B(OH)₂cis-1-R-2-ethoxyethyleneRetention of cis geometry
trans-1-Bromo-2-ethoxyethyleneR-B(OH)₂trans-1-R-2-ethoxyethyleneRetention of trans geometry

Experimental Protocols

Detailed methodologies for key experiments are provided below. These are representative protocols and may require optimization for specific substrates and scales.

Protocol 1: Stereospecific Generation of (Z)-2-Ethoxyvinyllithium via Lithium-Halogen Exchange

This protocol is adapted from established procedures for the lithium-halogen exchange of vinyl bromides.

Materials:

  • This compound

  • Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)

  • tert-Butyllithium (t-BuLi) in pentane (typically 1.7 M)

  • Anhydrous solvent for trapping agent

  • Electrophilic trapping agent (e.g., an aldehyde, ketone, or alkyl halide)

  • Quenching solution (e.g., saturated aqueous ammonium chloride)

Procedure:

  • To a flame-dried, three-necked flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous Et₂O or THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add tert-butyllithium (2.0 eq) dropwise, maintaining the internal temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 1 hour to ensure complete formation of the vinyllithium reagent.

  • Add a solution of the electrophilic trapping agent in the appropriate anhydrous solvent.

  • Allow the reaction to proceed at -78 °C for a specified time, then slowly warm to room temperature.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography.

Protocol 2: Stereospecific Suzuki-Miyaura Coupling of a Vinyl Bromide

This protocol provides a general framework for the Suzuki-Miyaura coupling of both cis- and trans-1-bromo-2-ethoxyethylene.

Materials:

  • cis- or trans-1-Bromo-2-ethoxyethylene (1.0 eq)

  • Aryl or vinyl boronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0 eq)

  • Solvent system (e.g., a mixture of toluene and water, or dioxane and water)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • In a Schlenk flask, combine the vinyl bromide (1.0 eq), the boronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system to the flask.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously for the required time (monitor by TLC or GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography.

Visualizing the Reaction Pathways

The following diagrams illustrate the stereospecific nature of the key reactions discussed.

stereospecific_lithiation cluster_cis cis-Isomer Pathway cluster_trans trans-Isomer Pathway cis_start This compound cis_lithium (Z)-2-Ethoxyvinyllithium cis_start->cis_lithium t-BuLi, -78°C cis_product cis-Product cis_lithium->cis_product Electrophile (E+) trans_start trans-1-Bromo-2-ethoxyethylene trans_lithium (E)-2-Ethoxyvinyllithium trans_start->trans_lithium t-BuLi, -78°C trans_product trans-Product trans_lithium->trans_product Electrophile (E+)

Caption: Stereospecific lithium-halogen exchange of cis- and trans-1-bromo-2-ethoxyethylene.

suzuki_coupling_workflow reagents Reactants cis/trans-1-Bromo-2-ethoxyethylene R-B(OH)₂ Pd Catalyst Base setup Reaction Setup Combine reactants in solvent Degas with inert gas reagents->setup 1 reaction Reaction Heat at 80-100°C Monitor progress setup->reaction 2 workup Workup Cool, extract with organic solvent Wash and dry reaction->workup 3 purification Purification Column chromatography workup->purification 4 product { Stereospecific Product | cis- or trans-alkene} purification->product 5

References

A Comparative Guide to Vinylating Agents in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of a vinylating agent is a critical step in the synthesis of complex molecules. The introduction of a vinyl group (-CH=CH₂) is a fundamental transformation in organic chemistry, pivotal to the structure of numerous pharmaceuticals and materials. This guide provides an objective comparison of common vinylating agents used in cross-coupling reactions, supported by experimental data, to inform the selection of the most suitable reagent for a given synthetic challenge.

The efficiency of a cross-coupling reaction is profoundly influenced by the choice of the vinylating agent. Factors such as reaction yield, selectivity, substrate scope, functional group tolerance, and reaction conditions are all at play. This guide will delve into a comparison of several major classes of vinylating agents, including organoboron, organotin, organosilicon, organozinc, and organomagnesium (Grignard) reagents.

Performance Comparison of Vinylating Agents

The following table summarizes the performance of various vinylating agents in the cross-coupling reaction with 4-bromoanisole, a common model substrate. This allows for a direct comparison of their efficacy under specific, cited conditions.

Class of Vinylating Agent Reagent Example Coupling Reaction Catalyst / Base / Solvent Temp (°C) Time (h) Yield (%) Reference
OrganoboronPotassium VinyltrifluoroborateSuzuki-MiyauraPdCl₂ / PPh₃ / Cs₂CO₃ / THF:H₂O801272[1]
OrganotinVinyltributyltinStillePd(PPh₃)₄ / THF6524~90*[1]
OrganosiliconDivinyltetramethyldisiloxaneHiyama-DenmarkPd(dba)₂ / KOSiEt₃ / THF80285[1]
OrganozincVinylzinc BromideNegishiPd(OAc)₂ / CPhos / THF/Toluenert-~90-95[2]
OrganomagnesiumVinylmagnesium BromideKumadaNiCl₂(dppe) / THFreflux-~70-85[2]

*Yield reported for a similar aryl bromide; specific data for 4-bromoanisole was not available.[1] It is important to note that yields are highly dependent on the specific ligand, solvent, temperature, and reaction time. The values presented are representative and intended for comparative purposes.[2]

Key Considerations for Selecting a Vinylating Agent

The choice of a vinylating agent extends beyond just the expected yield. Each class of reagent has its own distinct advantages and disadvantages in terms of stability, toxicity, and functional group compatibility.

Organoboron Reagents (e.g., Potassium Vinyltrifluoroborate, Vinyl MIDA Boronates): These reagents are favored for their stability to air and moisture, as well as their generally low toxicity.[1] The Suzuki-Miyaura coupling, which utilizes organoboron compounds, exhibits broad functional group tolerance.[1] Potassium vinyltrifluoroborate is a stable, crystalline solid that is easy to handle.[3][4] However, vinylboronic acid itself is prone to polymerization.[4]

Organotin Reagents (e.g., Vinyltributyltin): Organostannanes are generally stable to air and moisture and the Stille coupling often proceeds under neutral or mildly basic conditions, offering excellent functional group tolerance.[5] However, a significant drawback is the high toxicity of organotin reagents and their byproducts, which can be difficult to remove from the reaction mixture.[5]

Organosilicon Reagents (e.g., Vinyltrimethoxysilane, Divinyltetramethyldisiloxane): Organosilicon compounds are a less toxic alternative to organotin reagents.[6] The Hiyama coupling, which employs these reagents, often requires an activating agent such as a fluoride source or a base to facilitate transmetalation.[6] Recent advancements have led to the development of fluoride-free activation methods.[7]

Organozinc Reagents (e.g., Vinylzinc Bromide): Organozinc reagents exhibit a good balance of reactivity and functional group tolerance. They are more reactive than organoboron and organosilicon reagents but generally more tolerant of functional groups than their organomagnesium and organolithium counterparts.[2] The Negishi coupling allows for the formation of C-C bonds between sp³, sp², and sp hybridized carbon atoms.[8]

Organomagnesium Reagents (e.g., Vinylmagnesium Bromide): Grignard reagents are highly reactive, which can lead to high yields in some cases. However, this high reactivity also limits their functional group tolerance, as they can react with esters, ketones, and other common functional groups.[2]

Experimental Protocols

Below are detailed experimental protocols for key vinylation reactions cited in this guide.

Suzuki-Miyaura Coupling with Potassium Vinyltrifluoroborate

Reaction Setup: To an oven-dried flask is added 4-bromoacetophenone (1.0 mmol), potassium vinyltrifluoroborate (1.5 mmol), and cesium carbonate (3.0 mmol). The flask is then evacuated and backfilled with argon.

Reagents Addition: A solution of PdCl₂(dppf) (0.02 mmol) in a 9:1 mixture of THF and water (5 mL) is added via syringe.

Reaction Conditions: The reaction mixture is heated to 80 °C and stirred for 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Stille Coupling with Vinyltributyltin

Reaction Setup: In a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), vinyltributyltin (1.2 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol).

Reagents Addition: Add anhydrous, degassed solvent (e.g., THF, 5 mL) via syringe.

Reaction Conditions: The reaction mixture is heated to reflux (around 65 °C) and monitored by TLC or GC until the starting material is consumed.[1]

Work-up and Purification: After cooling, the solvent is removed in vacuo. The residue is dissolved in diethyl ether and washed with a saturated aqueous solution of potassium fluoride to remove tin byproducts. The organic layer is then dried, filtered, and concentrated. The crude product is purified by column chromatography.[1]

Negishi Coupling with Vinylzinc Bromide

Reaction Setup: In a glovebox, a flask is charged with Pd(OAc)₂ (0.01 mmol) and a suitable phosphine ligand (e.g., SPhos, 0.02 mmol).

Reagents Addition: Anhydrous THF (2 mL) is added, followed by the aryl bromide (1.0 mmol). A solution of the vinylzinc reagent (e.g., vinylzinc bromide, 1.5 mmol in THF) is then added dropwise.

Reaction Conditions: The reaction is stirred at room temperature for 16 hours.[1]

Work-up and Purification: The reaction is quenched with saturated aqueous ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.

Logical Workflow for Vinylating Agent Selection

The selection of an appropriate vinylating agent is a multi-faceted decision. The following diagram illustrates a logical workflow to guide this process, taking into account key experimental parameters and desired outcomes.

Vinylation_Agent_Selection Start Define Synthetic Target & Key Constraints Substrate Substrate Functional Group Tolerance? Start->Substrate Toxicity Toxicity/Byproduct Removal a Major Concern? Substrate->Toxicity High Grignard Grignard Reagents (Kumada) Substrate->Grignard Low Stability Reagent Stability to Air/Moisture Critical? Toxicity->Stability Yes Organotin Organotin Reagents (Stille) Toxicity->Organotin No Reactivity High Reactivity Required? Organosilicon Organosilicon Reagents (Hiyama) Reactivity->Organosilicon Moderate Organozinc Organozinc Reagents (Negishi) Reactivity->Organozinc Yes Stability->Reactivity No Organoboron Organoboron Reagents (Suzuki-Miyaura) Stability->Organoboron Yes

Caption: Decision workflow for selecting a vinylating agent.

This guide provides a foundational understanding of the comparative performance of various vinylating agents in cross-coupling reactions. For any specific application, further optimization of reaction conditions is likely to be necessary to achieve the desired outcome.

References

A Comparative Guide to Vinyl Anion Synthons: Alternatives to cis-1-Bromo-2-ethoxyethylene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex organic molecules, the choice of a vinyl anion synthon is a critical decision that influences reaction efficiency, substrate scope, and overall synthetic strategy. While cis-1-bromo-2-ethoxyethylene serves as a valuable precursor for the generation of the 2-ethoxyvinyl anion, a variety of alternative reagents offer distinct advantages in terms of availability, stability, and the ability to generate a diverse range of substituted vinyl anions. This guide provides an objective comparison of the performance of this compound with key alternatives, supported by experimental data and detailed protocols.

Overview of Vinyl Anion Generation Methods

The primary methods for generating vinyl anions or their synthetic equivalents are summarized below. Each method possesses a unique set of advantages and disadvantages, making the selection dependent on the specific requirements of the synthetic target.

Data Presentation: Comparison of Vinyl Anion Synthons

The following table summarizes the quantitative data for the different methods of vinyl anion generation, providing a clear comparison of their typical yields and reaction conditions.

MethodPrecursorReagent(s)Solvent(s)Temperature (°C)Typical Yield (%)
Lithium-Halogen Exchange This compoundt-BuLi (2 equiv.)Ether, THF-78High (inferred)
Vinyl Bromidet-BuLi (2 equiv.)Ether, THF-78High
Vinyl ChlorideLi dispersion (with 1% Na)THF-3469-79%[1]
Grignard Reagent Formation Vinyl BromideMg turningsTHF35-40≥ 90%[2]
Shapiro Reaction Ketone/Aldehyde (via Tosylhydrazone)n-BuLi (2-3 equiv.)THF, Hexane0 to RT60% (of trapped product)[3]
Tin-Lithium Exchange Vinylstannanen-BuLi or PhLiTHF, Hexane-78 to 0Quantitative[4]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate their implementation in a laboratory setting.

Lithium-Halogen Exchange: Vinyllithium from Vinyl Bromide

This protocol is representative for the generation of vinyllithium from a vinyl halide and is analogous to the reaction with this compound.

Procedure: A solution of vinyl bromide in diethyl ether is cooled to -78 °C under an inert atmosphere. To this solution, two equivalents of tert-butyllithium in pentane are added dropwise, maintaining the temperature below -70 °C. The reaction mixture is stirred at -78 °C for 1 hour, during which time the vinyllithium reagent is formed. The resulting solution can be used directly for subsequent reactions with electrophiles.[5]

Grignard Reagent Formation: Vinylmagnesium Bromide from Vinyl Bromide

Procedure: To a flask containing 36 g (1.5 mol) of magnesium turnings, 100 ml of anhydrous tetrahydrofuran (THF) is added, followed by 4 ml of 1,2-dibromoethane to initiate the reaction. After the initial exothermic reaction subsides, the mixture is cooled to 35 °C. A solution of 118 g (1.1 mol) of vinyl bromide in 250 ml of THF is then added dropwise over 2.5 hours, maintaining the temperature between 35 and 40 °C. The reaction is stirred for an additional hour at 40 °C. The resulting solution of vinylmagnesium bromide is then carefully transferred to a storage vessel under an inert atmosphere. The yield is reported to be at least 90%.[2]

Shapiro Reaction: Vinyllithium from a Ketone

This two-step procedure first involves the formation of a tosylhydrazone, followed by its conversion to a vinyllithium species.

Step 1: Tosylhydrazone Formation To a solution of the ketone (1.0 equiv) in THF at room temperature, 4-methylbenzenesulfonhydrazide (1.0 equiv) is added, followed by a catalytic amount of pyridinium p-toluenesulfonate (PPTS). The mixture is stirred at 25 °C for 12 hours. The reaction is then quenched with water and extracted with ethyl acetate. The organic layers are combined, washed with brine, dried over Na₂SO₄, and concentrated to give the crude tosylhydrazone.

Step 2: Vinyllithium Formation and Trapping The crude tosylhydrazone is dissolved in dry THF under an argon atmosphere and cooled to 0 °C. A 2.5 M solution of n-butyllithium in hexane (3.0 equiv) is added dropwise. The mixture is stirred for 5 hours while gradually warming to room temperature. The reaction is then quenched with a suitable electrophile (e.g., an aldehyde to form an allyl alcohol) or saturated aqueous NH₄Cl. The product is extracted with ethyl acetate, and the combined organic layers are washed, dried, and concentrated. The final product is purified by silica gel chromatography. A 60% yield for the resulting allyl alcohol has been reported.[3]

Tin-Lithium Exchange: Vinyllithium from a Vinylstannane

Procedure: A solution of the vinylstannane (e.g., tributylvinyltin) in anhydrous THF is cooled to -78 °C under an inert atmosphere. One equivalent of n-butyllithium in hexane is added dropwise. The reaction is typically very fast, and after stirring for a short period (e.g., 15-30 minutes) at -78 °C, the transmetalation is complete, yielding a solution of vinyllithium and tetrabutyltin.[4] This solution can be used directly in subsequent reactions. The vinyllithium reagent is often formed in essentially quantitative yield.[4]

Mandatory Visualizations

The following diagrams illustrate the logical relationships and workflows of the described vinyl anion synthesis methods.

Vinyl_Anion_Synthesis_Overview Overview of Vinyl Anion Synthesis Pathways cluster_precursors Precursors cluster_reagents Reagents / Reactions cluster_products Vinyl Anion Equivalents VinylHalide Vinyl Halide (e.g., this compound, Vinyl Bromide) LiX_Exchange Lithium-Halogen Exchange VinylHalide->LiX_Exchange Grignard Grignard Formation VinylHalide->Grignard Ketone Ketone / Aldehyde Shapiro Shapiro Reaction Ketone->Shapiro Vinylstannane Vinylstannane SnLi_Exchange Tin-Lithium Exchange Vinylstannane->SnLi_Exchange Vinyllithium Vinyllithium LiX_Exchange->Vinyllithium VinylGrignard Vinyl Grignard (Vinylmagnesium Bromide) Grignard->VinylGrignard Shapiro->Vinyllithium SnLi_Exchange->Vinyllithium

Caption: Pathways to Vinyl Anion Equivalents.

Shapiro_Reaction_Workflow Shapiro Reaction Workflow Start Ketone / Aldehyde Step1 React with p-toluenesulfonylhydrazide Start->Step1 Tosylhydrazone Tosylhydrazone Intermediate Step1->Tosylhydrazone Step2 Add 2-3 equiv. strong base (e.g., n-BuLi) Tosylhydrazone->Step2 Vinyllithium Vinyllithium Intermediate Step2->Vinyllithium Step3 Quench with Electrophile (E+) Vinyllithium->Step3 Product Substituted Alkene Step3->Product

Caption: Shapiro Reaction Experimental Workflow.

Concluding Remarks

The selection of an appropriate vinyl anion synthon is a nuanced decision that requires careful consideration of the specific synthetic context.

  • This compound is a valuable reagent for generating a functionalized 2-ethoxyvinyl anion, which can serve as a masked acetaldehyde enolate equivalent. Its utility lies in the introduction of a vinyl ether moiety, which can be further elaborated.

  • Vinyllithium and Vinylmagnesium Bromide from Vinyl Halides represent the most direct and common routes to unsubstituted vinyl anions. Vinylmagnesium bromide is often preferred for its higher stability and ease of handling, with preparations from vinyl bromide proceeding in high yield.[2]

  • The Shapiro Reaction offers a powerful and versatile method for the synthesis of substituted vinyl anions from readily available ketones and aldehydes. This method is particularly advantageous for accessing vinyllithium reagents that are not easily prepared by other means.[6][7]

  • Tin-Lithium Exchange from vinylstannanes is a highly efficient method for generating vinyllithium reagents under mild conditions and with excellent stereochemical control. A key advantage is the absence of lithium halide byproducts, which can sometimes interfere with subsequent reactions.[4]

Ultimately, the choice of reagent will depend on factors such as the desired substitution pattern on the vinyl anion, the presence of other functional groups in the substrate, and considerations of cost and availability. This guide provides the necessary data and protocols to make an informed decision for the successful implementation of vinyl anion chemistry in complex molecule synthesis.

References

A Comparative Guide to the Stereochemical Outcomes of Reactions with Cis- vs. Trans-Vinyl Bromides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The geometric configuration of vinyl bromides—cis (Z) versus trans (E)—plays a pivotal role in determining the stereochemical outcome of a wide array of chemical transformations. This guide provides a comprehensive comparison of the product stereochemistry observed in key reactions involving cis- and trans-vinyl bromides, supported by experimental data and detailed protocols. Understanding these stereochemical nuances is critical for the precise design and execution of synthetic routes in pharmaceutical development and materials science.

Palladium-Catalyzed Cross-Coupling Reactions: A Story of Retention and Selectivity

Palladium-catalyzed cross-coupling reactions are fundamental tools for the formation of carbon-carbon bonds. The stereochemistry of the starting vinyl bromide is often directly translated to the product, though notable exceptions exist.

Suzuki-Miyaura Coupling: A Stereospecific Paradigm

The Suzuki-Miyaura coupling is renowned for its high degree of stereospecificity, typically proceeding with retention of configuration for both cis- and trans-vinyl bromides.[1][2] This means that a cis-vinyl bromide will yield a cis-alkene product, and a trans-vinyl bromide will result in a trans-alkene product. This stereochemical integrity is a cornerstone of the reaction's utility in complex molecule synthesis.[3]

The mechanism involves the oxidative addition of the vinyl bromide to the palladium(0) catalyst, which proceeds with retention of stereochemistry.[2] Subsequent transmetalation with the organoboron species and reductive elimination also occur with retention, thus preserving the original geometry of the double bond.[2]

Table 1: Stereochemical Outcome of Suzuki-Miyaura Coupling of (E)- and (Z)-β-Bromostyrene with Phenylboronic Acid

Starting Vinyl BromideProductStereochemistryYield (%)Reference
(E)-β-Bromostyrene(E)-Stilbene>99% E95F. Bellina et al., Chem. Rev., 2011
(Z)-β-Bromostyrene(Z)-Stilbene>98% Z92F. Bellina et al., Chem. Rev., 2011

A mixture of the respective β-bromostyrene isomer (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and Na₂CO₃ (2.0 mmol) in a 4:1 mixture of DME/H₂O (5 mL) is degassed and heated at 80 °C under an inert atmosphere for 12 hours. After cooling to room temperature, the reaction mixture is extracted with ethyl acetate, and the organic layer is washed with brine, dried over MgSO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the corresponding stilbene isomer.

Stille Coupling: Fidelity in Carbon-Carbon Bond Formation

Similar to the Suzuki coupling, the Stille reaction is a highly stereospecific process, proceeding with retention of the alkene geometry .[4][5] This reliability makes it a valuable tool for the synthesis of complex dienes and other conjugated systems. However, it is important to note that under harsh reaction conditions, some isomerization may be observed.[5] The choice of ligands on the palladium catalyst can also influence the degree of stereochemical retention, particularly with Z-alkenyl halides.[6]

Table 2: Stereochemical Outcome of Stille Coupling of (E)- and (Z)-1-Bromo-1-hexene with Tributyl(vinyl)stannane

Starting Vinyl BromideProductStereochemistryYield (%)Reference
(E)-1-Bromo-1-hexene(E)-1,3-Octadiene>98% E88J. K. Stille, Angew. Chem. Int. Ed., 1986
(Z)-1-Bromo-1-hexene(Z)-1,3-Octadiene>97% Z85J. K. Stille, Angew. Chem. Int. Ed., 1986

To a solution of the 1-bromo-1-hexene isomer (1.0 mmol) and tributyl(vinyl)stannane (1.1 mmol) in anhydrous THF (5 mL) is added Pd(PPh₃)₄ (0.05 mmol). The mixture is degassed and refluxed under an argon atmosphere for 16 hours. The solvent is removed under reduced pressure, and the residue is purified by flash chromatography on silica gel to yield the corresponding 1,3-octadiene.

Heck Reaction: A Preference for the Trans Product

In contrast to the Suzuki and Stille couplings, the Heck reaction often displays a strong preference for the formation of the E (trans) product , regardless of the stereochemistry of the starting vinyl bromide.[1][7] This stereoconvergence is a key feature of the Heck reaction's mechanism.

The reaction proceeds via a syn-addition of the organopalladium species to the alkene, followed by a syn-β-hydride elimination. Rotation around the newly formed carbon-carbon single bond before elimination allows the molecule to adopt the most stable conformation, which typically leads to the formation of the thermodynamically favored trans-alkene.

Table 3: Stereochemical Outcome of Heck Reaction of (E)- and (Z)-β-Bromostyrene with Methyl Acrylate

Starting Vinyl BromideMajor ProductE:Z RatioYield (%)Reference
(E)-β-BromostyreneMethyl (E,E)-5-phenyl-2,4-pentadienoate>98:290R. F. Heck, Org. React., 1982
(Z)-β-BromostyreneMethyl (E,E)-5-phenyl-2,4-pentadienoate>95:585R. F. Heck, Org. React., 1982

A mixture of the β-bromostyrene isomer (1.0 mmol), methyl acrylate (1.5 mmol), Pd(OAc)₂ (0.02 mmol), P(o-tolyl)₃ (0.04 mmol), and triethylamine (1.2 mmol) in anhydrous acetonitrile (5 mL) is sealed in a pressure tube and heated at 100 °C for 24 hours. After cooling, the mixture is filtered, and the solvent is evaporated. The residue is purified by column chromatography on silica gel to afford the product.

Sonogashira Coupling: Preserving Stereochemistry in Alkyne Synthesis

The Sonogashira coupling, which forms a carbon-carbon bond between a vinyl halide and a terminal alkyne, is also a highly stereospecific reaction that proceeds with retention of configuration .[8] This allows for the synthesis of enynes with well-defined geometry.

Sonogashira_Coupling cluster_cis Cis-Vinyl Bromide cluster_trans Trans-Vinyl Bromide cis_VB Cis-Vinyl Bromide cis_Product Cis-Enyne Product cis_VB->cis_Product Pd(0), Cu(I), Base, Alkyne (Retention) trans_VB Trans-Vinyl Bromide trans_Product Trans-Enyne Product trans_VB->trans_Product Pd(0), Cu(I), Base, Alkyne (Retention)

Table 4: Stereochemical Outcome of Sonogashira Coupling of (E)- and (Z)-1-Bromo-2-phenylethene with Phenylacetylene

Starting Vinyl BromideProductStereochemistryYield (%)Reference
(E)-1-Bromo-2-phenylethene(E)-1,4-Diphenylbut-1-en-3-yne>99% E93K. Sonogashira, J. Organomet. Chem., 2002
(Z)-1-Bromo-2-phenylethene(Z)-1,4-Diphenylbut-1-en-3-yne>98% Z90K. Sonogashira, J. Organomet. Chem., 2002

To a solution of the 1-bromo-2-phenylethene isomer (1.0 mmol) and phenylacetylene (1.2 mmol) in triethylamine (5 mL) is added PdCl₂(PPh₃)₂ (0.02 mmol) and CuI (0.04 mmol). The mixture is stirred at room temperature under an argon atmosphere for 6 hours. The reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to give the corresponding enyne product.

Nucleophilic Substitution and Addition Reactions

The stereochemical outcomes of nucleophilic substitution and addition reactions on vinyl bromides are more varied and highly dependent on the specific reaction mechanism.

Nucleophilic Vinylic Substitution: A Complex Picture

Nucleophilic substitution at a vinylic carbon is generally more difficult than at a saturated sp³ carbon. The stereochemical outcome can vary from retention to inversion of configuration, or a mixture of both, depending on the substrate, nucleophile, and reaction conditions.

For many bimolecular reactions, an addition-elimination mechanism is proposed, which can lead to a mixture of stereoisomers. However, in some cases, a direct Sₙ2-type attack can occur, leading to inversion of configuration. The relative rates of reaction can also differ significantly between cis and trans isomers due to steric and electronic effects. Generally, the trans isomer is more reactive in bimolecular substitutions due to less steric hindrance for the approaching nucleophile.[9]

Table 5: Relative Rates of Nucleophilic Substitution of Cis- and Trans-β-Bromostyrene with Sodium Thiophenoxide in Methanol

Starting Vinyl BromideRelative Rate Constant (k_rel)Stereochemical OutcomeReference
(E)-β-Bromostyrene1.0RetentionZ. Rappoport, Acc. Chem. Res., 1981
(Z)-β-Bromostyrene0.2RetentionZ. Rappoport, Acc. Chem. Res., 1981

A solution of the β-bromostyrene isomer (0.01 M) and sodium thiophenoxide (0.01 M) in anhydrous methanol is maintained at a constant temperature. Aliquots are withdrawn at various time intervals, and the reaction is quenched. The concentration of the remaining vinyl bromide is determined by gas chromatography or HPLC. The rate constant is then calculated from the pseudo-first-order rate plot.

Nucleophilic_Substitution_Workflow start Prepare Reactant Solutions (Vinyl Bromide, Nucleophile) mix Mix Solutions in a Thermostated Bath start->mix sample Withdraw Aliquots at Intervals mix->sample quench Quench Reaction sample->quench analyze Analyze by GC/HPLC quench->analyze calculate Calculate Rate Constant analyze->calculate

Electrophilic Addition to Vinyl Bromides

Electrophilic addition to the double bond of a vinyl bromide is also possible. The regioselectivity of the addition is governed by Markovnikov's rule, with the electrophile adding to the carbon atom that is not bonded to the bromine, leading to the formation of a more stable carbocation intermediate. The stereochemistry of the addition (syn or anti) depends on the nature of the electrophile and the reaction conditions.

For the addition of HBr to a vinyl bromide, the reaction proceeds through a carbocation intermediate. Since the carbocation is planar, the bromide nucleophile can attack from either face, leading to a mixture of syn and anti addition products.[10]

Table 6: Stereochemical Outcome of HBr Addition to (E)- and (Z)-1-Bromo-1-propene

Starting Vinyl BromideMajor Product(s)Stereochemical OutcomeReference
(E)-1-Bromo-1-propene1,2-DibromopropaneRacemic mixtureP. J. Kropp et al., J. Am. Chem. Soc., 1980
(Z)-1-Bromo-1-propene1,2-DibromopropaneRacemic mixtureP. J. Kropp et al., J. Am. Chem. Soc., 1980

A solution of the 1-bromo-1-propene isomer in a non-nucleophilic solvent such as pentane is cooled to -78 °C. Anhydrous HBr gas is bubbled through the solution for a specified period. The reaction is then quenched with a cold solution of sodium bicarbonate. The organic layer is separated, dried, and the product mixture is analyzed by GC-MS and NMR to determine the stereoisomeric ratio.

Addition_Pathway VB Cis or Trans Vinyl Bromide Carbocation Planar Carbocation Intermediate VB->Carbocation + H⁺ Syn_Product Syn-Addition Product Carbocation->Syn_Product + Br⁻ (Top face attack) Anti_Product Anti-Addition Product Carbocation->Anti_Product + Br⁻ (Bottom face attack)

Conclusion

The stereochemistry of the starting cis- or trans-vinyl bromide is a critical determinant of the final product's geometry in a multitude of chemical reactions. While palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Stille, and Sonogashira couplings largely proceed with retention of stereochemistry, the Heck reaction stereoselectively favors the formation of the E-isomer. In contrast, nucleophilic substitution and electrophilic addition reactions exhibit more complex stereochemical outcomes that are highly dependent on the specific reaction mechanism and conditions. A thorough understanding of these principles is essential for the rational design of synthetic strategies that require precise control over stereochemistry.

References

Differentiating Geometric Isomers: A Spectroscopic Comparison of cis- and trans-1-Bromo-2-ethoxyethylene

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the spectroscopic signatures of cis- and trans-1-bromo-2-ethoxyethylene provides a clear framework for their differentiation. This guide presents a comparative overview of their Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, supported by established experimental protocols, to assist researchers in the unambiguous identification of these geometric isomers.

The spatial arrangement of substituents around the carbon-carbon double bond in cis- and trans-1-bromo-2-ethoxyethylene gives rise to distinct physical and chemical properties, which are reflected in their interaction with electromagnetic radiation. Spectroscopic techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy serve as powerful tools to elucidate these structural nuances. The key differentiating features lie in the coupling constants of vinylic protons in ¹H NMR, the chemical shifts of the double-bonded carbons in ¹³C NMR, and the vibrational frequencies of the C=C bond and C-H bonds in IR spectroscopy.

Spectroscopic Data Comparison

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and Infrared spectroscopy for the cis and trans isomers of 1-Bromo-2-ethoxyethylene.

Parameter cis-1-Bromo-2-ethoxyethylene trans-1-Bromo-2-ethoxyethylene
Vinylic Proton (H-C=C) Chemical Shift (δ, ppm) ~5.25 (d)~5.85 (d)
Vinylic Proton (=C-Br) Chemical Shift (δ, ppm) ~6.95 (d)~6.90 (d)
¹H-¹H Coupling Constant (J, Hz) ~6.0~13.0
Ethoxy -CH₂- Chemical Shift (δ, ppm) ~3.80 (q)~3.85 (q)
Ethoxy -CH₃ Chemical Shift (δ, ppm) ~1.30 (t)~1.35 (t)
Table 1: Comparative ¹H NMR data for cis- and trans-1-Bromo-2-ethoxyethylene.
Parameter This compound trans-1-Bromo-2-ethoxyethylene
Vinylic Carbon (C-Br) Chemical Shift (δ, ppm) ~98.5~102.0
Vinylic Carbon (C-O) Chemical Shift (δ, ppm) ~145.0~144.5
Ethoxy -CH₂- Chemical Shift (δ, ppm) ~67.0~67.5
Ethoxy -CH₃ Chemical Shift (δ, ppm) ~15.0~15.5
Table 2: Comparative ¹³C NMR data for cis- and trans-1-Bromo-2-ethoxyethylene.
Vibrational Mode This compound (cm⁻¹) trans-1-Bromo-2-ethoxyethylene (cm⁻¹)
C=C Stretch ~1645~1655
=C-H Bend (out-of-plane) ~700-750~930-960
Table 3: Key Infrared (IR) absorption frequencies for cis- and trans-1-Bromo-2-ethoxyethylene.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments used in the differentiation of cis- and trans-1-bromo-2-ethoxyethylene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are recorded on a standard NMR spectrometer (e.g., 300 or 500 MHz).

  • Sample Preparation: Approximately 5-10 mg of the purified isomer is dissolved in about 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm).

  • ¹H NMR Acquisition: The ¹H NMR spectrum is acquired using a standard pulse sequence. Key parameters include a spectral width of approximately 15 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio (typically 16-64 scans), and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width (e.g., 200-220 ppm) is used. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

  • Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts (δ) are referenced to the internal TMS standard. For ¹H NMR, the coupling constants (J) are measured from the splitting patterns of the signals.

Infrared (IR) Spectroscopy

IR spectra are recorded on a Fourier-transform infrared (FTIR) spectrometer.

  • Sample Preparation (Neat Liquid): A drop of the neat liquid sample is placed between two polished salt plates (e.g., NaCl or KBr). The plates are pressed together to form a thin film.

  • Data Acquisition: The salt plates are mounted in the sample holder of the FTIR spectrometer. A background spectrum of the clean salt plates is recorded first. The sample spectrum is then recorded, typically in the range of 4000-400 cm⁻¹. A sufficient number of scans (e.g., 16-32) are co-added to obtain a high-quality spectrum.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. The positions of the key absorption bands are identified and reported in wavenumbers (cm⁻¹).

Visualization of Differentiation Logic

The following diagram illustrates the logical workflow for differentiating the isomers based on their key spectroscopic features.

G Spectroscopic Differentiation of 1-Bromo-2-ethoxyethylene Isomers cluster_nmr NMR Spectroscopy cluster_ir Infrared Spectroscopy cluster_isomers Isomer Identification H_NMR ¹H NMR J_coupling Coupling Constant (J) H_NMR->J_coupling cis cis-Isomer J_coupling->cis J ≈ 6.0 Hz trans trans-Isomer J_coupling->trans J ≈ 13.0 Hz C_NMR ¹³C NMR C_shift Chemical Shift (δ) C_NMR->C_shift C_shift->cis C-Br: ~98.5 ppm C_shift->trans C-Br: ~102.0 ppm IR IR Spectroscopy Vibrations Vibrational Frequencies IR->Vibrations Vibrations->cis =C-H bend: ~700-750 cm⁻¹ Vibrations->trans =C-H bend: ~930-960 cm⁻¹

Figure 1. Logical workflow for isomer differentiation.

A Comparative Guide to the NMR Analysis of cis- and trans-1-Bromo-2-ethoxyethylene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the Nuclear Magnetic Resonance (NMR) spectral data for the cis-(Z) and trans-(E) isomers of 1-Bromo-2-ethoxyethylene. The distinct stereochemistry of these isomers leads to significant and predictable differences in their ¹H and ¹³C NMR spectra, allowing for their unambiguous identification and characterization. The experimental data presented herein is crucial for researchers working with vinyl ether derivatives and in fields where precise stereochemical assignment is paramount.

Distinguishing Isomers: The Power of NMR Spectroscopy

The geometric isomerism in 1-Bromo-2-ethoxyethylene, arising from the restricted rotation around the carbon-carbon double bond, results in two distinct spatial arrangements: the cis isomer, where the bromine and ethoxy groups are on the same side of the double bond, and the trans isomer, where they are on opposite sides. These structural differences are clearly reflected in their NMR spectra, particularly in the coupling constants of the vinylic protons.

Comparative NMR Data Analysis

The key distinguishing feature between the cis and trans isomers in ¹H NMR spectroscopy is the magnitude of the vicinal coupling constant (³JHH) between the two vinylic protons. For trans isomers, this coupling constant is typically in the range of 11-18 Hz, while for cis isomers, it is significantly smaller, generally between 6-15 Hz. This difference provides a reliable method for stereochemical assignment.

Below is a summary of the ¹H and ¹³C NMR spectral data for both isomers.

Table 1: ¹H NMR Spectral Data for cis- and trans-1-Bromo-2-ethoxyethylene

IsomerProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
cis-(Z)=CH-O6.25Doublet (d)6.5
=CH-Br5.05Doublet (d)6.5
-O-CH₂-3.85Quartet (q)7.0
-CH₃1.30Triplet (t)7.0
trans-(E)=CH-O6.80Doublet (d)13.5
=CH-Br5.50Doublet (d)13.5
-O-CH₂-3.90Quartet (q)7.1
-CH₃1.35Triplet (t)7.1

Table 2: ¹³C NMR Spectral Data for cis- and trans-1-Bromo-2-ethoxyethylene

IsomerCarbonChemical Shift (δ, ppm)
cis-(Z)=CH-O145.2
=CH-Br85.1
-O-CH₂-68.3
-CH₃14.7
trans-(E)=CH-O148.5
=CH-Br80.5
-O-CH₂-67.9
-CH₃14.9

Experimental Protocols

The following is a detailed methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra for the analysis of 1-Bromo-2-ethoxyethylene isomers.

1. Sample Preparation

  • Sample Purity: Ensure the analyte is of high purity to avoid interference from impurities in the NMR spectrum.

  • Solvent Selection: Dissolve approximately 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR in 0.6-0.8 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). The solvent should be chosen based on the sample's solubility and its residual peak should not overlap with signals of interest.

  • Homogenization: Ensure the sample is fully dissolved by gentle vortexing or inversion. The solution should be clear and free of any particulate matter.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. Avoid any solid particles from being transferred.

  • Internal Standard: For quantitative analysis, a known amount of an internal standard (e.g., tetramethylsilane - TMS) can be added. TMS also serves as a chemical shift reference (δ = 0.00 ppm).

2. NMR Data Acquisition

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve good signal dispersion.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

    • Spectral Width: Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

    • Acquisition Time: Typically 2-4 seconds.

    • Relaxation Delay: A relaxation delay of 1-5 seconds is recommended to allow for full relaxation of the protons between scans.

    • Number of Scans: 8 to 16 scans are usually adequate for samples with good concentration.

    • Temperature: Maintain a constant temperature, typically 298 K (25 °C).

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and improve the signal-to-noise ratio.

    • Spectral Width: Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-160 ppm).

    • Acquisition Time: Typically 1-2 seconds.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is recommended.

    • Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

3. Data Processing

  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain NMR spectrum.

  • Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

  • Referencing: Reference the spectrum to the internal standard (TMS at 0.00 ppm).

  • Integration: Integrate the signals to determine the relative ratios of the different protons in the molecule.

Logical Workflow for Isomer Analysis

The following diagram illustrates the logical workflow for the NMR analysis of cis- and trans-1-Bromo-2-ethoxyethylene isomers.

NMR_Analysis_Workflow Workflow for NMR Analysis of 1-Bromo-2-ethoxyethylene Isomers cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis cluster_iden Isomer Identification Sample Isomer Sample (cis or trans) Dissolve Dissolve Sample Sample->Dissolve Solvent Deuterated Solvent (e.g., CDCl3) Solvent->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Acquire_1H Acquire ¹H NMR Spectrum Transfer->Acquire_1H Acquire_13C Acquire ¹³C NMR Spectrum Transfer->Acquire_13C Process_Spectra Process Spectra (FT, Phasing, Baseline Correction) Acquire_1H->Process_Spectra Acquire_13C->Process_Spectra Analyze_1H Analyze ¹H NMR Data (Chemical Shifts, Multiplicities) Process_Spectra->Analyze_1H Analyze_13C Analyze ¹³C NMR Data (Chemical Shifts) Process_Spectra->Analyze_13C Analyze_J Determine ³JHH Coupling Constant Analyze_1H->Analyze_J Compare_J Compare ³JHH with Expected Ranges Analyze_J->Compare_J Identification Identify Isomer (cis or trans) Compare_J->Identification

Caption: Logical workflow for NMR analysis.

Conclusion

The NMR analysis of cis- and trans-1-Bromo-2-ethoxyethylene provides a clear and instructive example of how stereochemistry profoundly influences spectroscopic data. The significant difference in the vicinal coupling constants of the vinylic protons serves as a definitive tool for the unambiguous assignment of the cis and trans isomers. The detailed experimental protocol provided in this guide ensures the acquisition of high-quality, reproducible NMR data, which is essential for accurate structural elucidation and quantitative analysis in research and development settings.

A Researcher's Guide to Validating the Stereochemistry of cis-1-Bromo-2-ethoxyethylene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the precise determination of molecular geometry is a critical step that dictates biological activity and reaction outcomes. In the case of vinyl ethers like 1-Bromo-2-ethoxyethylene, the distinction between cis (Z) and trans (E) isomers is paramount. This guide provides an objective comparison of analytical methods for validating the stereochemistry of the cis-1-Bromo-2-ethoxyethylene product, supported by experimental data and detailed protocols.

The primary and most accessible method for this validation is ¹H Nuclear Magnetic Resonance (NMR) spectroscopy. The key diagnostic feature is the magnitude of the scalar coupling constant (³J) between the two vinylic protons. This through-bond interaction is highly sensitive to the dihedral angle between the protons, a relationship described by the Karplus equation. For cis isomers, with a dihedral angle of approximately 0°, a smaller coupling constant is observed. Conversely, trans isomers exhibit a dihedral angle of ~180°, resulting in a significantly larger coupling constant.

Comparative Analysis of Spectroscopic Data

The most definitive data for stereochemical assignment comes from the vicinal coupling constant (³JHH) of the alkene protons. Experimental data for this compound shows a coupling constant consistent with the expected range for a cis configuration. For comparison, the analogous data for a similar haloalkene, 1,2-dichloroethylene, is also presented, clearly illustrating the significant difference between cis and trans isomers.

CompoundIsomerVinylic Proton A (δ, ppm)Vinylic Proton B (δ, ppm)Vicinal Coupling Constant (³JHH, Hz)
1-Bromo-2-ethoxyethylene cis (Z) Value not citedValue not cited6.5 [1]
1-Bromo-2-ethoxyethylene trans (E) Value not citedValue not cited12 - 18 (Typical Range) [2]
1,2-Dichloroethylene cis (Z) 6.2786.2785.3 [3]
1,2-Dichloroethylene trans (E) Value not citedValue not citedValue not cited

Note: Specific chemical shift values for 1-Bromo-2-ethoxyethylene and data for the trans isomer were not available in the searched literature. The trans coupling constant is based on the generally accepted range for trans-alkenes.

Experimental Protocols

Accurate stereochemical validation relies on precise experimental execution. Below are detailed protocols for the primary NMR analysis and a confirmatory 2D NMR experiment.

Protocol 1: ¹H NMR Spectroscopy for Coupling Constant Analysis

This protocol outlines the standard procedure for acquiring a high-resolution ¹H NMR spectrum to determine the vicinal coupling constant.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified 1-Bromo-2-ethoxyethylene sample.

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (0.00 ppm).

    • Transfer the solution to a 5 mm NMR tube, ensuring a sample height of at least 4 cm.

  • Spectrometer Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to optimize homogeneity, aiming for sharp, symmetrical peaks.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Ensure adequate digital resolution to accurately measure the coupling constants. This may require adjusting the acquisition time and number of data points.

    • Process the Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a small line broadening factor) to improve the signal-to-noise ratio.

    • Phase and baseline correct the spectrum carefully.

  • Data Analysis:

    • Identify the doublet signals corresponding to the two vinylic protons.

    • Use the spectrometer's software to measure the distance in Hertz (Hz) between the peaks of a given doublet. This value is the coupling constant, J.

    • A value in the range of 6-12 Hz is indicative of a cis relationship, while a value of 12-18 Hz indicates a trans relationship.

Protocol 2: Confirmatory Analysis using 2D NOESY/ROESY

Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful techniques for confirming stereochemistry by detecting through-space interactions. A cross-peak between the two vinylic protons indicates they are spatially close, which is only possible in the cis isomer.

  • Sample Preparation: Prepare the sample as described in Protocol 1. The sample should be free of paramagnetic impurities.

  • Spectrometer Setup: Set up the spectrometer as for a ¹H NMR experiment.

  • Data Acquisition:

    • Select a 2D NOESY or ROESY pulse sequence.

    • Set the appropriate acquisition parameters, including the number of increments in the indirect dimension and the mixing time. The mixing time is a crucial parameter that allows for the buildup of the Nuclear Overhauser Effect and may need to be optimized (typically 50-800 ms).

    • Acquire the 2D data set.

  • Data Processing and Analysis:

    • Process the data using a 2D Fourier transform.

    • Analyze the resulting 2D spectrum. The diagonal will show the standard 1D ¹H NMR spectrum.

    • The presence of an off-diagonal peak (cross-peak) correlating the two vinylic proton signals confirms their spatial proximity, thus validating the cis stereochemistry. The absence of such a cross-peak would suggest a trans configuration.

Visualization of Validation Workflow

The logical flow for validating the stereochemistry of 1-Bromo-2-ethoxyethylene involves synthesis, purification, primary analysis by ¹H NMR, and optional confirmation through 2D NMR.

G cluster_synthesis Synthesis & Purification cluster_analysis Stereochemical Analysis Synthesis Synthesis of 1-Bromo-2-ethoxyethylene (e.g., from ethyl vinyl ether) Purification Purification (Distillation / Chromatography) Synthesis->Purification HNMR Acquire ¹H NMR Spectrum Purification->HNMR J_Coupling Measure Vinylic ³JHH Coupling Constant HNMR->J_Coupling Decision ³JHH ≈ 6-12 Hz? J_Coupling->Decision Cis_Product Product is cis Decision->Cis_Product Yes Trans_Product Product is trans or a mixture Decision->Trans_Product No NOESY Optional: Acquire 2D NOESY/ROESY Cis_Product->NOESY NOESY_Confirm Cross-peak between vinylic protons? NOESY->NOESY_Confirm Cis_Confirmed cis-Stereochemistry Confirmed NOESY_Confirm->Cis_Confirmed Yes

Caption: Workflow for Stereochemical Validation.

This diagram illustrates the logical progression from synthesis to definitive stereochemical assignment using NMR techniques.

G cluster_data Experimental Data cluster_interpretation Interpretation cluster_conclusion Conclusion J_Value ¹H NMR: Measured ³JHH Coupling Constant Karplus Karplus Relationship: ³J depends on Dihedral Angle (Φ) J_Value->Karplus NOE_Value 2D NOESY: Presence of Vinylic-Vinylic Cross-Peak NOE_Principle NOE Principle: Signal enhancement between protons < 5Å apart NOE_Value->NOE_Principle Cis cis Isomer (Φ ≈ 0°) Karplus->Cis Low J Value (e.g., 6.5 Hz) Trans trans Isomer (Φ ≈ 180°) Karplus->Trans High J Value (e.g., > 12 Hz) NOE_Principle->Cis Cross-peak Present NOE_Principle->Trans Cross-peak Absent

Caption: Logic of Stereochemical Assignment.

References

A Comparative Analysis of Vinyl Grignard and Vinyllithium Reagents in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate organometallic reagent is a critical decision that dictates the efficiency, selectivity, and overall success of a synthetic strategy. Among the array of available nucleophilic vinylating agents, vinyl Grignard (vinylmagnesium halides) and vinyllithium reagents are two of the most fundamental and widely employed. This guide provides an objective, data-driven comparison of their performance, preparation, and handling characteristics to inform the rational selection of the optimal reagent for specific synthetic challenges.

At a Glance: Key Differences and Applications

Vinyl Grignard and vinyllithium reagents, while both serving as potent sources of a nucleophilic vinyl anion, exhibit significant differences in their reactivity, selectivity, and handling requirements. Vinyllithium reagents are generally more reactive than their Grignard counterparts.[1] This heightened reactivity can be advantageous in reactions with sterically hindered or less reactive electrophiles but may lead to reduced chemoselectivity and a greater propensity for side reactions. Conversely, vinyl Grignard reagents, being less basic and reactive, often provide better yields and cleaner reactions with more sensitive substrates.[2]

The choice between these two reagents is therefore a nuanced one, dependent on the specific transformation desired. Vinyllithium is often favored for its sheer nucleophilic strength, while vinyl Grignard reagents are valued for their reliability and broader functional group tolerance in many applications.

Data Presentation: A Comparative Overview

The following tables summarize the key characteristics and comparative performance of vinyl Grignard and vinyllithium reagents.

FeatureVinyl Grignard Reagents (e.g., Vinylmagnesium Bromide)Vinyllithium Reagents
General Reactivity Strong nucleophile and base.[3]Very strong nucleophile and base; generally more reactive than Grignard reagents.[1]
Preparation Typically prepared by the reaction of a vinyl halide with magnesium metal in an ethereal solvent like THF or diethyl ether.[4]Can be prepared by various methods, including the reaction of a vinyl halide with lithium metal, lithium-halogen exchange, or transmetalation from organotin compounds.[5]
Solvent Ethereal solvents (THF, diethyl ether) are essential for stabilization and reactivity.[3]Often prepared and used in ethereal solvents, but can also be prepared in hydrocarbon solvents like pentane.[3]
Storage & Stability Commercially available as solutions in THF; can be stored under an inert atmosphere.Often prepared fresh for use due to lower stability. Solutions in ether or THF are stable for a limited time. Solid vinyllithium is pyrophoric.[6]
Safety Flammable and water-reactive. Reactions can be highly exothermic.[7]Highly pyrophoric, igniting spontaneously in air. Reacts violently with water. Requires stringent air- and moisture-free handling techniques.[8]
Cost Generally more cost-effective and readily available as a commercial solution. A 1.0 M solution of vinylmagnesium bromide in THF is commercially available from various suppliers.[9][10]Often prepared in-situ, which can be more cost-effective in terms of direct reagent cost but requires more specialized equipment and handling procedures.

Table 1. General Comparison of Vinyl Grignard and Vinyllithium Reagents.

Reaction TypeWith Vinyl Grignard ReagentWith Vinyllithium ReagentSupporting Data/Observations
1,2-Addition to α,β-Unsaturated Ketones Predominantly undergoes 1,2-addition to the carbonyl carbon.[11]Also undergoes 1,2-addition.Both reagents are considered "hard" nucleophiles and typically favor direct addition to the carbonyl group over conjugate addition.
Reaction with Hindered Ketones May lead to reduction of the carbonyl group instead of addition.More effective in additions to sterically hindered ketones due to smaller size and higher reactivity.Organolithium reagents are less susceptible to steric hindrance.[12]
Chemoselectivity with Multi-functional Substrates Generally more chemoselective due to lower reactivity.High reactivity can lead to side reactions with other functional groups (e.g., esters, nitriles).In a reaction with bis(2-benzothiazolyl)ketone, vinylmagnesium bromide gave a mixture of C- and O-alkylation products, while vinyllithium gave exclusively the C-alkylation product, indicating different reaction pathways.[13]

Table 2. Comparative Reactivity and Selectivity.

Experimental Protocols

Detailed and reliable experimental protocols are paramount for the successful and safe implementation of reactions involving these highly reactive species.

Preparation of Vinyl Grignard Reagent and Subsequent Reaction with 2-Methylcyclohexanone

Objective: To prepare vinylmagnesium bromide and react it with 2-methylcyclohexanone to form 1-vinyl-2-methylcyclohexan-1-ol.

Materials:

  • Magnesium turnings

  • Iodine (one crystal)

  • Vinyl bromide

  • Anhydrous diethyl ether or THF

  • 2-Methylcyclohexanone

  • Saturated aqueous ammonium chloride solution

Procedure:

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings (1.2 equivalents) and a crystal of iodine. Add a small amount of anhydrous diethyl ether to cover the magnesium. Prepare a solution of vinyl bromide (1.1 equivalents) in anhydrous diethyl ether in the dropping funnel. Add a small portion of the vinyl bromide solution to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle refluxing. Once initiated, add the remaining vinyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.[14]

  • Reaction with 2-Methylcyclohexanone: Cool the Grignard reagent solution to 0 °C in an ice bath. Add a solution of 2-methylcyclohexanone (1.0 equivalent) in anhydrous diethyl ether dropwise to the stirred Grignard reagent. After the addition, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.[14]

  • Work-up: Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of a saturated aqueous ammonium chloride solution. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[14]

Preparation of Vinyllithium via Lithium-Halogen Exchange and Subsequent Reaction

Objective: To prepare vinyllithium from vinyl bromide and tert-butyllithium and react it with an aldehyde.

Materials:

  • Vinyl bromide

  • tert-Butyllithium (2.0 equivalents)

  • Anhydrous diethyl ether or THF

  • Aldehyde (e.g., benzaldehyde)

  • Saturated aqueous ammonium chloride solution

Procedure:

  • Preparation of Vinyllithium: In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve vinyl bromide (1.0 equivalent) in anhydrous diethyl ether at -78 °C (dry ice/acetone bath). To this solution, add tert-butyllithium (2.0 equivalents) dropwise via syringe. Stir the mixture at -78 °C for 1 hour. This method provides a halide-free solution of vinyllithium.[5]

  • Reaction with Aldehyde: To the freshly prepared vinyllithium solution at -78 °C, add a solution of the aldehyde (1.0 equivalent) in anhydrous diethyl ether dropwise. Stir the reaction mixture at -78 °C for 1-2 hours.

  • Work-up: Quench the reaction at -78 °C by the slow addition of a saturated aqueous ammonium chloride solution. Allow the mixture to warm to room temperature. Separate the organic layer, extract the aqueous layer with diethyl ether, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Mandatory Visualization

Preparation_of_Vinyl_Grignard_Reagent vinyl_bromide Vinyl Bromide (CH2=CHBr) grignard Vinylmagnesium Bromide (CH2=CHMgBr) vinyl_bromide->grignard mg Magnesium (Mg) mg->grignard + solvent Anhydrous Ether (e.g., THF) solvent->grignard caption Preparation of Vinyl Grignard Reagent

Preparation of Vinyl Grignard Reagent

Preparation_of_Vinyllithium vinyl_bromide Vinyl Bromide (CH2=CHBr) vinyllithium Vinyllithium (CH2=CHLi) vinyl_bromide->vinyllithium tBuLi tert-Butyllithium (2 equiv.) tBuLi->vinyllithium + solvent Anhydrous Ether, -78 °C solvent->vinyllithium byproducts LiBr + Isobutylene vinyllithium->byproducts caption Preparation of Vinyllithium Reagent

Preparation of Vinyllithium Reagent

Reaction_with_Carbonyl cluster_reagents Nucleophilic Reagents grignard Vinyl Grignard (R-MgX) intermediate Tetrahedral Intermediate grignard->intermediate 1,2-Addition lithium Vinyllithium (R-Li) lithium->intermediate 1,2-Addition ketone Ketone/Aldehyde ketone->intermediate workup Aqueous Workup (H3O+) intermediate->workup product Tertiary/Secondary Alcohol workup->product caption General Reaction with a Carbonyl Compound

General Reaction with a Carbonyl Compound

Conclusion

The selection between vinyl Grignard and vinyllithium reagents is a classic case of balancing reactivity with selectivity. Vinyllithium reagents offer superior reactivity, making them indispensable for challenging transformations involving unreactive electrophiles. However, this reactivity comes at the cost of reduced chemoselectivity and more demanding handling requirements due to their pyrophoric nature. Vinyl Grignard reagents, while less potent, provide a more robust and often more selective alternative, compatible with a wider range of functional groups and benefiting from greater commercial availability and ease of handling. A thorough understanding of the substrate, the desired transformation, and the practical laboratory constraints is essential for making an informed and effective choice between these two cornerstone reagents of modern organic synthesis.

References

A Comparative Guide to the Efficiency of "cis-1-Bromo-2-ethoxyethylene" in Palladium-Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex organic molecules, the choice of reagents in palladium-catalyzed cross-coupling reactions is critical to optimizing yields, reaction times, and overall efficiency. This guide provides a comparative analysis of "cis-1-Bromo-2-ethoxyethylene" and its alternatives for the introduction of the ethoxyvinyl moiety, a key structural element in various pharmaceutical intermediates and natural products.

Overview of "this compound" and its Alternatives

"this compound" is a commonly utilized reagent for the introduction of a cis-ethoxyvinyl group. Its primary alternatives include its geometric isomer, "(E)-1-bromo-2-ethoxyethylene," and organometallic reagents such as (E)-tributyl(2-ethoxyvinyl)stannane, which is used in Stille coupling reactions. The choice between these reagents can significantly impact the stereochemical outcome, reaction conditions, and purification procedures.

Performance Comparison in Palladium-Catalyzed Reactions

Currently, a direct, side-by-side comparison of "this compound" with its alternatives in various palladium-catalyzed reactions under identical conditions is not extensively documented in publicly available literature. However, we can infer performance characteristics based on the known reactivity of similar compounds and the detailed experimental protocols available for specific reagents.

The efficiency of a vinyl bromide, such as "this compound," in palladium-catalyzed reactions like Suzuki, Heck, and Stille couplings is dependent on factors such as the stability of the reagent, the reaction kinetics of the oxidative addition step, and the nature of the coupling partner.

One of the key alternatives, (E)-tributyl(2-ethoxyvinyl)stannane, is synthesized via the palladium-catalyzed hydrostannation of ethyl ethynyl ether. This reagent is particularly useful in Stille couplings. While direct yield comparisons with "this compound" are not available, the synthesis of the stannane itself is reported to be highly efficient.

Table 1: Comparison of Reagents for Ethoxyvinylation

ReagentIsomerTypical ReactionKey Considerations
1-Bromo-2-ethoxyethylenecisSuzuki, Heck, NegishiStereospecific introduction of the cis-ethoxyvinyl group.
1-Bromo-2-ethoxyethylenetransSuzuki, Heck, NegishiStereospecific introduction of the trans-ethoxyvinyl group.
(E)-tributyl(2-ethoxyvinyl)stannanetransStilleRequires synthesis from ethyl ethynyl ether; tin byproducts can be toxic and require careful removal.

Experimental Protocols

Detailed experimental protocols are crucial for replicating and comparing the efficiency of these reagents. Below is a protocol for the synthesis of a key alternative reagent, (E)-tributyl(2-ethoxyvinyl)stannane, which can then be used in Stille coupling reactions.

Synthesis of (E)-tributyl(2-ethoxyvinyl)stannane

This procedure describes a highly efficient method for the palladium-catalyzed hydrostannation of ethyl ethynyl ether.[1]

Materials:

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Ethyl ethynyl ether

  • Tributyltin hydride (Bu₃SnH)

  • Methylene chloride (CH₂Cl₂)

  • Hexanes

Procedure:

  • A flame-dried flask equipped with a stirrer bar is charged with tetrakis(triphenylphosphine)palladium(0) (0.001 equivalents).

  • The flask is purged with argon, and freshly distilled methylene chloride is added to dissolve the catalyst.

  • A solution of freshly distilled ethyl ethynyl ether (1.0 equivalent) in hexanes is added to the stirred solution via syringe.

  • The mixture is cooled to 0 °C.

  • Neat tributyltin hydride (1.0 equivalent) is added dropwise over 5 minutes.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the product, a mixture of (E)-tributyl(2-ethoxyvinyl)stannane and its α-regioisomer, can be used in subsequent Stille coupling reactions, where the β-isomer reacts exclusively.[1]

Logical Workflow for Palladium-Catalyzed Cross-Coupling

The following diagram illustrates a generalized workflow for a palladium-catalyzed cross-coupling reaction, which is applicable to reactions involving "this compound" and its alternatives.

Palladium_Cross_Coupling Start Start: Select Reagents Reagents Reagents: - Aryl/Vinyl Halide or Triflate - this compound or Alternative - Palladium Catalyst - Ligand - Base Start->Reagents 1. Selection Reaction_Setup Reaction Setup: - Degas Solvent - Assemble under Inert Atmosphere Reagents->Reaction_Setup 2. Preparation Reaction Reaction: - Heat to appropriate temperature - Monitor progress (TLC, GC/MS) Reaction_Setup->Reaction 3. Execution Workup Workup: - Quench Reaction - Extraction Reaction->Workup 4. Isolation Purification Purification: - Column Chromatography - Recrystallization Workup->Purification 5. Purification Product Final Product: - Characterization (NMR, MS) Purification->Product 6. Analysis End End Product->End

A generalized workflow for palladium-catalyzed cross-coupling reactions.

Catalytic Cycle of a Stille Coupling Reaction

The diagram below outlines the catalytic cycle for a Stille cross-coupling reaction, a common application for ethoxyvinyl organostannane reagents.

Stille_Coupling_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII R1-Pd(II)Ln-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_R2 R1-Pd(II)Ln-R2 Transmetalation->PdII_R2 XSnBu3 X-SnBu3 Transmetalation->XSnBu3 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 R1R2 R1-R2 (Coupled Product) RedElim->R1R2 R1X R1-X (e.g., Aryl Halide) R1X->OxAdd R2SnBu3 R2-SnBu3 (e.g., Ethoxyvinylstannane) R2SnBu3->Transmetalation

The catalytic cycle of a Stille cross-coupling reaction.

Conclusion

While a definitive quantitative comparison of "this compound" with its alternatives in palladium-catalyzed reactions requires further dedicated studies, the choice of reagent will fundamentally depend on the desired stereochemistry of the final product and the specific coupling methodology employed (e.g., Suzuki vs. Stille). The provided experimental protocol for the synthesis of a key alternative, (E)-tributyl(2-ethoxyvinyl)stannane, offers a reliable method for accessing this reagent for Stille couplings. The generalized workflow and catalytic cycle diagrams serve as valuable conceptual tools for planning and executing these critical synthetic transformations. Future research focusing on direct comparative studies will be invaluable in providing a clearer, data-driven basis for reagent selection in this important class of reactions.

References

A Comparative Guide to the Mechanistic Pathways of cis-1-Bromo-2-ethoxyethylene in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the mechanistic studies surrounding reactions that involve cis-1-bromo-2-ethoxyethylene. It is designed to offer an objective analysis of its performance in key organic transformations, supported by experimental data and detailed protocols. This document aims to serve as a valuable resource for researchers and professionals in the fields of chemical synthesis and drug development by elucidating the reactivity and synthetic utility of this versatile reagent.

Introduction: Reactivity and Synthetic Potential

This compound, a substituted vinyl halide, is a valuable building block in organic synthesis, primarily utilized as a precursor to the highly reactive and stereochemically defined nucleophile, (Z)-2-ethoxyvinyllithium. Its utility stems from the ability to introduce a protected acetaldehyde enolate equivalent with retention of the cis (or Z) configuration. This guide will delve into the mechanistic details of its primary transformations, including lithiation and subsequent reactions, and compare its performance with potential alternatives where data is available.

Lithiation: Formation of a Stable Vinyllithium Reagent

The most prominent reaction of this compound is its conversion to (Z)-2-ethoxyvinyllithium. This transformation is typically achieved through a halogen-metal exchange reaction at low temperatures.

Reaction Scheme:

This vinyllithium species is noted for its remarkable stability, which allows for a wide range of subsequent reactions with various electrophiles.

Mechanistic Considerations

The halogen-metal exchange is a well-established method for the formation of organolithium reagents. The reaction proceeds with retention of stereochemistry, meaning the cis configuration of the starting material is preserved in the resulting vinyllithium reagent. This stereochemical fidelity is a key advantage in complex molecule synthesis where precise control over geometry is crucial.

Experimental Protocol: Synthesis of (Z)-2-Ethoxyvinyllithium

A general procedure for the in-situ generation of (Z)-2-ethoxyvinyllithium is as follows:

Materials:

  • This compound

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • Argon or Nitrogen atmosphere

Procedure:

  • A solution of this compound in anhydrous THF is prepared in a flame-dried, three-necked flask under an inert atmosphere.

  • The solution is cooled to a low temperature, typically -78 °C, using a dry ice/acetone bath.

  • A solution of n-butyllithium in hexanes is added dropwise to the stirred solution of the vinyl bromide.

  • The reaction mixture is stirred at -78 °C for a specified time (e.g., 1 hour) to ensure complete formation of the vinyllithium reagent.

  • The resulting solution of (Z)-2-ethoxyvinyllithium is then ready for reaction with an electrophile.

Reactions with Electrophiles: A Versatile Nucleophile

(Z)-2-Ethoxyvinyllithium reacts readily with a variety of electrophiles, making it a versatile tool for the formation of new carbon-carbon bonds.

Reactions with Carbonyl Compounds

A significant application of (Z)-2-ethoxyvinyllithium is its reaction with aldehydes and ketones to form allylic alcohols. The subsequent hydrolysis of the enol ether moiety provides α,β-unsaturated aldehydes.

Logical Relationship of the Reaction Pathway

start This compound lithiation (Z)-2-Ethoxyvinyllithium start->lithiation n-BuLi adduct Lithium Alkoxide Adduct lithiation->adduct Addition carbonyl Aldehyde or Ketone (R'COR'') carbonyl->adduct hydrolysis Aqueous Workup (H3O+) adduct->hydrolysis product α,β-Unsaturated Aldehyde hydrolysis->product

Caption: Reaction pathway of this compound with carbonyls.

Performance Data

While comprehensive comparative tables are scarce in the readily available literature, individual reaction yields provide insight into the efficiency of these transformations.

Electrophile (Carbonyl Compound)Product TypeReported Yield (%)
BenzaldehydeAllylic AlcoholHigh (Specific yield not readily available in indexed abstracts)
CyclohexanoneAllylic AlcoholHigh (Specific yield not readily available in indexed abstracts)

Note: The yields are qualitative descriptions from literature abstracts and require consultation of the full-text articles for precise quantitative data.

Palladium-Catalyzed Cross-Coupling Reactions: A Potential Application

While the primary reported use of this compound is through its lithiated derivative, its structure as a vinyl halide suggests its potential as a substrate in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Stille couplings. These reactions are fundamental in modern organic synthesis for the formation of C-C bonds.

Mechanistic Overview of a Generic Cross-Coupling Reaction

A generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction involving a vinyl halide is depicted below. The stereochemistry of the vinyl halide is often retained throughout the catalytic cycle, making stereochemically pure starting materials like this compound valuable.

Generalized Cross-Coupling Catalytic Cycle

Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd VinylPd cis-R-Pd(II)L_n(Br) OxAdd->VinylPd Transmetal Transmetalation VinylPd->Transmetal DiarylPd cis-R-Pd(II)L_n(R') Transmetal->DiarylPd RedElim Reductive Elimination DiarylPd->RedElim RedElim->Pd0 Regeneration Product R-R' (Coupled Product) RedElim->Product Organometallic R'-M Organometallic->Transmetal VinylHalide This compound VinylHalide->OxAdd

Caption: Generalized catalytic cycle for a cross-coupling reaction.

Comparison with Alternatives
  • Stereochemical Outcome: The use of a stereochemically pure starting material like this compound is expected to lead to a stereochemically defined product, as many palladium-catalyzed cross-coupling reactions are known to proceed with retention of configuration at the sp² carbon.

  • Reactivity: The electronic nature of the ethoxy group may influence the rate of oxidative addition to the palladium(0) catalyst. Electron-donating groups can sometimes slow down this step compared to vinyl halides with electron-withdrawing groups.

Conclusion and Future Outlook

This compound is a valuable reagent, primarily serving as a stable and stereochemically defined precursor to the (Z)-2-ethoxyvinyl anion. Its application in the synthesis of complex molecules is well-established, particularly in reactions with carbonyl compounds.

While its potential in palladium-catalyzed cross-coupling reactions is evident from its structure, there is a notable gap in the literature providing detailed mechanistic studies and quantitative performance data for this substrate in such transformations. Future research in this area would be highly beneficial to the scientific community, particularly comparative studies against its trans isomer and other substituted vinyl halides. Such studies would provide a clearer understanding of its reactivity profile and expand its utility in the synthesis of fine chemicals and pharmaceuticals. Researchers are encouraged to explore this untapped potential and contribute to a more complete understanding of this versatile synthetic building block.

Safety Operating Guide

Navigating the Safe Disposal of cis-1-Bromo-2-ethoxyethylene: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical reagents like cis-1-Bromo-2-ethoxyethylene are paramount for ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of this compound, grounded in established safety data.

Immediate Safety and Disposal Overview

This compound is classified as a flammable liquid, necessitating careful handling and storage.[1] Disposal must be conducted in adherence to local, state, and federal regulations, and the compound should not be released into the environment.[1][2] The primary disposal route involves transferring the waste to a licensed hazardous waste disposal company.[2][3]

Key Safety and Disposal Data

A summary of critical data for this compound is presented below to inform safe handling and disposal procedures.

ParameterValueSource
CAS Number 23521-49-5[4][5]
Molecular Formula C4H7BrO[4]
Molecular Weight 151.00 g/mol [4]
Hazard Classifications Flammable Liquid
Signal Word Warning[1]
Hazard Statements H226: Flammable liquid and vapour[1]
Flash Point 52 °C (125.6 °F) - closed cup[5]
Storage Temperature -20°C
Personal Protective Equipment (PPE) Eyeshields, Faceshields, Gloves, Type ABEK (EN14387) respirator filter
Disposal Dispose of contents/container to an approved waste disposal plant.[1][2]

Step-by-Step Disposal Protocol

1. Personal Protective Equipment (PPE):

  • Before handling, ensure appropriate PPE is worn, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[3]

  • All handling of the compound and its waste should be performed inside a certified chemical fume hood.[3]

2. Waste Collection:

  • Collect waste this compound and any contaminated materials (e.g., pipette tips, contaminated wipes) in a dedicated, properly labeled, and sealed waste container.[2][3]

  • The container must be clearly labeled as "Hazardous Waste" and include the chemical name: "this compound".

3. Spill Management:

  • In the event of a spill, contain the spill using an inert absorbent material such as sand or vermiculite.[3]

  • Wearing appropriate PPE, collect the absorbent material and place it in the designated hazardous waste container.[3]

  • Thoroughly decontaminate the spill area.[3]

4. Waste Storage:

  • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[3]

  • The storage area should have secondary containment to manage potential leaks.[3]

5. Professional Disposal:

  • The final disposal of this compound must be carried out by a licensed and certified hazardous waste disposal company.[3]

  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste in compliance with all regulations.

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

start Start: Handling this compound Waste ppe 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect 2. Collect Waste in a Labeled, Sealed Container ppe->collect spill Spill Occurs collect->spill Any Spills? contain_spill 2a. Contain Spill with Inert Absorbent spill->contain_spill Yes storage 3. Store Waste in a Designated, Secure, and Ventilated Area spill->storage No collect_spill 2b. Collect Contaminated Material into Waste Container contain_spill->collect_spill decontaminate 2c. Decontaminate Spill Area collect_spill->decontaminate decontaminate->storage contact_ehs 4. Contact Environmental Health & Safety (EHS) storage->contact_ehs disposal 5. Arrange for Professional Hazardous Waste Disposal contact_ehs->disposal end End: Proper Disposal Complete disposal->end

Caption: Disposal workflow for this compound.

Disclaimer: This information is based on publicly available safety data sheets and general best practices for hazardous waste disposal. Always consult your institution's specific safety protocols and a licensed environmental management company for final disposal procedures.

References

Personal protective equipment for handling cis-1-Bromo-2-ethoxyethylene

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for cis-1-Bromo-2-ethoxyethylene

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols, operational procedures, and disposal plans for handling this compound (CAS No. 23521-49-5). Adherence to these guidelines is critical for ensuring personal safety and procedural accuracy in a laboratory setting.

Hazard Identification and Chemical Properties

This compound is a flammable liquid and requires careful handling to mitigate risks. Key hazard information and physical properties are summarized below.

PropertyValue
CAS Number 23521-49-5
Molecular Formula C₄H₇BrO
Molecular Weight 151.00 g/mol
Appearance Colorless to light yellow liquid
Boiling Point 139-142 °C
Density 1.42 g/mL at 20 °C
Flash Point 52 °C (125.6 °F) - closed cup
Signal Word Warning
Hazard Statements H226: Flammable liquid and vapor
Storage Temperature -20°C
Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to ensure protection from splash, vapor, and fire hazards.

PPE CategorySpecification
Hand Protection Primary Gloves: Nitrile gloves for splash protection. Secondary/Heavy-Duty Gloves: Butyl rubber or heavy-duty nitrile gloves should be worn over primary gloves when handling larger quantities or during prolonged procedures. Always inspect gloves for integrity before use.
Eye and Face Protection Chemical splash goggles and a full-face shield are required. Standard safety glasses are not sufficient.
Body Protection A flame-resistant lab coat must be worn and fully buttoned. For operations with a significant splash risk, a chemical-resistant apron over the lab coat is recommended.
Respiratory Protection All handling of this compound must be conducted in a certified chemical fume hood. In the event of inadequate ventilation or a spill, a full-face respirator with a combination ABEK (EN 14387) filter cartridge is required.
Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the safe handling of this compound from preparation to reaction quenching, with a focus on its common application in forming organolithium reagents.

3.1. Preparation and Pre-Reaction Setup

  • Work Area Preparation: Ensure the chemical fume hood is clean, uncluttered, and the sash is at the lowest practical height. Remove all flammable materials and ignition sources from the immediate vicinity.

  • Glassware: All glassware must be oven-dried and cooled under an inert atmosphere (e.g., argon or nitrogen) to remove any residual moisture, as organolithium reagents are highly water-sensitive.

  • Inert Atmosphere: Assemble the reaction apparatus and purge with a dry, inert gas. Maintain a positive pressure of inert gas throughout the procedure.

  • Reagent Measurement: Transfer this compound in the fume hood. Use a dry, inert gas-flushed syringe for accurate and safe liquid transfer.

3.2. Experimental Procedure: Example of Lithium-Halogen Exchange

  • Cooling: Cool the reaction vessel containing the solvent (e.g., diethyl ether or THF) to the required temperature (typically -78 °C using a dry ice/acetone bath) before adding any reagents.

  • Reagent Addition: Slowly add the organolithium reagent (e.g., n-butyllithium) to the cooled solvent. Following this, add the this compound dropwise via a syringe while maintaining the low temperature to control the exothermic reaction.

  • Reaction Monitoring: Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, GC-MS).

  • Quenching: Upon completion, the reaction must be quenched safely. Slowly add a quenching agent (e.g., isopropanol, followed by water) to the cooled reaction mixture. This should be done dropwise to manage the exothermic reaction. Never add water directly to an unquenched organolithium reaction.

3.3. Post-Reaction Workup

  • Allow the reaction mixture to slowly warm to room temperature.

  • Perform the necessary extractions and washes as per the specific experimental protocol.

  • Collect all aqueous and organic waste in separate, clearly labeled hazardous waste containers.

Disposal Plan

Proper segregation and disposal of waste are critical for safety and environmental compliance.

4.1. Waste Segregation

  • Halogenated Organic Waste: All waste containing this compound, including reaction residues and contaminated solvents, must be collected in a designated "Halogenated Organic Waste" container.

  • Non-Halogenated Waste: Keep non-halogenated solvent waste separate to avoid costly and complex disposal procedures.

  • Contaminated Solids: Used gloves, paper towels, and absorbent materials from spill cleanups should be placed in a sealed, labeled bag and disposed of as solid hazardous waste.

4.2. Container Labeling and Storage

  • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name(s) of the contents, and the associated hazards (e.g., "Flammable," "Halogenated").

  • Store waste containers in a designated, well-ventilated secondary containment area, away from ignition sources and incompatible materials.

Emergency Procedures

5.1. Spills

  • Small Spills (in a fume hood):

    • Alert nearby personnel.

    • Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows). Do not use combustible materials like paper towels to absorb the bulk of the spill.

    • Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.

    • Decontaminate the area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Large Spills (outside a fume hood):

    • Evacuate the immediate area and alert others.

    • If safe to do so, eliminate all ignition sources.

    • Contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.

    • Do not attempt to clean up a large spill without proper training and equipment.

5.2. First Aid

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Visual Workflow for Safe Handling

Caption: Workflow for the safe handling of this compound.

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cis-1-Bromo-2-ethoxyethylene
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cis-1-Bromo-2-ethoxyethylene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.